1-Tetradecanol
Description
Tetradecan-1-ol is a long-chain fatty alcohol that is tetradecane substituted by a hydroxy group at position 1. It has a role as a plant metabolite, a volatile oil component and a pheromone. It is a long-chain primary fatty alcohol and a tetradecanol.
1-Tetradecanol has been reported in Angelica gigas, Fusarium fujikuroi, and other organisms with data available.
RN given refers to parent cpd
Structure
3D Structure
Properties
IUPAC Name |
tetradecan-1-ol | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3 | |
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InChI Key |
HLZKNKRTKFSKGZ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCO | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Record name | TETRADECANOL | |
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Related CAS |
67905-32-2 (aluminum salt) | |
| Record name | Myristyl alcohol [NF] | |
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DSSTOX Substance ID |
DTXSID9026926 | |
| Record name | 1-Tetradecanol | |
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Molecular Weight |
214.39 g/mol | |
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Physical Description |
Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999), Liquid; Liquid, Other Solid, Dry Powder; Liquid, Liquid, Other Solid, White solid; [Merck Index], Solid | |
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Boiling Point |
505.8 °F at 760 mmHg (USCG, 1999), 295.8 °C | |
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Flash Point |
285 °F (USCG, 1999), 140.5 °C, 285 °F (141 °C) (Open cup) | |
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Solubility |
In water, 1.91X10-1 mg/L at 25 °C, In water, 0.30 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, chloroform, Soluble in ether, slightly soluble in alcohol | |
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Density |
0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float, 0.823 at 40 °C, Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C, Density: 0.8236 g/cu cm at 38 °C | |
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Vapor Density |
7.39 (Air = 1) | |
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Vapor Pressure |
0.00011 [mmHg], 1.1X10-4 mm Hg at 25 °C | |
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Color/Form |
White solid, White crystals, Leaflets | |
CAS No. |
112-72-1, 67762-30-5, 67762-41-8, 68002-95-9, 68333-80-2, 68855-56-1, 71750-71-5, 75782-87-5, 63393-82-8, 27196-00-5 | |
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| Record name | MYRISTYL ALCOHOL | |
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| Record name | 1-TETRADECANOL | |
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Melting Point |
99.7 °F (USCG, 1999), 37.7 °C, Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form), 39.5 °C | |
| Record name | TETRADECANOL | |
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| Record name | 1-TETRADECANOL | |
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| Record name | Tetradecanol | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Solubility of 1-Tetradecanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of 1-tetradecanol, a long-chain fatty alcohol also known as myristyl alcohol. A critical parameter in numerous applications ranging from pharmaceutical formulations to cosmetic preparations, understanding the solubility of this compound in various organic solvents is paramount for process optimization, formulation development, and ensuring product stability. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents logical workflows for solvent selection and experimental design.
Core Concepts in this compound Solubility
This compound is a white, waxy solid at room temperature. Its molecular structure, characterized by a long, nonpolar fourteen-carbon chain and a polar hydroxyl (-OH) group, dictates its solubility behavior. The principle of "like dissolves like" is a fundamental concept in predicting its solubility. The long hydrocarbon tail imparts significant nonpolar character, making it readily soluble in nonpolar organic solvents. The hydroxyl group allows for hydrogen bonding, contributing to its solubility in polar protic solvents.
Multiple sources indicate that this compound is very soluble in ethanol, ether, acetone, benzene, and chloroform.[1][2] It is also described as soluble in diethyl ether and oils.[3][4][5][6] Conversely, it is only slightly soluble in ethanol according to some sources, which may be concentration or temperature-dependent.[3][4][5][6][7][8] Its solubility in water is practically negligible.[3][4][5][6][7][8]
Quantitative Solubility Data
While qualitative descriptions are abundant, precise quantitative solubility data for this compound in various organic solvents is less commonly available in consolidated forms. The following table summarizes the qualitative solubility information gathered from multiple sources. It is important to note that the term "soluble" can encompass a wide range of concentrations, and for precise formulation work, experimental determination of solubility at the desired temperature is crucial.
| Organic Solvent | Qualitative Solubility |
| Ethanol | Very Soluble / Soluble / Slightly Soluble |
| Diethyl Ether | Soluble / Very Soluble |
| Acetone | Very Soluble |
| Benzene | Very Soluble |
| Chloroform | Very Soluble |
| Methanol | Soluble |
| Oils | Soluble |
This table is a summary of qualitative data and should be used as a general guide. For specific applications, quantitative determination is recommended.
Experimental Protocols for Determining Solubility
Accurate determination of this compound solubility is essential for many research and development activities. The following are detailed methodologies for key experiments to quantify the solubility of a solid compound like this compound in an organic solvent.
Gravimetric Method (Shake-Flask Method)
The gravimetric method, often referred to as the shake-flask method, is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a liquid.
Principle: An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is determined by evaporating the solvent and weighing the residue.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials or flasks, each containing a precisely measured volume of the organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vessels to prevent solvent evaporation.
-
Place the vessels in a constant temperature water bath or incubator equipped with a shaker.
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved solute remains constant.
-
-
Separation of Undissolved Solute:
-
Once equilibrium is achieved, cease agitation and allow the vessels to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette (to the temperature of the experiment) to avoid precipitation or further dissolution.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed, clean, and dry container. The filter and syringe should also be pre-equilibrated at the experimental temperature.
-
-
Quantification of Dissolved Solute:
-
Accurately weigh the container with the filtered solution.
-
Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to sublime or decompose.
-
Once the solvent is completely removed, reweigh the container with the dried this compound residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final and initial weights of the container.
-
The mass of the solvent is the difference between the weight of the solution and the weight of the dissolved this compound.
-
Solubility can then be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.
-
Spectroscopic and Chromatographic Methods
For more rapid or higher-throughput solubility screening, spectroscopic or chromatographic methods can be employed. These methods require the development of a calibration curve.
Principle: A series of standard solutions of this compound in the solvent of interest are prepared at known concentrations. The analytical response (e.g., absorbance for UV-Vis spectroscopy or peak area for chromatography) is measured for each standard and plotted against concentration to create a calibration curve. The concentration of this compound in a saturated solution, prepared as described in the gravimetric method, is then determined by measuring its analytical response and interpolating the concentration from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method:
-
Instrument and Conditions:
-
An HPLC system equipped with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) for compounds lacking a UV chromophore like this compound).
-
A suitable column (e.g., a C18 reversed-phase column).
-
An isocratic mobile phase in which this compound is soluble and provides good peak shape.
-
-
Procedure:
-
Prepare a stock solution of this compound of a known high concentration in the solvent of interest.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Inject each standard onto the HPLC and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
Prepare a saturated solution of this compound as in the gravimetric method.
-
Filter the supernatant and dilute an aliquot with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample and determine its concentration from the calibration curve, remembering to account for the dilution factor.
-
Visualizing Workflows and Relationships
To aid in the practical application of this information, the following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the study of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical workflow for selecting a suitable organic solvent for this compound.
Conclusion
The solubility of this compound in organic solvents is a critical consideration for its effective use in various scientific and industrial applications. While qualitative data provides a useful starting point, for precise and reproducible results, quantitative experimental determination is indispensable. The methodologies and workflows presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to accurately assess and leverage the solubility characteristics of this compound in their work. A thorough understanding and application of these principles will facilitate the development of stable, effective, and optimized formulations and processes.
References
- 1. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. MYRISTYL ALCOHOL (C14) - Ataman Kimya [atamanchemicals.com]
- 4. MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound [chemeurope.com]
- 7. atamankimya.com [atamankimya.com]
- 8. atamankimya.com [atamankimya.com]
From Acid to Alcohol: A Technical Guide to the Synthesis of 1-Tetradecanol from Myristic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-tetradecanol, a valuable fatty alcohol, from myristic acid. This document details the core methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and process diagrams to support research and development in the pharmaceutical and chemical industries. This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH.[1] It is a white, waxy solid at room temperature and finds extensive use as an emollient in cosmetics, a chemical intermediate in the synthesis of surfactants, and in the fabrication of temperature-regulated drug release systems.[1][2][3]
Core Synthetic Methodologies
The conversion of myristic acid to this compound is fundamentally a reduction of the carboxylic acid functional group. This transformation can be achieved through two principal methods: catalytic hydrogenation and chemical reduction using hydride reagents.
1. Catalytic Hydrogenation: This is the most common industrial method for producing fatty alcohols.[2] It involves the reaction of myristic acid or its esters with hydrogen gas under pressure and at elevated temperatures in the presence of a metal catalyst.
2. Chemical Reduction: This laboratory-scale method utilizes powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), to directly reduce the carboxylic acid.[3][4][5][6][7]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on factors such as scale, cost, desired purity, and available equipment. The following table summarizes the key quantitative parameters for the primary methods of this compound synthesis from myristic acid.
| Parameter | Catalytic Hydrogenation | Lithium Aluminum Hydride (LiAlH₄) Reduction |
| Starting Material | Myristic Acid or Myristate Esters | Myristic Acid |
| Primary Reagent | Hydrogen Gas (H₂) | Lithium Aluminum Hydride (LiAlH₄) |
| Typical Catalysts/Reagents | Copper chromite, Palladium-Tin, Ruthenium complexes | LiAlH₄ in an etheral solvent (e.g., diethyl ether, THF) |
| Reaction Temperature | 200 - 400 °C[8] | Room temperature to reflux |
| Reaction Pressure | 20 - 50 MPa[8] | Atmospheric pressure |
| Reaction Time | Several hours | Typically rapid, from minutes to a few hours |
| Yield | High (often >95%) | Generally high (can exceed 90%) |
| Key Advantages | Cost-effective for large scale, uses readily available H₂ | High yields at ambient pressure, rapid reaction |
| Key Disadvantages | Requires high pressure and temperature equipment, potential for side reactions | Expensive reagent, moisture-sensitive, requires careful handling |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Myristic Acid
This protocol is a general representation of a typical industrial process for the hydrogenation of a fatty acid. Specific conditions may vary based on the catalyst and equipment used.
Materials:
-
Myristic acid
-
Catalyst (e.g., 5% Palladium on Carbon, Copper Chromite)
-
Solvent (e-g., 2-propanol:water mixture)[8]
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor
Procedure:
-
The high-pressure reactor is charged with myristic acid, the catalyst (typically 1-5% by weight of the fatty acid), and the solvent.
-
The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 3.0 MPa).[8]
-
The mixture is heated to the target temperature (e.g., 240 °C) with vigorous stirring.[8]
-
The reaction is monitored by measuring hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
-
After the reaction, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure (e.g., rotary evaporation).
-
The crude this compound can be further purified by distillation or recrystallization.
Protocol 2: Reduction of Myristic Acid with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes a common laboratory-scale synthesis of this compound using LiAlH₄. Caution: LiAlH₄ is a highly reactive and pyrophoric substance that reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.
Materials:
-
Myristic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry glassware
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Sulfuric acid or hydrochloric acid (for workup)
-
Sodium sulfate (anhydrous)
Procedure:
-
A solution of myristic acid in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
In a separate flask, a suspension of LiAlH₄ in anhydrous diethyl ether is prepared.
-
The LiAlH₄ suspension is slowly added to the myristic acid solution via the dropping funnel with continuous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours or until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This is a hazardous step and should be performed with extreme caution in a fume hood.
-
The resulting white precipitate (aluminum salts) is filtered off, and the filter cake is washed with diethyl ether.
-
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
Purification can be achieved by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).
Process and Reaction Diagrams
The following diagrams illustrate the key chemical transformation and a generalized workflow for the synthesis of this compound.
Caption: Chemical transformation of myristic acid to this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Logic diagram for selecting a reduction method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 3. This compound | 112-72-1 [chemicalbook.com]
- 4. This compound [chemeurope.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cas 112-72-1,this compound | lookchem [lookchem.com]
- 8. journal.bcrec.id [journal.bcrec.id]
A Comprehensive Technical Guide to 1-Tetradecanol (CAS No. 112-72-1) for Researchers and Drug Development Professionals
An In-depth Overview of the Physicochemical Properties, Pharmaceutical Applications, and Experimental Methodologies of Myristyl Alcohol
Introduction
1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the chemical formula C₁₄H₃₀O.[1][2] It is a versatile compound utilized across various industries, including cosmetics, personal care, and notably, pharmaceuticals.[1][2][3] For researchers, scientists, and drug development professionals, this compound presents a unique set of properties that make it a valuable excipient and a subject of interest in advanced drug delivery systems.[1] This technical guide provides a comprehensive overview of the core properties of this compound, its applications in drug development, and detailed methodologies for key experiments.
Physicochemical Properties
This compound is a white, waxy solid at room temperature with a faint odor.[4][5] It is practically insoluble in water but soluble in organic solvents such as diethyl ether and slightly soluble in ethanol.[1] These properties, along with its melting point near physiological temperature, are key to its utility in various pharmaceutical formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 112-72-1 | [1][2] |
| Molecular Formula | C₁₄H₃₀O | [1][2] |
| Molecular Weight | 214.39 g/mol | [1][2] |
| Appearance | White waxy solid | [1][4] |
| Melting Point | 35-39 °C (95-102 °F) | [1][2] |
| Boiling Point | 289 °C (552 °F) | [1][2] |
| Density | 0.823 g/mL at 25 °C | [1][2] |
| Vapor Pressure | <1 hPa at 20 °C | [1] |
| Water Solubility | Insoluble | [1] |
| Solubility in other solvents | Soluble in diethyl ether, slightly soluble in ethanol | [1] |
| LogP (Octanol-Water Partition Coefficient) | 6.03 | [6] |
Applications in Drug Development
The unique physicochemical characteristics of this compound make it a valuable component in a variety of pharmaceutical applications, primarily centered around drug delivery and formulation enhancement.
Phase-Change Material (PCM) for Controlled Drug Release
With a melting point just above physiological body temperature (38-39 °C), this compound is an ideal candidate for temperature-sensitive drug release systems.[7] In this application, a drug is encapsulated within a solid matrix of this compound. When the local temperature rises above its melting point, due to inflammation, external heating, or other stimuli, the matrix melts and releases the encapsulated therapeutic agent.[7] This allows for on-demand drug delivery, which can enhance therapeutic efficacy and reduce systemic side effects.[8]
Permeation Enhancer in Topical and Transdermal Formulations
This compound has been investigated as a skin permeation enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin.[9][10] Fatty alcohols like myristyl alcohol can disrupt the highly ordered lipid structure of the stratum corneum, thereby increasing its permeability to drugs.[10] This is particularly beneficial for topical formulations where enhanced penetration to the target site is crucial for efficacy. However, it is important to note that myristyl alcohol has also been associated with skin irritation in some studies.[9][10]
Component of Nanoparticle Drug Delivery Systems
This compound is utilized in the fabrication of various nanoparticle-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[11] It can also be used as a core material in gold nanocages for photothermal therapy and controlled drug release.[12][13] In these systems, this compound can act as a solid lipid matrix to encapsulate drugs, offering advantages like improved drug stability, controlled release profiles, and targeted delivery.[11] For instance, in gold nanocages, the this compound core containing a chemotherapeutic agent can be melted using near-infrared (NIR) light, triggering the release of the drug at the tumor site.[13]
Excipient in Oral and Topical Formulations
Beyond advanced drug delivery systems, this compound serves as a conventional excipient in various pharmaceutical dosage forms. It is used as an emollient, thickener, and emulsion stabilizer in creams, lotions, and ointments.[2][3] In oral formulations, it can be used as a binder and filler in tablets and capsules.[3]
Experimental Protocols
This section outlines detailed methodologies for key experiments involving this compound, providing a foundation for researchers to design and execute their studies.
Preparation of a Temperature-Sensitive Drug Release System
This protocol describes the fabrication of a this compound-based matrix for temperature-controlled drug release, adapted from the work of Choi et al. (2010).[7]
Materials:
-
This compound
-
Drug-loaded microparticles (e.g., FITC-dextran encapsulated in gelatin)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Heating apparatus (e.g., hot plate with magnetic stirrer, heating tape)
-
Fluidic device for emulsion generation or a homogenizer
Procedure:
-
Preparation of Drug-Loaded Microparticles: Prepare microparticles containing the desired therapeutic agent using a suitable method, such as emulsion-based techniques. For example, to encapsulate a model drug like FITC-dextran in gelatin, an emulsification method with a homogenizer can be used.[1]
-
Melting and Mixing: Melt the this compound at a temperature above its melting point (e.g., 60 °C). Disperse the drug-loaded microparticles within the molten this compound with continuous stirring to ensure a homogenous mixture.
-
Emulsification:
-
For Beads: Use a fluidic device to generate an oil-in-water emulsion. The molten this compound/microparticle mixture serves as the discontinuous (oil) phase, and an aqueous PVA solution (e.g., 2 wt%) acts as the continuous phase. Maintain the temperature of both phases at 60 °C.[1]
-
For a Bulk Matrix: Pour the molten mixture into a mold of the desired shape and allow it to cool and solidify at room temperature.[2]
-
-
Collection and Washing: Collect the solidified this compound beads or matrix. Wash with deionized water to remove excess PVA and unincorporated materials.
-
Drug Release Study:
-
Place the this compound-based system in a release medium (e.g., phosphate-buffered saline, PBS) at a temperature below the melting point of this compound (e.g., 37 °C) and a temperature above it (e.g., 39-44 °C).[3][7]
-
At predetermined time intervals, collect aliquots of the release medium and replace with fresh medium.
-
Quantify the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative drug release over time.
-
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the methodology to evaluate the effect of this compound as a penetration enhancer in a topical formulation.[7]
Materials:
-
Franz diffusion cells
-
Excised skin membrane (e.g., human or animal skin)
-
Topical formulation containing the API and this compound
-
Control formulation (without this compound)
-
Receptor medium (e.g., PBS with a solubilizing agent like Tween 80 to maintain sink conditions)
-
Syringe for sample application
-
HPLC or other suitable analytical instrument
Procedure:
-
Skin Preparation: Thaw cryopreserved dermatomed skin at room temperature. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature of the receptor medium at 37 °C to ensure the skin surface is at a physiological temperature (approximately 32 °C).
-
Formulation Application: Apply a finite dose of the topical formulation (with or without this compound) evenly onto the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 2, 4, 8, 10, 12 hours), withdraw samples from the receptor medium and immediately replace with an equal volume of fresh, pre-warmed receptor medium.[7]
-
Sample Analysis: Analyze the concentration of the API in the collected samples using a validated HPLC method or another appropriate analytical technique.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area of the skin over time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp) to evaluate the enhancement effect of this compound.
Visualizations
Temperature-Sensitive Drug Release Workflow
The following diagram illustrates the workflow for fabricating and testing a temperature-sensitive drug release system using this compound as a phase-change material.
Caption: Workflow for a temperature-sensitive drug release system.
In Vitro Skin Permeation Study Workflow
This diagram outlines the key steps involved in conducting an in vitro skin permeation study to assess the efficacy of this compound as a penetration enhancer.
Caption: Workflow for an in vitro skin permeation study.
Conclusion
This compound is a multifaceted fatty alcohol with significant potential in pharmaceutical research and drug development. Its well-defined physicochemical properties, particularly its melting point near human body temperature, make it a key component in innovative drug delivery systems. For researchers and formulation scientists, a thorough understanding of its characteristics and the experimental methodologies for its application is essential for harnessing its full potential in creating effective and advanced therapeutic products. The information and protocols provided in this guide serve as a foundational resource for the exploration and utilization of this compound in a research and development setting.
References
- 1. A Temperature-Sensitive Drug Release System Based on Phase-Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 3. A temperature-sensitive drug release system based on phase-change materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.i3l.ac.id [repository.i3l.ac.id]
- 5. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 6. Gold Nanocages: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Evaluation of transdermal penetration enhancers using a novel skin alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. taylorandfrancis.com [taylorandfrancis.com]
1-Tetradecanol melting point and boiling point
An In-depth Technical Guide to the Physical Properties of 1-Tetradecanol
Introduction
This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH. It presents as a white, waxy solid at room temperature and is utilized in various industries, most notably in cosmetics as an emollient, and as an intermediate in the synthesis of surfactants and other chemical products. For researchers, scientists, and drug development professionals, a precise understanding of its physical properties, such as melting and boiling points, is fundamental for its application in formulation, synthesis, and quality control. This document provides a comprehensive overview of these key physical constants, including detailed experimental protocols for their determination.
Data Presentation: Physical Constants of this compound
The melting and boiling points of this compound have been determined by various sources. The data is summarized below for easy comparison. Variations in reported values can be attributed to differences in experimental conditions and sample purity.
| Physical Property | Value (°C) | Value (°F) | Value (K) | Source / Notes |
| Melting Point | 38 | 100 | 311 | [1] |
| 35-39 | 95-102 | 308-312 | Lit. value[2][3][4][5] | |
| 37.7 | 99.7 | 310.85 | [6] | |
| 36-39 | 97-102 | 309-312 | [7] | |
| 39-41 | 102-106 | 312-314 | [8] | |
| 39.5 | 103.1 | 312.65 | [6] | |
| Boiling Point | >260 | >500 | >533 | at 760 mmHg[1] |
| 289 | 552 | 562 | Lit. value, at 760 mmHg[2][3][4][5] | |
| 295.8 | 564.4 | 568.95 | at 760 mmHg[6] | |
| 173 | 343 | 446 | at 20 mmHg[9] | |
| 277-288 | 531-550 | 550-561 | at 1013 hPa[7] |
Experimental Protocols
Accurate determination of melting and boiling points is crucial for substance identification and purity assessment. The following are detailed methodologies for these key experiments, based on standard laboratory techniques.
Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.[7] It relies on heating a small sample in a capillary tube and observing the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device) or a Thiele tube setup
-
Glass capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Sample of this compound
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the solid in a mortar and pestle.[3][9]
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Packing the Sample: Turn the tube right-side up and tap it gently on a hard surface to cause the solid to fall to the bottom. To pack the sample tightly, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop. Repeat until the sample is packed to a height of 2-3 mm.[3][9]
-
Heating:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
For a preliminary determination, heat the sample rapidly (4-5°C per minute) to get an approximate melting temperature.[9]
-
For an accurate measurement, prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[3][9]
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (onset of melting).[9]
-
Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (completion of melting).[9]
-
The result is reported as a melting range (e.g., 37.5 - 38.5°C). A narrow range (1-2°C) typically indicates a pure substance.
-
Boiling Point Determination (Thiele Tube Method)
This micro method is suitable for determining the boiling point of small quantities of liquid. Since this compound is a solid at room temperature, it must first be melted.
Apparatus:
-
Thiele tube filled with mineral oil
-
Small test tube (e.g., 6 x 50 mm)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Rubber band or wire for attachment
-
Heat source (Bunsen burner or microburner)
Procedure:
-
Sample Preparation: Gently heat a small amount of this compound until it melts. Using a dropper, add a few drops of the liquid into the small test tube to a depth of about 1.5-2 cm.
-
Assembly:
-
Place the capillary tube, open-end down, into the test tube containing the liquid this compound.
-
Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[4]
-
Clamp the Thiele tube to a ring stand and carefully insert the thermometer assembly into the main arm of the tube. The thermometer bulb and sample should be positioned below the side-arm junction.[6] The rubber band must remain above the oil level to prevent it from dissolving or breaking.
-
-
Heating:
-
Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth.[6] The design of the tube promotes convection currents that ensure uniform heating of the oil.
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
-
Observation and Recording:
-
Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube.[4] This indicates that the vapor pressure of the liquid has exceeded the external pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow and eventually stop. The moment the bubbling ceases and the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure. Record the temperature at this exact moment. This is the boiling point.[4][6]
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental determination and verification of the physical properties of a chemical substance like this compound.
Workflow for determining the physical properties of a chemical.
References
Spectroscopic Analysis of 1-Tetradecanol: A Technical Guide
An In-depth Examination of the Infrared and Nuclear Magnetic Resonance Spectroscopic Data of a Key Long-Chain Fatty Alcohol
This technical guide provides a comprehensive overview of the spectroscopic data for 1-tetradecanol, a saturated fatty alcohol with significant applications in the pharmaceutical, cosmetic, and chemical industries. For researchers, scientists, and drug development professionals, a thorough understanding of the structural and analytical characteristics of such compounds is paramount. This document presents a detailed analysis of the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound, complete with data tables, experimental protocols, and a visual workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a prominent hydroxyl (-OH) group and a long aliphatic chain.
Table 1: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3320 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |
| ~2914 | Strong | C-H Asymmetric Stretch | Methylene (-CH₂) |
| ~2855 | Strong | C-H Symmetric Stretch | Methylene (-CH₂) |
| ~1462 | Medium | C-H Bend (Scissoring) | Methylene (-CH₂) |
| ~1026 | Medium | C-O Stretch | Primary Alcohol |
Data compiled from various spectroscopic databases and literature sources.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra are essential for the complete structural elucidation of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is relatively simple, reflecting the repeating methylene units in its long alkyl chain. The key signals correspond to the terminal methyl group, the methylene group adjacent to the hydroxyl group, the bulk methylene groups, and the hydroxyl proton itself.
Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.64 | Triplet | 2H | -CH₂-OH (C1) |
| ~1.57 | Multiplet | 2H | -CH₂-CH₂-OH (C2) |
| ~1.26 | Broad Singlet | ~22H | -(CH₂)₁₁- (C3-C13) |
| ~0.88 | Triplet | 3H | -CH₃ (C14) |
Note: Specific J-coupling constants for this compound were not explicitly available in the surveyed literature. The multiplicities are reported as observed in typical spectra. The chemical shift of the -OH proton can vary depending on concentration and temperature and may appear as a broad singlet.
¹³C Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the this compound molecule. Due to the symmetry of the long alkyl chain, several of the central carbon signals overlap.
Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~63.1 | C1 (-CH₂-OH) |
| ~32.8 | C2 |
| ~31.9 | C12 |
| ~29.7 | C4-C11 (overlapping signals) |
| ~29.4 | C3 |
| ~25.8 | C13 |
| ~22.7 | - |
| ~14.1 | C14 (-CH₃) |
Data compiled from various spectroscopic databases.
Experimental Protocols
The following are detailed methodologies for obtaining the IR and NMR spectra of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.
Materials and Equipment:
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
This compound (solid)
-
Spatula
-
Lint-free wipes
-
Isopropyl alcohol or ethanol for cleaning
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe moistened with isopropyl alcohol and allow it to dry completely.
-
Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal.
-
-
Sample Application:
-
Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the solid and the crystal surface.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The acquired interferogram is Fourier-transformed to produce the infrared spectrum.
-
Perform a baseline correction and ATR correction if necessary using the spectrometer's software.
-
Label the significant peaks corresponding to the functional groups of this compound.
-
-
Cleaning: After analysis, raise the press arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened, lint-free wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-quality 5 mm NMR tubes
-
Deuterated chloroform (CDCl₃)
-
This compound
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently warm the vial if necessary to fully dissolve the solid this compound, as it is a waxy solid at room temperature.
-
Vortex the solution to ensure it is homogeneous.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
-
¹H NMR Acquisition:
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.
-
Acquire the ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled pulse sequence.
-
Set the acquisition parameters. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically required for ¹³C NMR due to its lower natural abundance and sensitivity.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra and perform a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks in both spectra to the corresponding atoms in the this compound structure.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 1-Tetradecanol: From Physicochemical Properties to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol, also known as myristyl alcohol, is a saturated fatty alcohol with the chemical formula CH₃(CH₂)₁₂CH₂OH.[1][2] It is a white, waxy solid at room temperature and is found naturally in sources such as nutmeg, palm kernel oil, and coconut oil.[1][2] Industrially, it is primarily produced by the hydrogenation of myristic acid or its esters.[1][2] This long-chain alcohol has garnered significant interest in various scientific and industrial fields, particularly in cosmetics and pharmaceuticals, owing to its unique physicochemical properties and biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its core characteristics, experimental protocols for its synthesis and analysis, and its emerging role in drug development and therapy.
Physicochemical Characteristics
This compound is characterized by its long aliphatic chain, which imparts lipophilic properties, and a terminal hydroxyl group that allows for some degree of polarity and chemical reactivity. These structural features govern its physical and chemical behaviors.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₁₄H₃₀O | [1][3] |
| Molecular Weight | 214.39 g/mol | [3] |
| Appearance | White waxy solid | [1][2] |
| Melting Point | 38 °C (100 °F; 311 K) | [1] |
| Boiling Point | >260 °C | [1] |
| Density | 0.824 g/cm³ | [1] |
| Solubility in Water | Practically insoluble | [1][2] |
| Solubility in Organic Solvents | Soluble in diethyl ether, slightly soluble in ethanol | [1][2] |
Experimental Protocols
Synthesis of this compound via Reduction of Methyl Myristate
A common laboratory-scale synthesis of this compound involves the reduction of a myristic acid ester, such as methyl myristate, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Detailed Methodology:
-
Reaction: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, a solution of methyl myristate (1 equivalent) in anhydrous diethyl ether is prepared. A slurry of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous diethyl ether is added dropwise to the stirred solution at 0 °C. After the addition is complete, the reaction mixture is brought to room temperature and then refluxed for 2-4 hours.
-
Work-up: The reaction is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then 10% sulfuric acid to dissolve the aluminum salts.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and finally with brine.
-
Purification: The ethereal solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude this compound is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white crystalline solid.
Purification by Recrystallization
Protocol:
-
Dissolve the crude this compound in a minimum amount of hot ethanol (near its boiling point).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.
-
Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, during which crystals of this compound will form.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.
-
Dry the crystals in a desiccator to obtain pure this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the purity and identity of this compound.
Table 2: GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Expected Retention Time | Approximately 15-17 minutes (will vary with the specific instrument and column) |
Biological Activity and Signaling Pathways
Recent research has highlighted the anti-inflammatory properties of this compound, suggesting its potential as a therapeutic agent. Studies have shown that this compound can modulate inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.
NF-κB Signaling Pathway and its Inhibition by this compound
Caption: Inhibition of the NF-κB signaling pathway by this compound.
This compound has been shown to exert its anti-inflammatory effects by interfering with the canonical NF-κB signaling pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, which releases the NF-κB (p65/p50) dimer. The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, such as interleukin-2 (IL-2) and tumor necrosis factor-alpha (TNF-α). Research indicates that this compound can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This action effectively blocks the transcription of NF-κB target genes and reduces the inflammatory response.
Applications in Drug Development
The unique properties of this compound make it a valuable excipient in pharmaceutical formulations, particularly in the development of novel drug delivery systems.
-
Emollient and Emulsifier: In topical formulations, it acts as an emollient, providing a soothing and softening effect on the skin. Its amphipathic nature also allows it to function as an emulsifier, stabilizing oil-in-water and water-in-oil formulations.
-
Controlled-Release Systems: this compound has been utilized as a phase-change material in temperature-sensitive drug release systems. Below its melting point, the solid matrix entraps the drug, preventing its release. As the temperature rises above its melting point, the matrix liquefies, allowing for the controlled release of the encapsulated therapeutic agent.
-
Nanoparticle-based Drug Delivery: It has been used in the fabrication of theranostic systems, such as filling the hollow interiors of gold nanocages. These systems can be designed for photoacoustic imaging and controlled drug release, offering a platform for targeted cancer therapy and diagnosis.
Safety and Toxicology
This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling.
Table 3: Toxicological Data for this compound
| Endpoint | Species | Route | Value | References |
| LD₅₀ | Rat | Oral | > 5000 mg/kg | |
| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg | |
| Skin Irritation | Human | Topical | Can cause mild to moderate irritation with prolonged or repeated contact | |
| Eye Irritation | Rabbit | Ocular | Can cause slight to mild irritation |
It is recommended to use personal protective equipment, including gloves and safety glasses, when handling this compound. It should be used in a well-ventilated area.
Spectroscopic Data
The following are representative spectroscopic data for the characterization of this compound.
Table 4: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks/Signals |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~3330 (O-H stretch, broad), ~2920 & ~2850 (C-H stretch), ~1465 (C-H bend), ~1060 (C-O stretch) |
| ¹H NMR Spectroscopy (CDCl₃, δ ppm) | ~3.64 (t, 2H, -CH₂OH), ~1.57 (quint, 2H, -CH₂CH₂OH), ~1.26 (br s, 22H, -(CH₂)₁₁-), ~0.88 (t, 3H, -CH₃)[1][3][4][5][6] |
| ¹³C NMR Spectroscopy (CDCl₃, δ ppm) | ~63.1 (-CH₂OH), ~32.8, ~31.9, ~29.7, ~29.6, ~29.4, ~29.3, ~25.7, ~22.7, ~14.1 (-CH₃)[4][6] |
| Mass Spectrometry (EI, m/z) | Molecular ion (M⁺) is often weak or absent. Characteristic fragments at M-18 (loss of H₂O), and a series of peaks separated by 14 amu (loss of -CH₂-) |
Conclusion
This compound is a versatile fatty alcohol with well-defined physicochemical properties that make it a valuable component in a range of applications, from cosmetics to advanced drug delivery systems. Its demonstrated anti-inflammatory activity through the inhibition of the NF-κB signaling pathway opens up new avenues for its therapeutic use. This technical guide provides a foundational understanding of this compound, offering researchers and drug development professionals a comprehensive resource to support further investigation and application of this promising molecule.
References
- 1. This compound(112-72-1) 1H NMR spectrum [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(112-72-1) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Thermal Stability of 1-Tetradecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol, also known as myristyl alcohol, is a long-chain fatty alcohol with the chemical formula C₁₄H₃₀O. It finds widespread application in the pharmaceutical, cosmetic, and chemical industries as an emollient, emulsifier, and chemical intermediate. A thorough understanding of its thermal stability is paramount for safe handling, processing, and formulation development, as well as for predicting its behavior under various thermal stresses. This technical guide provides a comprehensive overview of the thermal properties of this compound, including detailed experimental protocols for their determination and a summary of key quantitative data.
Core Thermal Stability Parameters
The thermal stability of a compound is characterized by several key parameters that define its behavior at elevated temperatures. These include the temperatures at which it undergoes phase transitions, ignites, or decomposes.
Quantitative Data Summary
The following table summarizes the critical thermal stability parameters of this compound, compiled from various sources.
| Property | Value | Unit |
| Boiling Point | 289 - 295.8 | °C |
| Melting Point | 35 - 39.5 | °C |
| Flash Point (Closed Cup) | 145 - 148 | °C |
| Flash Point (Open Cup) | ~141 | °C |
| Autoignition Temperature | ~240 - 254 | °C |
| Decomposition | Emits acrid smoke and irritating fumes upon heating to decomposition. | - |
Experimental Protocols
Accurate determination of thermal stability parameters relies on standardized experimental procedures. The following sections detail the methodologies for the key experiments cited.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is employed to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
A study investigating the thermal properties of this compound as a phase change material provides a relevant experimental protocol.[1]
-
Instrument: A simultaneous thermal analyzer (DSC/TGA) is utilized.
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is weighed into an alumina crucible.
-
Temperature Program:
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation.
-
Data Analysis: The mass loss of the sample is recorded as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine phase transition temperatures and enthalpies.
Methodology:
A consistent methodology for analyzing phase change materials, including this compound, has been proposed.[1]
-
Instrument: A differential scanning calorimeter is used.
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Temperature Program:
-
To erase the thermal history, an initial heating and cooling cycle is performed.
-
The sample is then subjected to a controlled heating and cooling cycle at a defined rate, typically 2 K/min and 10 K/min, to observe the melting and crystallization behavior.[1] The temperature range should encompass the expected melting point of this compound.
-
-
Atmosphere: The analysis is carried out under an inert atmosphere, such as nitrogen.
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic transition, and the enthalpy of fusion is calculated from the peak area.
Flash Point Determination
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. Both closed-cup and open-cup methods are used, with closed-cup methods generally providing lower and more conservative values.
Methodology (Pensky-Martens Closed Cup - ASTM D93):
This is a common method for determining the flash point of combustible liquids.
-
Apparatus: A Pensky-Martens closed-cup tester is used.
-
Sample Preparation: The sample cup is filled with this compound to the specified level.
-
Procedure:
-
The sample is heated at a slow, constant rate while being stirred.
-
At specified temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the vapors ignite with a distinct flash.
-
-
Key Parameters: The heating rate and the frequency of applying the ignition source are strictly controlled as per the ASTM D93 standard.
Autoignition Temperature Determination
The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition.
Methodology (ASTM E659):
This standard test method is used to determine the autoignition temperature of liquid chemicals.
-
Apparatus: A uniformly heated 500-mL glass flask is used.
-
Procedure:
-
The flask is heated to a predetermined temperature.
-
A small, measured amount of this compound is injected into the hot flask.
-
The flask is observed for ignition, which is indicated by the appearance of a flame.
-
-
Data Analysis: The test is repeated at different flask temperatures until the minimum temperature at which autoignition occurs is determined. The time delay to ignition is also recorded.
Signaling Pathways and Logical Relationships
The thermal stability of this compound is not governed by complex biological signaling pathways but rather by the principles of chemical kinetics and thermodynamics. The logical relationship between temperature and the state of this compound can be visualized as a progression through different physical and chemical states.
Conclusion
This technical guide provides a detailed overview of the thermal stability of this compound, a crucial parameter for its safe and effective use in various industrial applications. The provided quantitative data, summarized in a clear tabular format, and the detailed experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals. The visualization of experimental workflows and the logical progression of thermal events further aids in understanding the behavior of this important fatty alcohol under thermal stress. Adherence to standardized testing methodologies is essential for obtaining reliable and reproducible data, ensuring safety and quality in all applications involving this compound.
References
Methodological & Application
Application Notes and Protocols: 1-Tetradecanol for Thermal Energy Storage
Introduction
1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH.[1] It has garnered significant interest as an organic phase change material (PCM) for thermal energy storage (TES) applications. PCMs store and release large amounts of thermal energy, known as latent heat, at a nearly constant temperature during their phase transition (solid-to-liquid and liquid-to-solid).[2][3] this compound's suitable phase change temperature, high latent heat of fusion, and chemical stability make it a promising candidate for applications in solar energy utilization, building energy conservation, and thermal management of electronic devices.[2][4][5]
This document provides detailed application notes on the properties of this compound as a PCM and standardized protocols for its characterization and integration into composite materials.
Data Presentation: Thermophysical Properties
The efficiency of a PCM is determined by its thermophysical properties. The following tables summarize key quantitative data for pure this compound and its composites.
Table 1: Thermophysical Properties of Pure this compound
| Property | Value | Units |
| Molecular Formula | C₁₄H₃₀O | - |
| Molar Mass | 214.393 | g·mol⁻¹ |
| Melting Point (Tₘ) | ~38 | °C |
| Latent Heat of Fusion (ΔHₘ) | 202.6 - 243.82 | J/g |
| Freezing Point (T) | ~34.9 | °C |
| Latent Heat of Solidification (ΔH) | 201.2 - 246.48 | J/g |
| Density (solid) | 0.824 | g/cm³ |
| Thermal Conductivity (solid) | ~0.355 | W/(m·K) |
| Flash Point | 148 | °C |
Data compiled from sources[1][4][6][7][8][9][10]
Table 2: Performance of this compound Based Composite PCMs
| Composite Composition | Latent Heat of Fusion (J/g) | Thermal Conductivity (W/(m·K)) | Key Findings |
| 93 wt% TD / Expanded Graphite (EG) | 202.6 | - | Good form-stability and excellent thermal energy storage capacity.[6] |
| 92.3 wt% TD / EG (12:1 ratio) | 218.84 | 7.353 | Achieved a 20.7-fold improvement in thermal conductivity while retaining ~90% of TD's latent heat.[8] |
| 80 wt% TD / Polyvinyl Butyral (PVB) / 3 wt% EG | 166.43 | 0.61 | The PVB supporting material successfully prevented leakage of the molten TD.[2] |
| TD / EG coated with Graphene Oxide (GO) | 189.5 | Improved vs. uncoated | GO coating prevented leakage effectively over 500 cycles and improved thermal stability.[7] |
TD: this compound
Application Notes
This compound is an attractive organic PCM due to its:
-
High Latent Heat Storage Capacity: It can store a significant amount of energy per unit mass.
-
Appropriate Phase Change Temperature: Its melting point of around 37-38°C is suitable for applications like waste heat recovery and maintaining temperatures in buildings.[4]
-
Chemical Stability: It shows good thermal reliability and consistent performance after repeated melting/solidification cycles.[2][3]
-
Low Cost and Availability: It can be produced from renewable sources like palm kernel and coconut oil.[1]
However, like many organic PCMs, this compound suffers from two main drawbacks:
-
Low Thermal Conductivity: This hinders the rate of heat storage and release, limiting its efficiency in practical applications.[5][8]
-
Leakage in Liquid State: When it melts, the liquid PCM can leak from its container, posing a significant challenge for system design and longevity.[2]
To overcome these limitations, this compound is often incorporated into form-stable composite PCMs. Porous materials with high thermal conductivity, such as expanded graphite (EG), are used as a supporting matrix.[6][8] The porous network encapsulates the this compound through capillary action, preventing leakage, while the high conductivity of the matrix enhances the overall heat transfer rate of the composite.[6][8]
Experimental Protocols
Protocol 1: Thermophysical Characterization by Differential Scanning Calorimetry (DSC)
This protocol outlines the determination of phase change temperatures and latent heat values using DSC.[11][12]
Objective: To measure the melting temperature (Tₘ), freezing temperature (T), latent heat of fusion (ΔHₘ), and latent heat of solidification (ΔH) of this compound or its composites.
Materials & Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
Microbalance (accuracy ±0.01 mg)
-
This compound sample (5-10 mg)
-
High-purity nitrogen gas (for purging)
-
Indium and Zinc standards for calibration
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using indium and zinc standards according to the manufacturer's instructions.[4]
-
Sample Preparation: Accurately weigh 5-10 mg of the PCM sample into an aluminum pan and hermetically seal it. Prepare an empty, sealed aluminum pan to be used as a reference.
-
DSC Measurement: a. Place the sample and reference pans into the DSC cell. b. Purge the cell with nitrogen gas (e.g., at 50 mL/min) to maintain an inert atmosphere. c. Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C). d. Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above its melting point (e.g., 70°C).[4] e. Hold the sample at this temperature for 5 minutes to ensure complete melting. f. Cool the sample at the same constant rate (e.g., 10°C/min) back to the starting temperature. g. Repeat the heating and cooling cycle at least three times to ensure the results are reproducible.[11]
-
Data Analysis: a. From the heating curve, determine the onset melting temperature and the peak melting temperature. b. Integrate the area of the melting peak to calculate the latent heat of fusion (ΔHₘ). c. From the cooling curve, determine the onset and peak freezing temperatures. d. Integrate the area of the freezing peak to calculate the latent heat of solidification (ΔH).
Protocol 2: Preparation of Form-Stable this compound/Expanded Graphite (TD/EG) Composite
This protocol describes a vacuum impregnation method to fabricate a leak-proof, high-conductivity composite PCM.[8]
Objective: To encapsulate this compound within the porous structure of expanded graphite to prevent leakage and enhance thermal conductivity.
Materials & Equipment:
-
This compound (TD)
-
Expanded Graphite (EG)
-
Vacuum oven
-
Beaker
-
Magnetic stirrer with hot plate
-
Filter paper
Procedure:
-
Drying: Dry the expanded graphite in an oven at 100°C for 12 hours to remove any moisture.
-
Melting: Place the desired amount of this compound in a beaker and heat it on a hot plate to a temperature approximately 20°C above its melting point (e.g., 60°C), ensuring it is completely molten.[4]
-
Mixing: Add the dried expanded graphite to the molten this compound. The mass ratio of TD to EG can be optimized (e.g., a 12:1 ratio has shown good results).[8] Stir the mixture for 30-60 minutes to ensure uniform dispersion.
-
Vacuum Impregnation: Place the beaker containing the mixture into a vacuum oven preheated to the same temperature (60°C).
-
Apply a vacuum for 1-2 hours. The vacuum helps to remove trapped air from the pores of the EG, allowing the molten TD to fully penetrate and impregnate the structure.
-
Cooling & Solidification: Release the vacuum and turn off the oven. Allow the mixture to cool slowly to room temperature inside the oven. The TD will solidify within the EG pores.
-
Finishing: Once solidified, remove the composite from the beaker. Gently wipe any excess TD from the surface with filter paper.
-
Leakage Test: To confirm form-stability, place a sample of the composite on a piece of filter paper in an oven set to a temperature above the TD's melting point (e.g., 60°C) for several hours. Observe for any signs of liquid TD leakage onto the paper.[2]
Protocol 3: Long-Term Thermal Stability (Cycling Test)
This protocol assesses the durability and reliability of the PCM after many melting and freezing cycles.[12]
Objective: To determine if the thermophysical properties (e.g., latent heat, melting temperature) of the PCM degrade after a large number of thermal cycles.
Procedure:
-
Initial Characterization: Perform an initial DSC analysis (Protocol 1) on a sample of the prepared PCM to establish its baseline thermophysical properties.
-
Thermal Cycling: Place a larger sample of the PCM in a programmable temperature chamber or water bath.
-
Subject the sample to repeated melting and solidification cycles. A typical cycle might involve ramping the temperature from 20°C to 60°C and back down to 20°C.
-
Continue this cycling for a predetermined number of cycles (e.g., 100, 500, or 1200 cycles).[2][8]
-
Post-Cycling Characterization: After the cycling is complete, take a small sample from the cycled material and perform another DSC analysis.
-
Comparison: Compare the DSC results of the cycled sample to the initial, un-cycled sample. A stable PCM will show minimal changes (<5%) in its melting temperature and latent heat values.[8]
Protocol 4: Thermal Conductivity Measurement
This protocol provides a high-level overview of using the transient hot-wire method to measure thermal conductivity.
Objective: To quantify the thermal conductivity of the solid and liquid PCM.
Procedure:
-
Sample Preparation: Prepare a solid, void-free sample of the PCM. For liquid-phase measurement, the PCM is melted in a suitable container.
-
Measurement Setup: A transient hot-wire apparatus consists of a thin wire (the "hot wire") that acts as both a heating element and a temperature sensor. This wire is embedded within the PCM sample.
-
Data Acquisition: A short pulse of electrical current is passed through the wire, causing its temperature to rise. The rate of this temperature increase is recorded over a short period.
-
Calculation: The thermal conductivity of the surrounding PCM is calculated based on the rate of temperature rise of the wire. A slower temperature rise indicates higher thermal conductivity, as heat dissipates more quickly into the material. The measurement is performed at different temperatures to determine the conductivity in both solid and liquid phases.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound [webbook.nist.gov]
- 10. This compound (CAS 112-72-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. mdpi.com [mdpi.com]
- 12. Experimental Devices to Investigate the Long-Term Stability of Phase Change Materials under Application Conditions [mdpi.com]
Application Notes: Synthesis of Surfactants from 1-Tetradecanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various classes of surfactants starting from 1-tetradecanol (also known as myristyl alcohol). Surfactants are critical components in pharmaceutical formulations, acting as emulsifiers, solubilizing agents, and wetting agents, which are essential for effective drug delivery.
Anionic Surfactant Synthesis: Sodium Tetradecyl Sulfate
Sodium Tetradecyl Sulfate (STS) is an anionic surfactant widely used as a sclerosing agent in medicine to treat varicose veins and as a wetting agent in various industrial applications.[1][2][3][4] Its synthesis from this compound involves sulfation of the alcohol followed by neutralization.
Synthesis Workflow
The overall process involves the reaction of this compound with a sulfonating agent, such as chlorosulfonic acid, to form tetradecyl hydrogen sulfate, which is then neutralized with a base like sodium hydroxide to yield the final product.
References
Application Notes and Protocols: 1-Tetradecanol in Nanoparticle Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol, a saturated fatty alcohol, is a key excipient in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for advanced drug delivery. Its biocompatibility, biodegradability, and ability to form a solid lipid core make it an excellent candidate for encapsulating therapeutic agents, offering advantages such as enhanced drug stability, controlled release, and improved bioavailability. This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of this compound-based nanoparticles.
Data Presentation
The following tables summarize quantitative data for this compound-based solid lipid nanoparticles, providing a comparative overview of their physicochemical properties and drug loading capabilities.
Table 1: Physicochemical Properties of this compound-Based Solid Lipid Nanoparticles
| Formulation Code | Drug | This compound Concentration (% w/v) | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| SLN-DOX-1 | Doxorubicin | 5 | Polysorbate 80 | 150 ± 5.2 | 0.21 ± 0.03 | -25.3 ± 1.8 | [Fictionalized Data] |
| SLN-DOX-2 | Doxorubicin | 10 | Poloxamer 188, Soy Lecithin | 185 ± 7.1 | 0.18 ± 0.02 | -30.1 ± 2.5 | [Fictionalized Data] |
| SLN-CUR-1 | Curcumin | 7.5 | Tween 80, Span 60 | 210 ± 8.5 | 0.25 ± 0.04 | -22.7 ± 1.5 | [Fictionalized Data] |
| SLN-Blank | - | 10 | Polysorbate 80 | 130 ± 4.8 | 0.15 ± 0.02 | -28.4 ± 2.1 | [Fictionalized Data] |
Table 2: Drug Loading and Encapsulation Efficiency of this compound-Based SLNs
| Formulation Code | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| SLN-DOX-1 | Doxorubicin | 2.5 ± 0.3 | 85.2 ± 3.1 | [Fictionalized Data] |
| SLN-DOX-2 | Doxorubicin | 4.1 ± 0.5 | 92.5 ± 2.8 | [Fictionalized Data] |
| SLN-CUR-1 | Curcumin | 3.2 ± 0.4 | 88.7 ± 4.2 | [Fictionalized Data] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles by Hot Homogenization
This protocol details the preparation of drug-loaded SLNs using this compound as the solid lipid matrix via the hot homogenization technique.
Materials:
-
This compound
-
Drug (e.g., Doxorubicin)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Co-surfactant (e.g., Soy Lecithin, Span 60)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Water bath or heating mantle
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the required amount of this compound and the lipophilic drug.
-
Heat the this compound to 5-10°C above its melting point (approximately 38-40°C) in a beaker placed in a temperature-controlled water bath.
-
Once melted, add the drug to the molten lipid and stir continuously until a clear, homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amounts of surfactant and co-surfactant.
-
Dissolve the surfactant(s) in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase while stirring.
-
-
Formation of the Pre-emulsion:
-
Gradually add the hot aqueous phase to the hot lipid phase under continuous high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes. This will result in the formation of a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization.
-
Perform 3-5 homogenization cycles at a pressure of 500-1500 bar. Maintain the temperature above the lipid's melting point throughout this process.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature by placing it in an ice bath or allowing it to cool under gentle stirring.
-
The cooling process leads to the recrystallization of the lipid, forming solid lipid nanoparticles.
-
-
Storage:
-
Store the final SLN dispersion at 4°C for further characterization and use.
-
Protocol 2: Characterization of this compound SLNs
This protocol outlines the key characterization techniques to assess the quality of the prepared SLNs.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Laser Doppler Anemometry is used to determine the zeta potential, which indicates the surface charge and stability of the nanoparticles.
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.
-
Perform the measurements in triplicate and report the average values with standard deviation.
-
2. Drug Loading and Encapsulation Efficiency Determination:
-
Principle: The amount of drug encapsulated within the SLNs is determined by separating the nanoparticles from the aqueous medium and quantifying the drug in both phases.
-
Procedure:
-
Take a known volume of the SLN dispersion and centrifuge it at high speed (e.g., 15,000 rpm for 30 minutes) using a centrifuge tube with a filter unit (e.g., Amicon Ultra).
-
Collect the supernatant (containing the unencapsulated drug).
-
Disrupt the SLN pellet using a suitable solvent (e.g., methanol, chloroform) to release the encapsulated drug.
-
Quantify the drug concentration in the supernatant and the disrupted pellet using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study to evaluate the release profile of the drug from the this compound SLNs.
Materials:
-
Drug-loaded SLN dispersion
-
Phosphate Buffered Saline (PBS) of desired pH (e.g., pH 7.4 to mimic physiological conditions)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
Equipment:
-
Dialysis bags or dialysis cassette
-
Shaking water bath or incubator
-
Magnetic stirrer
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Soak the dialysis membrane in the release medium for at least 30 minutes before use.
-
Accurately measure a specific volume of the drug-loaded SLN dispersion and place it inside the dialysis bag.
-
Seal the dialysis bag securely.
-
Immerse the dialysis bag in a beaker containing a known volume of the release medium (e.g., 100 mL of PBS, pH 7.4).
-
Place the beaker in a shaking water bath maintained at 37°C with a constant stirring speed (e.g., 100 rpm) to ensure sink conditions.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro drug release profile.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound-based nanoparticles.
Application Notes and Protocols: 1-Tetradecanol as a Thermo-Responsive Component in Smart Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol, a fatty alcohol, is a phase-change material (PCM) with a melting point conveniently near physiological temperatures, making it an excellent candidate for thermo-responsive smart materials.[1][2] Its ability to undergo a reversible solid-liquid phase transition at approximately 38-39°C allows for the development of systems that can respond to thermal stimuli.[1][3] This property is particularly valuable in the biomedical field for applications such as on-demand drug delivery, where a localized temperature increase can trigger the release of a therapeutic agent.[4][5] Additionally, its capacity for latent heat storage makes it suitable for thermal energy management applications.[6][7]
These application notes provide an overview of the properties of this compound and detailed protocols for its incorporation into smart material systems.
Key Properties of this compound
This compound's utility as a thermo-responsive component stems from its distinct physical and thermal properties.
| Property | Value | References |
| Molecular Formula | C₁₄H₃₀O | [8][9] |
| Molar Mass | 214.39 g/mol | [8][10] |
| Melting Point | 38-39 °C | [1][3][11] |
| Boiling Point | >260 °C | [8] |
| Density | 0.824 g/cm³ | [8][12] |
| Solubility in Water | Insoluble | [8][13] |
| Solubility in Organic Solvents | Soluble in diethyl ether, slightly soluble in ethanol | [8][13] |
| Latent Heat of Fusion | ~218.5 - 243.82 J/g | [7][14] |
| Thermal Conductivity | ~0.355 W/m·K | [7] |
Applications in Smart Drug Delivery
A primary application of this compound in smart materials is in the development of thermo-responsive drug delivery systems. The mechanism relies on the encapsulation of a drug within a solid this compound matrix at temperatures below its melting point. Upon reaching the phase transition temperature, the matrix melts, releasing the encapsulated therapeutic agent.[1][4]
Signaling Pathway for Thermo-Responsive Drug Release
The drug release mechanism is a physical process triggered by a temperature change, rather than a biological signaling pathway.
Caption: Thermo-responsive drug release mechanism.
Experimental Protocols
Protocol 1: Preparation of this compound-Based Thermo-Responsive Microspheres for Drug Delivery
This protocol describes the fabrication of drug-loaded microspheres using an oil-in-water emulsion technique.[1]
Materials:
-
This compound
-
Model drug (e.g., FITC-dextran loaded gelatin particles)[1]
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Homogenizer
-
Heating apparatus (e.g., heating tape, water bath)
Procedure:
-
Preparation of the Oil Phase: Melt 1 g of this compound at 60°C. Disperse the desired amount of the model drug within the molten this compound.[1]
-
Preparation of the Aqueous Phase: Prepare a 2 wt% aqueous solution of PVA and heat it to 60°C.[1]
-
Emulsification: Add the molten oil phase to 10 g of the warm PVA solution. Homogenize the mixture at 23,000 rpm for 30 seconds to form an oil-in-water emulsion.[1]
-
Solidification: Immediately pour the emulsion into cold water (room temperature) to solidify the this compound microspheres.[1]
-
Washing and Collection: Wash the microspheres with deionized water to remove excess PVA and collect them by filtration or centrifugation.
-
Drying: Dry the microspheres under vacuum or by lyophilization.
Protocol 2: Characterization of Thermo-Responsive Drug Release
This protocol details the procedure to evaluate the temperature-dependent release of a drug from the prepared microspheres.[1][15]
Materials:
-
Drug-loaded this compound microspheres
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Temperature-controlled shaker or water bath
-
UV-Vis spectrophotometer or fluorescence microscope (depending on the drug)
Procedure:
-
Sample Preparation: Suspend a known amount of drug-loaded microspheres in a defined volume of PBS.
-
Incubation: Incubate the suspension at two different temperatures: one below the melting point of this compound (e.g., 37°C) and one above (e.g., 39°C or 44°C).[1][15]
-
Sample Collection: At predetermined time intervals, withdraw an aliquot of the supernatant. Replace the withdrawn volume with fresh pre-warmed PBS to maintain a constant volume.
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy for doxorubicin, fluorescence microscopy for FITC-dextran).[1][5]
-
Data Analysis: Plot the cumulative drug release as a function of time for both temperatures to determine the release profile.
Experimental Workflow for Preparation and Characterization
Caption: Workflow for microsphere preparation and characterization.
Applications in Thermal Energy Storage
This compound's high latent heat of fusion makes it an effective material for thermal energy storage (TES). It can absorb and store a significant amount of thermal energy as it melts and release this energy when it solidifies. To overcome issues like leakage in the liquid state and low thermal conductivity, it is often incorporated into supporting matrices.[6][7]
Protocol 3: Preparation of this compound/Expanded Graphite Composite for Thermal Energy Storage
This protocol describes the fabrication of a shape-stabilized PCM composite with enhanced thermal conductivity using expanded graphite (EG) as a supporting material.[7]
Materials:
-
This compound
-
Expanded Graphite (EG)
-
Vacuum impregnation apparatus
-
Oven
Procedure:
-
EG Preparation: Dry the expanded graphite in an oven to remove any moisture.
-
Melting of this compound: Melt the required amount of this compound in a container at a temperature above its melting point (e.g., 60°C).
-
Vacuum Impregnation: Place the dried EG in a container and put it inside the vacuum impregnation apparatus. Evacuate the chamber to remove air from the pores of the EG.
-
Infiltration: Introduce the molten this compound into the container with the EG under vacuum. The vacuum will facilitate the infiltration of the molten PCM into the porous structure of the EG.
-
Solidification and Stabilization: Release the vacuum and allow the composite to cool down to room temperature to solidify the this compound within the EG matrix.
-
Characterization: The resulting composite can be characterized for its thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Safety and Handling
This compound is generally considered to have low toxicity.[1][4] However, standard laboratory safety precautions should be followed. It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[13] Store in a cool, dry place. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
- 1. A Temperature-Sensitive Drug Release System Based on Phase-Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase-Change Materials for Controlled Release and Related Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A temperature-sensitive drug release system based on phase-change materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of phase change materials in smart drug delivery for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NIR-triggered release of DOX from sophorolipid-coated mesoporous carbon nanoparticles with the phase-change material this compound to treat MCF-7/ADR cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound [chemeurope.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pr.ibs.re.kr [pr.ibs.re.kr]
- 12. researchgate.net [researchgate.net]
- 13. This compound, 97+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. abstracts.biomaterials.org [abstracts.biomaterials.org]
Application Notes and Protocols for Formulating Stable Emulsions with Myristyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating stable oil-in-water (O/W) emulsions using myristyl alcohol. Myristyl alcohol, a C14 fatty alcohol, is a versatile ingredient that functions as a co-emulsifier, thickener, and stabilizer, contributing to the overall elegance and shelf-life of emulsion-based formulations.
Introduction to Myristyl Alcohol in Emulsions
Myristyl alcohol is a white, waxy solid derived from natural sources such as palm kernel oil and coconut oil. It is practically insoluble in water but soluble in oils and alcohols. In emulsion formulations, it is rarely used as the sole emulsifier but rather in combination with a primary non-ionic or anionic surfactant. Its primary roles include:
-
Emulsion Stabilization: Myristyl alcohol enhances emulsion stability by forming a structured network in the continuous phase and at the oil-water interface, which prevents the coalescence of oil droplets.
-
Viscosity Modification: It significantly increases the viscosity of emulsions, contributing to a rich, creamy texture and improving physical stability by retarding droplet movement.
-
Emollience: It imparts a smooth, non-greasy feel to topical formulations.
Physicochemical Properties of Myristyl Alcohol
A summary of the key physicochemical properties of myristyl alcohol relevant to emulsion formulation is provided in the table below.
| Property | Value | Reference |
| INCI Name | Myristyl Alcohol | |
| Chemical Name | 1-Tetradecanol | |
| Molecular Formula | C₁₄H₃₀O | |
| Appearance | White waxy solid, flakes, or powder | |
| Solubility | Insoluble in water; Soluble in oils and alcohol | |
| Solidification Point | 35-38 °C |
Experimental Protocols
Preparation of a Stable Oil-in-Water (O/W) Emulsion
This protocol outlines the preparation of a model O/W emulsion incorporating myristyl alcohol as a stabilizer.
Materials:
-
Oil Phase:
-
Mineral Oil (or other non-polar oil): 20%
-
Myristyl Alcohol: 0-5% (varied for stability testing)
-
Primary Emulsifier (e.g., Polysorbate 80): 5%
-
-
Aqueous Phase:
-
Deionized Water: q.s. to 100%
-
Preservative (e.g., Phenoxyethanol): 0.5%
-
Equipment:
-
Beakers
-
Water bath or hot plate
-
Homogenizer (high-shear mixer)
-
Propeller stirrer
-
Calibrated balance
Protocol:
-
Phase Preparation:
-
In a beaker, combine the oil phase ingredients (Mineral Oil, Myristyl Alcohol, Polysorbate 80).
-
In a separate beaker, combine the aqueous phase ingredients (Deionized Water, Preservative).
-
-
Heating:
-
Heat both the oil phase and the aqueous phase separately to 70-75°C in a water bath or on a hot plate. Stir both phases until all components are melted and uniform.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while stirring with a propeller stirrer.
-
Once all the aqueous phase is added, homogenize the mixture at high speed for 3-5 minutes to form a fine emulsion.
-
-
Cooling:
-
Continue stirring the emulsion with a propeller stirrer at a moderate speed while allowing it to cool to room temperature.
-
-
Finalization:
-
Once the emulsion has cooled, perform quality control tests.
-
Caption: Role of Myristyl Alcohol in Emulsion Stabilization.
The lipophilic tail of myristyl alcohol orients towards the oil phase, while its hydroxyl group is positioned in the aqueous phase. This arrangement, alongside the primary emulsifier, creates a more robust and condensed interfacial layer, providing a physical barrier against droplet coalescence. Furthermore, in the aqueous phase, myristyl alcohol can form lamellar gel networks which entrap water molecules, significantly increasing the viscosity and further hindering droplet movement and coalescence.
Conclusion
Myristyl alcohol is a highly effective and versatile ingredient for formulating stable and aesthetically pleasing oil-in-water emulsions. By acting as a co-emulsifier and viscosity modifier, it enhances the long-term stability and sensory characteristics of a wide range of cosmetic and pharmaceutical products. The optimal concentration of myristyl alcohol should be determined experimentally for each specific formulation to achieve the desired stability and rheological properties.
Application Notes and Protocols for the Preparation of Solid Lipid Nanoparticles (SLNs) Using 1-Tetradecanol
Audience: Researchers, scientists, and drug development professionals.
Note on the Use of 1-Tetradecanol: Extensive literature review indicates that this compound (myristyl alcohol) is not a commonly utilized solid lipid for the preparation of Solid Lipid Nanoparticles (SLNs). However, the closely related fatty acid, myristic acid (tetradecanoic acid), has been successfully used in SLN formulations. This document will provide detailed application notes and protocols based on data available for myristic acid as a representative lipid of similar chain length, offering a valuable reference for formulating SLNs with long-chain fatty alcohols like this compound.
Introduction to this compound in SLN Formulation
Solid Lipid Nanoparticles (SLNs) are advanced drug delivery systems composed of a solid lipid core stabilized by surfactants. The choice of the solid lipid is a critical parameter that influences the physicochemical properties and in vivo performance of the SLNs, including drug loading capacity, encapsulation efficiency, particle size, and drug release profile.
This compound, a 14-carbon fatty alcohol, possesses properties that make it a potential candidate as a solid lipid for SLN preparation. Its solid state at room and body temperature is a key requirement for forming a stable nanoparticle matrix. Fatty acids and alcohols like myristic acid and, by extension, this compound are favored for their biocompatibility and biodegradability[1]. The lipid matrix protects the encapsulated drug from degradation and allows for controlled release[1].
Quantitative Data Presentation
The following table summarizes the key formulation parameters and physicochemical characteristics of Rifaximin-loaded SLNs prepared with myristic acid. This data provides a baseline for the expected performance of SLNs formulated with C14 lipids.
| Formulation Parameter | Value/Result | Reference |
| Lipid Phase | ||
| Solid Lipid | Myristic Acid | [2] |
| Drug | Rifaximin (RFX) | [2] |
| Drug Concentration | 1% | [2] |
| Aqueous Phase | ||
| Surfactant | Polyvinyl Alcohol (PVA) | [2] |
| Surfactant Concentration | 3% | [2] |
| Formulation Ratio | ||
| Oil (Myristic Acid) to Water (3% PVA) Ratio | 19:1 | [2] |
| Physicochemical Characteristics | ||
| Particle Shape | Spherical with a smooth surface | [2] |
| Encapsulation Efficiency (EE) | 89.35 ± 2.47% to 90.45 ± 3.69% | [2] |
| Drug Loading Capacity (LC) | 9.50 ± 0.01% to 10.09 ± 0.01% | [2] |
| In Vitro Drug Release | Excellent sustained release | [2] |
| Oral Bioavailability Enhancement (of RFX) | 2.18 times | [2] |
Experimental Protocols
The following are detailed methodologies for the preparation and characterization of SLNs, adapted for the use of a solid lipid like this compound or myristic acid.
High-pressure homogenization is a widely used and reliable method for the production of SLNs. It can be performed using either a hot or cold homogenization technique.
A. Hot High-Pressure Homogenization Protocol:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid (e.g., this compound or myristic acid) by heating it 5-10°C above its melting point.
-
Disperse or dissolve the lipophilic drug in the molten lipid with continuous stirring until a homogenous mixture is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Poloxamer 188, Tween 80) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using an Ultra-Turrax) for a few minutes to form a coarse oil-in-water (o/w) emulsion.
-
-
High-Pressure Homogenization:
-
Subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 300-1500 bar). The temperature should be maintained above the lipid's melting point.
-
-
Cooling and Solidification:
-
Cool the resulting hot nanoemulsion to room temperature or below, allowing the lipid to recrystallize and form solid nanoparticles.
-
B. Cold High-Pressure Homogenization Protocol:
This method is suitable for thermolabile drugs.
-
Preparation of the Drug-Lipid Mixture:
-
Dissolve the drug in the molten lipid.
-
Rapidly cool the mixture using liquid nitrogen or dry ice to solidify the lipid and ensure a homogenous drug distribution.
-
-
Milling of the Solid Lipid:
-
Grind the solidified drug-lipid mixture to obtain microparticles (typically 50-100 µm).
-
-
Dispersion in Aqueous Phase:
-
Disperse the lipid microparticles in a cold aqueous surfactant solution.
-
-
High-Pressure Homogenization:
-
Homogenize the cold dispersion using a high-pressure homogenizer. The cavitation forces will break down the microparticles into nanoparticles.
-
A. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Protocol:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
-
Perform the measurements in triplicate at a controlled temperature (e.g., 25°C).
-
B. Encapsulation Efficiency (EE) and Drug Loading (LC) Determination:
-
Method: Ultracentrifugation or Centrifugal Filtration.
-
Protocol:
-
Separate the unencapsulated drug from the SLN dispersion by centrifuging the sample at high speed. The SLNs will form a pellet.
-
Carefully collect the supernatant containing the free drug.
-
Quantify the amount of free drug in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the EE and LC using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
LC (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
-
C. Morphological Examination:
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Protocol:
-
Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.
-
Allow the sample to air dry.
-
If necessary, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
-
Observe the morphology, shape, and size of the nanoparticles under the microscope.
-
Visualizations
The following diagrams illustrate the experimental workflows for the preparation and characterization of SLNs.
Caption: Workflow for SLN preparation by hot high-pressure homogenization.
Caption: Workflow for the physicochemical characterization of SLNs.
References
Application Notes and Protocols for 1-Tetradecanol in Topical Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol that serves as a versatile excipient in the formulation of topical pharmaceutical products.[1][2] Its multifaceted properties allow it to function as an emollient, emulsion stabilizer, viscosity-controlling agent, and a penetration enhancer, making it a valuable component in creams, lotions, and ointments.[2][3][4] These application notes provide a comprehensive overview of the use of this compound in topical formulations, including its functional roles, quantitative effects on drug delivery, and detailed experimental protocols for formulation development and evaluation.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Tetradecan-1-ol | [3] |
| Synonyms | Myristyl alcohol, Tetradecyl alcohol | [3] |
| CAS Number | 112-72-1 | [3] |
| Molecular Formula | C14H30O | [3] |
| Molecular Weight | 214.39 g/mol | [5] |
| Appearance | White waxy solid, flakes, or powder | [2] |
| Solubility | Practically insoluble in water; soluble in diethyl ether; slightly soluble in ethanol | [2] |
| Melting Point | 38 °C (100.4 °F) | [3] |
| Boiling Point | 289 °C (552 °F) | [2] |
Key Applications in Topical Formulations
This compound is a multifunctional excipient utilized in topical formulations for its various beneficial properties:
-
Emollient: As an emollient, this compound helps to soften and soothe the skin by forming an oily layer on the skin that traps water. This property is particularly beneficial in formulations intended to treat dry and flaky skin conditions.[2][6]
-
Emulsion Stabilizer: In oil-in-water (O/W) and water-in-oil (W/O) emulsions, this compound acts as a co-emulsifier, preventing the separation of the oil and water phases and thereby enhancing the stability and shelf-life of the formulation.[3][7]
-
Viscosity-Controlling Agent: It contributes to the desired consistency and texture of topical products, acting as a thickener in creams and lotions, which improves their applicability and feel upon application.[2][3]
-
Penetration Enhancer: this compound can enhance the permeation of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin. This is achieved by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the drug into the deeper layers of the skin.[8][9][10]
Quantitative Data on the Performance of this compound
The following table summarizes the quantitative effects of this compound as a penetration enhancer for the model drug melatonin from a study using a 5% w/v solution of various fatty alcohols in a water:ethanol (40:60) vehicle.
| Fatty Alcohol (5% w/v) | Melatonin Flux (μg/cm²/h) | Enhancement Ratio* | Transepidermal Water Loss (TEWL) (g/m²/h) | Skin Irritation (Erythema Score) |
| Control (Vehicle) | 0.8 ± 0.2 | 1.0 | 8.5 ± 1.5 | 0.5 ± 0.1 |
| 1-Octanol | 4.2 ± 0.6 | 5.3 | 25.1 ± 3.2 | 1.8 ± 0.3 |
| 1-Nonanol | 5.1 ± 0.7 | 6.4 | 28.4 ± 3.8 | 2.1 ± 0.4 |
| 1-Decanol | 6.5 ± 0.9 | 8.1 | 35.2 ± 4.1 | 2.8 ± 0.5 |
| 1-Undecanol | 5.8 ± 0.8 | 7.3 | 33.6 ± 3.9 | 2.6 ± 0.4 |
| 1-Dodecanol (Lauryl Alcohol) | 4.9 ± 0.7 | 6.1 | 31.5 ± 3.5 | 2.4 ± 0.4 |
| 1-Tridecanol | 3.5 ± 0.5 | 4.4 | 38.9 ± 4.5 | 3.2 ± 0.6 |
| This compound (Myristyl Alcohol) | 2.9 ± 0.4 | 3.6 | 42.3 ± 4.8 | 3.5 ± 0.7 |
*Enhancement Ratio = Flux with enhancer / Flux of control. *Data extracted and adapted from a study by Andega et al. (2001).[11] The study highlights that while this compound enhances the permeation of melatonin, it also shows a higher potential for skin irritation compared to shorter-chain fatty alcohols under the tested conditions.[11]
Experimental Protocols
Preparation of an Oil-in-Water (O/W) Cream Formulation
This protocol describes the preparation of a basic O/W cream containing this compound.
Materials:
-
Oil Phase:
-
This compound (e.g., 5-15% w/w)
-
Stearic Acid (e.g., 5-10% w/w)
-
Cetyl Alcohol (e.g., 2-5% w/w)
-
Liquid Paraffin (e.g., 5-15% w/w)
-
Active Pharmaceutical Ingredient (API) (lipophilic, if applicable)
-
-
Aqueous Phase:
-
Purified Water (q.s. to 100%)
-
Glycerin (e.g., 3-7% w/w)
-
Propylene Glycol (e.g., 2-5% w/w)
-
Preservative (e.g., Methylparaben, Propylparaben)
-
Triethanolamine (to adjust pH)
-
Active Pharmaceutical Ingredient (API) (hydrophilic, if applicable)
-
Procedure:
-
Preparation of the Oil Phase:
-
Weigh and combine all the components of the oil phase (this compound, stearic acid, cetyl alcohol, liquid paraffin, and lipophilic API if any) in a clean, dry beaker.
-
Heat the mixture to 70-75°C on a water bath with continuous stirring until all components are completely melted and a homogenous solution is formed.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh and combine all the components of the aqueous phase (purified water, glycerin, propylene glycol, preservatives, and hydrophilic API if any).
-
Heat the aqueous phase to 70-75°C on a water bath with stirring until all solids are dissolved.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase with continuous stirring using a mechanical stirrer or homogenizer.
-
Continue stirring at a moderate speed until a uniform white emulsion is formed.
-
-
Cooling and Final Adjustments:
-
Allow the emulsion to cool down gradually with continuous, slow stirring.
-
When the temperature reaches around 40°C, add triethanolamine dropwise to adjust the pH to the desired range (typically 5.5-6.5 for topical formulations).
-
Continue stirring until the cream has congealed and reached room temperature.
-
Package the final cream in a suitable container.
-
In Vitro Permeation Study using Franz Diffusion Cells
This protocol outlines the methodology for assessing the skin permeation of an API from a topical formulation containing this compound.
Materials and Equipment:
-
Franz Diffusion Cells
-
Excised human or animal skin (e.g., rat, porcine)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a co-solvent to maintain sink conditions)
-
Formulation containing the API and this compound
-
Magnetic stirrer with stir bars
-
Water bath for temperature control (32 ± 1°C)
-
Syringes and needles for sampling
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical method for API quantification
Procedure:
-
Skin Preparation:
-
Excise the skin and remove any subcutaneous fat and hair.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Hydrate the skin by soaking it in the receptor medium for a specified period before mounting.
-
-
Franz Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor compartment.
-
-
Experiment Initiation:
-
Place the assembled Franz cells in a water bath maintained at 32 ± 1°C.
-
Allow the system to equilibrate for at least 30 minutes.
-
Apply a known amount of the topical formulation (e.g., 10-20 mg/cm²) evenly onto the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of the API using a validated HPLC or other analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) if comparing with a control formulation without this compound.
-
Stability Testing of a Topical Cream
This protocol provides a general guideline for assessing the stability of a topical cream formulation containing this compound.
Procedure:
-
Sample Preparation: Prepare a sufficient quantity of the final cream formulation and package it in the intended commercial containers.
-
Storage Conditions: Store the samples under various conditions as per ICH guidelines, typically including:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Intervals: Evaluate the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies, and 0, 3, 6 months for accelerated studies).[1][12]
-
Evaluation Parameters: Assess the following parameters at each time point:
-
Physical Appearance: Color, odor, phase separation, consistency.
-
pH: Measure the pH of a 1-10% dispersion of the cream in purified water.
-
Viscosity: Measure the viscosity using a suitable viscometer.
-
Microscopic Examination: Observe the globule size and distribution to check for any signs of coalescence or flocculation.
-
Assay of Active Pharmaceutical Ingredient (API): Determine the concentration of the API to assess its chemical stability.
-
Microbial Content: Perform microbial limit tests to ensure the product remains free from contamination.
-
-
Acceptance Criteria: The formulation is considered stable if all parameters remain within the predefined acceptance criteria throughout the study period.
Visualizations
Mechanism of Penetration Enhancement by Fatty Alcohols
Caption: Mechanism of skin permeation enhancement by this compound.
Experimental Workflow for Evaluation of Topical Formulations
Caption: Workflow for the development and evaluation of topical formulations.
Conclusion
This compound is a highly functional excipient in the development of topical pharmaceutical formulations. Its ability to act as an emollient, emulsion stabilizer, viscosity modifier, and penetration enhancer makes it a versatile ingredient for optimizing the physical characteristics and therapeutic efficacy of topical products. The provided data and protocols offer a foundational guide for researchers and formulators to effectively utilize this compound in their development processes. Further investigation into the concentration-dependent effects of this compound on the permeation of a wider range of APIs and its impact on the stability of various topical systems will continue to expand its application in pharmaceutical sciences.
References
- 1. pharmabeginers.com [pharmabeginers.com]
- 2. specialchem.com [specialchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. MYRISTYL ALCOHOL – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 5. Modulation of chemical dermal absorption by 14 natural products: a quantitative structure permeation analysis of components often found in topical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. curlvana.in [curlvana.in]
- 7. LAURYL MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Penetration Enhancement of Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SOP for Stability Studies of Finished Goods | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Myristyl Alcohol in Controlled-Release Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of myristyl alcohol as a hydrophobic matrix-forming excipient in the formulation of controlled-release oral tablets. The information compiled from various scientific sources offers insights into its impact on drug release kinetics and tablet characteristics. Detailed experimental protocols are provided to guide researchers in the formulation and evaluation of such delivery systems.
Introduction to Myristyl Alcohol in Controlled-Release Systems
Myristyl alcohol (1-tetradecanol) is a long-chain saturated fatty alcohol derived from natural sources such as palm kernel oil and coconut oil.[1] In the pharmaceutical industry, it serves various functions, including as an emollient, emulsion stabilizer, and viscosity-controlling agent.[1] Its hydrophobic nature makes it a prime candidate for creating matrix systems in controlled-release tablets.[2][3]
When incorporated into a tablet matrix, myristyl alcohol forms a waxy, insoluble scaffold that retards the penetration of gastrointestinal fluids. This slows down the dissolution and diffusion of the embedded active pharmaceutical ingredient (API), thereby achieving a sustained-release profile. It is often used in combination with other fatty alcohols like cetyl and stearyl alcohol to modulate the drug release rate.[3] The melt granulation technique is particularly suitable for incorporating waxy excipients like myristyl alcohol into tablet formulations.[4][5]
Data Presentation: Impact of Myristyl Alcohol on Tablet Properties
The following tables summarize the hypothetical quantitative effects of varying concentrations of myristyl alcohol on drug release and tablet hardness. This data is illustrative and intended to demonstrate the expected trends based on the hydrophobic properties of myristyl alcohol.
Table 1: Effect of Myristyl Alcohol Concentration on In-Vitro Drug Release (%)
| Time (hours) | Formulation A (10% Myristyl Alcohol) | Formulation B (20% Myristyl Alcohol) | Formulation C (30% Myristyl Alcohol) |
| 1 | 25 | 18 | 12 |
| 2 | 40 | 30 | 22 |
| 4 | 65 | 50 | 40 |
| 6 | 80 | 68 | 55 |
| 8 | 95 | 85 | 70 |
| 12 | >99 | 98 | 88 |
Table 2: Influence of Myristyl Alcohol Concentration on Tablet Hardness and Friability
| Formulation | Myristyl Alcohol (%) | Hardness (N) | Friability (%) |
| A | 10 | 95 ± 5 | 0.45 |
| B | 20 | 105 ± 5 | 0.38 |
| C | 30 | 115 ± 5 | 0.30 |
Note: The data presented in these tables are representative examples and may vary depending on the specific API, other excipients used, and the manufacturing process.
Experimental Protocols
Preparation of Controlled-Release Tablets by Melt Granulation
This protocol describes the preparation of controlled-release tablets using myristyl alcohol as a matrix-forming agent via the melt granulation technique.[4][5]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Myristyl Alcohol
-
Lactose (or other suitable filler)
-
Magnesium Stearate (lubricant)
Equipment:
-
High-shear mixer granulator with a heating jacket
-
Fluid bed dryer (optional)
-
Sieve (e.g., 20-mesh)
-
Tablet press
-
Analytical balance
Procedure:
-
Blending: Accurately weigh and blend the API and lactose in the high-shear mixer for 5-10 minutes to ensure a homogenous mixture.
-
Melting and Granulation:
-
Heat the jacket of the high-shear mixer to a temperature approximately 10-15°C above the melting point of myristyl alcohol (Melting point: 38-40°C).
-
Add the myristyl alcohol to the powder blend.
-
Operate the impeller and chopper at a low speed to facilitate the melting of the myristyl alcohol and its distribution throughout the powder mass.
-
Increase the impeller speed to promote agglomeration and granule formation. The granulation endpoint is typically determined by visual inspection of the granule size and consistency or by monitoring the power consumption of the mixer.
-
-
Cooling and Sizing:
-
Discharge the hot granules from the mixer and spread them on a tray to cool to room temperature.
-
Once cooled, pass the granules through a sieve to obtain a uniform particle size distribution.
-
-
Lubrication: Add the sieved magnesium stearate to the granules and blend for a short period (2-3 minutes) to ensure adequate lubrication.
-
Compression: Compress the lubricated granules into tablets using a tablet press with appropriate tooling to achieve the target tablet weight and hardness.
In-Vitro Dissolution Testing for Hydrophobic Matrix Tablets
This protocol outlines the procedure for conducting in-vitro dissolution studies on controlled-release tablets formulated with a hydrophobic matrix like myristyl alcohol.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Method)
Dissolution Medium:
-
900 mL of 0.1 N HCl for the first 2 hours (simulating gastric fluid).
-
900 mL of pH 6.8 phosphate buffer for the remaining duration (simulating intestinal fluid).
Procedure:
-
Apparatus Setup:
-
Set up the USP Dissolution Apparatus 2.
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Set the paddle rotation speed to 50 rpm.
-
-
Acid Stage:
-
Place one tablet in each dissolution vessel containing 900 mL of 0.1 N HCl.
-
Start the dissolution test.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1 and 2 hours).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed 0.1 N HCl.
-
-
Buffer Stage:
-
After 2 hours, carefully add a concentrated phosphate buffer solution to each vessel to adjust the pH to 6.8, or transfer the tablets to new vessels containing the pH 6.8 buffer.
-
Continue the dissolution test.
-
Withdraw samples at subsequent time points (e.g., 4, 6, 8, and 12 hours).
-
Replace the withdrawn volume with fresh, pre-warmed pH 6.8 phosphate buffer.
-
-
Sample Analysis:
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the drug concentration in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Tablet Hardness and Friability Testing
These protocols are based on the United States Pharmacopeia (USP) general chapters for tablet breaking force and friability.
Apparatus:
-
A calibrated tablet hardness tester.
Procedure:
-
Place a single tablet diametrically between the platens of the hardness tester.
-
Apply a constant rate of loading until the tablet fractures.
-
Record the force required to break the tablet in Newtons (N).
-
Repeat the test for a representative sample of tablets (e.g., n=10) from the batch.
-
Calculate the mean and standard deviation of the hardness values.
Apparatus:
-
A USP-compliant friability tester (Roche friabilator).
Procedure:
-
Select a sample of tablets with a total weight as close as possible to 6.5 g (for tablets with a unit weight of ≤ 650 mg) or 10 whole tablets (for tablets with a unit weight of > 650 mg).
-
Carefully dedust the tablets and accurately weigh the sample (W_initial).
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm.
-
Remove the tablets from the drum, carefully dedust them, and accurately weigh the sample again (W_final).
-
Calculate the percentage of weight loss (friability) using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
A maximum mean weight loss of not more than 1.0% is generally considered acceptable.
Conclusion
Myristyl alcohol is a versatile and effective hydrophobic excipient for the formulation of controlled-release matrix tablets. By carefully selecting the concentration of myristyl alcohol and the appropriate manufacturing process, such as melt granulation, formulators can achieve desired drug release profiles and robust tablet characteristics. The protocols provided herein offer a foundational framework for the development and evaluation of such advanced oral drug delivery systems. Further optimization may be required based on the specific properties of the API and the desired therapeutic outcomes.
References
- 1. Myristyl Alcohol - CD Formulation [formulationbio.com]
- 2. US4828836A - Controlled release pharmaceutical composition - Google Patents [patents.google.com]
- 3. US4834985A - Controlled release pharmaceutical composition - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Granulation techniques and technologies: recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Tetradecanol in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Tetradecanol in Gas Chromatography
This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH₃(CH₂)₁₂CH₂OH.[1] It is a white, waxy solid at room temperature with a melting point between 35-39°C and a boiling point of 289°C.[2] While not typically used in its pure form as a stationary phase, its derivatives have shown significant potential in specialized gas chromatography (GC) applications. Furthermore, the analysis of this compound itself is crucial in various industries, including cosmetics, pharmaceuticals, and food production, where it is used as an emollient, intermediate, and surfactant.[1]
The selection of a stationary phase is a critical step in developing a GC method, as it governs the separation of analytes based on differences in their chemical and physical properties.[3] The principle of "like dissolves like" is a fundamental guide, where non-polar columns are best for non-polar compounds and polar columns are ideal for polar compounds.
This document provides detailed application notes and protocols for the use of a this compound derivative as a GC stationary phase and for the quality control analysis of this compound using a standard GC method.
Application Note: p-tert-butyl(tetradecyloxy)calix[4]arene as a Selective Stationary Phase in Capillary GC
A derivative of this compound, p-tert-butyl(tetradecyloxy)calix[4]arene (C6A-C10), has been successfully employed as a stationary phase in capillary gas chromatography. This novel stationary phase demonstrates high resolving power for a variety of analytes, including positional, structural, and cis-/trans-isomers.[5] The introduction of the long alkyl chains from this compound at the lower rim of the calix[4]arene enhances the column's efficiency by improving the solubility and film-forming ability of the stationary phase.[5]
Key Characteristics of the C6A-C10 Stationary Phase:
-
Polarity: Nonpolar[5]
-
Column Efficiency: Approximately 3293 plates per meter[5]
-
Separation Mechanism: The C6A-C10 column exhibits excellent separation for aromatic compounds due to specific π–π stacking interactions.[5]
Applications:
The C6A-C10 stationary phase is particularly effective for the separation of:
-
Aliphatic and aromatic compounds (from apolar to polar)[5]
-
Di- and tri-substituted benzenes[5]
-
Positional, structural, and geometric isomers[5]
Experimental Protocol: Preparation of a C6A-C10 Capillary GC Column
This protocol describes the static coating method for preparing a C6A-C10 capillary column.
Materials:
-
Fused-silica capillary tubing
-
Dichloromethane (coating solvent)
-
p-tert-butyl(tetradecyloxy)calix[4]arene (C6A-C10) stationary phase
-
Nitrogen gas (for conditioning)
Procedure:
-
Pretreatment of the Capillary Column: Before coating, the capillary column should be appropriately pretreated to ensure a uniform and stable coating.
-
Preparation of Coating Solution: Prepare a 0.15% (w/v) solution of the C6A-C10 stationary phase in dichloromethane.[5]
-
Static Coating:
-
Fill the capillary column with the coating solution.
-
Seal one end of the column.
-
Evaporate the solvent from the other end under a vacuum at a steady rate at room temperature.[5]
-
-
Column Conditioning:
-
Once the coating is complete, condition the column under a nitrogen stream.
-
Program the oven temperature from 40°C to 160°C at a rate of 1°C/min and hold at 160°C for 7 hours.[5]
-
Data Presentation: Separation of Substituted Benzenes
The C6A-C10 column demonstrates excellent performance in separating a mixture of 21 different di- and tri-substituted benzenes, achieving a resolution (R) greater than 1.5 for all components.[5]
| Analyte Class | Specific Compounds Separated | Key Separation Principle |
| Substituted Benzenes | Di- and tri-substituted isomers | π–π stacking interactions |
Protocol: Gas Chromatographic Assay of this compound (Myristyl Alcohol)
This protocol outlines a standard gas chromatographic method for the quantitative analysis of this compound, ensuring its purity and quality in pharmaceutical and cosmetic applications. This method is adapted from the Myristyl Alcohol monograph.[6]
Objective:
To determine the purity of a this compound sample by quantifying the main peak and resolving it from potential impurities like cetyl alcohol.
Materials:
-
Gas chromatograph with a flame-ionization detector (FID)
-
GC column: 3-mm × 2-m packed column with 10% liquid phase G2 on support S1A
-
Helium (carrier gas)
-
USP Myristyl Alcohol Reference Standard (RS)
-
USP Cetyl Alcohol Reference Standard (RS)
-
Dehydrated alcohol
Experimental Conditions:
| Parameter | Value |
| Column | 3-mm × 2-m, packed with 10% liquid phase G2 on support S1A |
| Carrier Gas | Helium |
| Column Temperature | ~205°C |
| Injection Port Temperature | ~275°C |
| Detector Temperature | ~250°C |
| Detector | Flame-Ionization Detector (FID) |
Procedure:
-
System Suitability Solution Preparation:
-
Accurately weigh and dissolve USP Myristyl Alcohol RS and USP Cetyl Alcohol RS in dehydrated alcohol to obtain a solution with concentrations of approximately 9 mg/mL and 1 mg/mL, respectively.
-
-
Assay Preparation:
-
Dissolve 100 mg of the this compound sample in 10.0 mL of dehydrated alcohol.
-
-
Chromatographic Analysis:
-
Inject the System Suitability Solution into the gas chromatograph.
-
Record the peak responses. The resolution (R) between the cetyl alcohol and myristyl alcohol peaks should not be less than 4.0. The relative standard deviation for replicate injections should not be more than 1.5%.
-
Inject the Assay Preparation and record the chromatogram.
-
-
Identification:
-
The retention time of the major peak in the chromatogram of the Assay Preparation should correspond to that of the major peak in the chromatogram of the System Suitability Solution.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [myskinrecipes.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. This compound [webbook.nist.gov]
- 5. Separation performance of p-tert-butyl(tetradecyloxy)calix[6]arene as a stationary phase for capillary gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugfuture.com [drugfuture.com]
Application Notes and Protocols for 1-Tetradecanol as a Lubricant in Scientific Instrumentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-tetradecanol (also known as myristyl alcohol) for use as a lubricant in scientific instrumentation. This document includes its physical and chemical properties, protocols for application, and guidance on material compatibility.
Introduction
This compound is a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O.[1][2] It exists as a white, waxy solid at room temperature and is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol.[1][2] Its properties make it a candidate for use as a boundary lubricant in high-precision scientific instruments where controlled friction and low vapor pressure are critical.
In industrial applications, this compound is utilized in the production of lubricants and greases, where it contributes to viscosity and stability.[3] It is also used as a lubricant for cold rolling aluminum to improve surface finish.[1] This document outlines its potential application for delicate components in scientific apparatus.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for determining its suitability for specific applications.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₃₀O | [1][2] |
| Molecular Weight | 214.39 g/mol | [3] |
| Appearance | White waxy solid | [1][2][3] |
| Melting Point | 38 - 41 °C | [3] |
| Boiling Point | >260 °C | |
| Density | 0.823 g/cm³ | [3] |
| Solubility | Insoluble in water; soluble in diethyl ether; slightly soluble in ethanol | [1][2][4] |
| Purity | ≥ 98% (GC) | [3] |
| CAS Number | 112-72-1 | [3] |
Lubricant Properties and Performance Data
While this compound is used in industrial lubricant formulations, specific quantitative data on its performance as a standalone lubricant for scientific instrumentation—such as coefficient of friction and wear resistance against common instrument materials—is not extensively available in public literature. Fatty alcohols, in general, function as boundary lubricants by forming an adsorbed molecular layer on surfaces, which reduces adhesion and friction.
| Lubricant Property | Data/Comments |
| Coefficient of Friction | Specific data for this compound on instrument-grade materials is not readily available. It is expected to provide a low coefficient of friction under boundary lubrication conditions. |
| Wear Resistance | Expected to provide good wear protection for light-load applications by preventing direct surface-to-surface contact. |
| Load-Bearing Capacity | Likely suitable for low to moderate load applications. |
| Temperature Stability | Stable within its solid-state temperature range. Its relatively low melting point should be considered for applications involving heat-generating components. |
| Vapor Pressure | Long-chain fatty alcohols generally have low vapor pressure, making them potentially suitable for low-vacuum applications. However, specific data for this compound is needed for high-vacuum applications. |
Chemical Compatibility
The chemical compatibility of this compound with materials commonly found in scientific instruments is crucial for preventing material degradation. Table 2 provides a general compatibility guide. It is strongly recommended to perform compatibility testing with specific materials and under operational conditions before implementation.
| Material Class | Compatibility | Comments |
| Metals | ||
| Stainless Steel | Excellent | Generally inert and non-reactive. |
| Aluminum | Excellent | Used as a lubricant for cold rolling aluminum.[1] |
| Brass, Copper | Good | May show slight reactivity over long periods or at elevated temperatures. |
| Plastics | ||
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to chemical attack. |
| Polyetheretherketone (PEEK) | Excellent | High chemical resistance. |
| Polycarbonate | Good | May be susceptible to stress cracking with some organic compounds; testing is recommended. |
| Acrylic | Fair | May cause crazing or cracking; testing is essential. |
| Elastomers | ||
| Viton™ (FKM) | Good | Generally good resistance to alcohols. |
| Nitrile (Buna-N) | Fair to Good | Swelling may occur with prolonged exposure. |
| Silicone | Fair | May be absorbed, causing swelling and changes in mechanical properties. |
Experimental Protocols
The following protocols provide a starting point for the application of this compound as a lubricant. Researchers should adapt these methods to their specific instrumentation and requirements.
Protocol for Applying a Solid Film of this compound (Burnishing)
This method is suitable for creating a thin, dry lubricating film on metal surfaces.
Materials:
-
This compound powder (high purity)
-
Lint-free cloths or swabs
-
Appropriate cleaning solvents (e.g., isopropanol, acetone)
-
Mortar and pestle (if starting with solid chunks)
Procedure:
-
Surface Preparation:
-
Thoroughly clean the surfaces to be lubricated with a suitable solvent to remove any existing oils, greases, or contaminants.
-
Ensure the surfaces are completely dry before proceeding.
-
-
Lubricant Preparation:
-
If this compound is in a solid form, gently grind it to a fine powder using a mortar and pestle.
-
-
Application:
-
Apply a small amount of the this compound powder to a lint-free cloth or swab.
-
Firmly rub the powdered lubricant onto the target surface in a circular or back-and-forth motion. This process, known as burnishing, creates a thin, even, and well-adhered film.[5]
-
Continue rubbing until the entire surface has a uniform, slightly waxy appearance.
-
-
Final Cleaning:
-
Gently wipe away any excess loose powder with a clean, dry, lint-free cloth.
-
Protocol for Creating a this compound-Based Lubricating Grease
This protocol describes the formulation of a simple grease for applications requiring a more substantial lubricant presence.
Materials:
-
This compound
-
High-purity, inert base oil (e.g., mineral oil, synthetic hydrocarbon, or silicone oil)
-
Thickener (e.g., fumed silica or a metallic soap)
-
Small beaker or container
-
Hot plate with magnetic stirring capabilities
-
Spatula
Procedure:
-
Formulation:
-
Determine the desired ratio of base oil, this compound, and thickener. A starting point could be 70-80% base oil, 10-20% this compound, and 5-10% thickener by weight.
-
-
Mixing:
-
Combine the base oil and this compound in the beaker.
-
Gently heat the mixture on the hot plate while stirring until the this compound is completely melted and dissolved in the base oil.
-
Slowly add the thickener to the heated mixture while continuing to stir.
-
Continue stirring until a smooth, homogenous grease is formed.
-
-
Cooling and Storage:
-
Allow the grease to cool to room temperature. It will thicken as it cools.
-
Store the grease in a sealed, labeled container.
-
-
Application:
-
Apply a small amount of the grease to the desired components using a spatula, syringe, or other suitable applicator.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound as a lubricant.
Caption: Workflow for selecting and applying this compound as a lubricant.
Caption: Principle of boundary lubrication with fatty alcohols like this compound.
References
Application Notes and Protocols: Microencapsulation of 1-Tetradecanol for Thermoregulating Textiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase Change Materials (PCMs) are substances that absorb and release large amounts of latent heat during a phase transition at a nearly constant temperature. 1-Tetradecanol, a fatty alcohol, is an effective organic PCM with a melting point suitable for thermal energy storage in textile applications, enhancing the thermal comfort of the wearer.[1][2] To be effectively integrated into textiles, this compound must be encapsulated within a protective shell to prevent leakage during its liquid phase and to increase its durability.[1][3]
This document provides detailed protocols for the microencapsulation of this compound using in-situ polymerization and its subsequent application to cotton fabric via the pad-dry-cure method. The resulting thermoregulating textiles have applications in performance apparel, protective clothing, and smart textiles.
Microencapsulation of this compound
Principle
In-situ polymerization is a widely used method for microencapsulating PCMs.[4][5] This technique involves the formation of a polymer shell around droplets of the core material (this compound) dispersed in an aqueous medium. The polymerization of the shell-forming monomers (e.g., urea and formaldehyde) occurs at the oil-water interface.[4][6]
Materials and Equipment
| Material/Equipment |
| This compound (Core Material) |
| Urea |
| Formaldehyde solution (37 wt%) |
| Ammonium chloride (Initiator) |
| Sodium hydroxide |
| Distilled water |
| Mechanical stirrer |
| Heating mantle with temperature control |
| pH meter |
| Beakers and flasks |
| Vacuum filtration system |
| Drying oven |
Experimental Protocol: In-Situ Polymerization
-
Preparation of the Aqueous Phase:
-
Dissolve 5g of urea in 100 mL of distilled water in a 250 mL beaker.
-
Adjust the pH of the solution to 8.0-9.0 using a sodium hydroxide solution.
-
-
Emulsification of the Core Material:
-
Shell Formation:
-
Recovery and Drying of Microcapsules:
-
Cool the suspension to room temperature.
-
Filter the microcapsules using a vacuum filtration system.
-
Wash the collected microcapsules with distilled water several times to remove any unreacted monomers.
-
Dry the microcapsules in an oven at 50°C for 24 hours.
-
Characterization of Microcapsules
The synthesized microcapsules should be characterized to ensure quality and performance.
| Characterization Technique | Purpose | Typical Results for this compound Microcapsules |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology and size of the microcapsules. | Spherical shape with a smooth surface.[4] |
| Particle Size Analysis | To determine the average particle size and size distribution. | Average size can range from 0.49 µm to several micrometers.[1][4] |
| Fourier Transform Infrared (FTIR) Spectroscopy | To confirm the presence of both the core (this compound) and shell (urea-formaldehyde) materials. | Characteristic peaks of both this compound and the polymer shell should be present.[4][7] |
| Differential Scanning Calorimetry (DSC) | To determine the melting and crystallization temperatures and the latent heat storage capacity. | Melting enthalpy (ΔHm) of around 105 J/g and a crystallization enthalpy (ΔHc) of approximately 51 J/g.[1][2] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the microcapsules. | Good thermal stability up to around 150°C.[4] |
Application of Microcapsules to Textiles
Principle
The pad-dry-cure method is a common and effective technique for applying microcapsules to textile substrates.[8][9] This process involves impregnating the fabric with a finishing bath containing the microcapsules and a binder, followed by drying and curing to fix the microcapsules onto the fabric fibers.[8][10]
Materials and Equipment
| Material/Equipment |
| Cotton fabric |
| Synthesized this compound microcapsules |
| Acrylic binder |
| Citric acid (optional, for crosslinking) |
| Distilled water |
| Laboratory padding machine |
| Stenter or drying oven |
| Curing oven |
Experimental Protocol: Pad-Dry-Cure Application
-
Preparation of the Finishing Bath:
-
Disperse the desired amount of this compound microcapsules in distilled water. A common concentration is 10% (w/v).[8]
-
Add an acrylic binder to the dispersion. The ratio of microcapsules to binder can be varied (e.g., 75:25, 50:50, 25:75) to optimize adhesion and fabric hand feel.[1][2] A 1% binder concentration in the final solution is a good starting point.[8]
-
If desired, add a crosslinking agent like citric acid (e.g., 2%) to improve the durability of the finish.[8]
-
Stir the mixture thoroughly to ensure a homogeneous dispersion.
-
-
Padding:
-
Immerse the cotton fabric sample in the finishing bath.
-
Pass the impregnated fabric through the nip rollers of a laboratory padding machine to achieve a wet pick-up of approximately 100%.[8]
-
-
Drying:
-
Curing:
-
Cure the dried fabric in a curing oven at 120-140°C for 2-3 minutes to crosslink the binder and fix the microcapsules onto the fabric.[8]
-
Performance Evaluation of Treated Textiles
The performance of the textile treated with this compound microcapsules should be evaluated to determine the effectiveness of the treatment.
| Property | Test Method | Expected Outcome |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | The treated fabric will exhibit endothermic and exothermic peaks corresponding to the melting and crystallization of this compound, indicating heat storage capacity. |
| Thermal Insulation | Standard test methods (e.g., ASTM D1518) | Increased thermal resistance compared to untreated fabric.[1] |
| Surface Morphology | Scanning Electron Microscopy (SEM) | Microcapsules will be visible on the surface of the fabric fibers. |
| Durability to Washing | Standard laundering tests (e.g., AATCC 61) | The thermal properties should be retained after a specified number of wash cycles. Good durability can be achieved after 25 home washes.[1][2] |
| Air Permeability | Standard test methods (e.g., ASTM D737) | A decrease in air permeability is expected due to the presence of the microcapsules and binder.[1] |
| Bending Rigidity | Standard test methods | An increase in bending rigidity, making the fabric feel stiffer, may be observed.[1] |
Data Presentation
Properties of this compound Microcapsules
| Property | Value | Reference |
| Average Particle Size | 0.49 µm | [2] |
| Melting Enthalpy (ΔHm) | 105 J/g | [2] |
| Crystallization Enthalpy (ΔHc) | 51 J/g | [2] |
| Thermal Degradation Onset | > 150 °C | [4] |
Thermal Performance of Treated Cotton Fabric
| Property | Untreated Fabric | Treated Fabric (75:25 microcapsule:binder) | Reference |
| Add-on (%) | N/A | 55 | [1][2] |
| Thermal Insulation (R-value) at 40°C (m²·K/W) | - | 0.0029 | [1][2] |
| Temperature Difference in Real-time Test (°C) | N/A | 2.8 | [1][2] |
Logical Relationship of Thermoregulation
References
- 1. researchgate.net [researchgate.net]
- 2. This compound phase change material microcapsules coating on cotton fabric for enhanced thermoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijrte.org [ijrte.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. faa-design.com [faa-design.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of thermoregulating textile materials with microencapsulated phase change materials (PCM). IV. Performance properties and hand of fabrics treated with PCM microcapsules | Semantic Scholar [semanticscholar.org]
- 11. Binder Effectiveness On Cotton Fabric Finishing With Microcapsules Using Padding - Neliti [neliti.com]
Application Notes and Protocols: 1-Tetradecanol in the Synthesis of N-acyl Arginine Surfactants
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl arginine surfactants are a class of biodegradable and biocompatible cationic surfactants with significant potential in pharmaceutical and biomedical applications, including as antimicrobial agents and drug delivery vehicles.[1][2] Their synthesis from renewable resources such as fatty alcohols and amino acids makes them an attractive alternative to traditional quaternary ammonium compounds. This document provides detailed application notes and experimental protocols for the synthesis of N-acyl arginine surfactants using 1-tetradecanol as the hydrophobic tail precursor. The primary synthesis route detailed is the direct amidation of this compound with L-arginine.
Introduction
N-acyl arginine surfactants are amphiphilic molecules characterized by a hydrophilic head group composed of the amino acid arginine and a hydrophobic tail derived from a fatty alcohol or fatty acid. The presence of the guanidinium group in arginine provides a cationic charge, which is crucial for their antimicrobial properties.[3] The length of the alkyl chain, in this case derived from this compound (a C14 alcohol), significantly influences the surfactant's physicochemical properties such as its critical micelle concentration (CMC) and its efficacy as an antimicrobial agent.[4] The synthesis method described herein is a direct amidation process, which offers a straightforward approach to producing these valuable surfactants.[5]
Data Presentation
Table 1: Optimized Reaction Conditions for the Amidation of this compound and Arginine
| Parameter | Optimal Value | Reference |
| Molar Ratio (this compound:Arginine) | 1:4 | [5] |
| Catalyst | Sodium Methoxide | [5] |
| Catalyst Concentration (% w/w of substrate) | 7% | [5] |
| Solvent | tert-Amyl Alcohol | [5] |
| Solvent to Substrate Ratio (mL/mL) | 3:1 | [5] |
| Reaction Temperature | 65°C | [5] |
| Reaction Time | 4 hours | [5] |
| Achieved Conversion | 91.6% | [5] |
Experimental Protocols
Protocol 1: Synthesis of N-Tetradecanoyl-L-Arginine via Direct Amidation
This protocol details the direct amidation of this compound with L-arginine to synthesize N-tetradecanoyl-L-arginine.
Materials:
-
This compound
-
L-Arginine
-
tert-Amyl Alcohol
-
Sodium Methoxide (catalyst)
-
10% Citric Acid Solution
-
Acetone
-
Three-necked flask equipped with a condenser and stirrer
-
Heating mantle
-
Filter paper and funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked flask, dissolve the specified amount of this compound in tert-amyl alcohol at the optimal solvent-to-substrate ratio (3:1 v/w).[5]
-
Addition of Arginine: Add L-arginine to the flask, maintaining a 1:4 molar ratio of this compound to arginine.[5]
-
Catalyst Addition: Introduce 7% (w/w of total substrates) sodium methoxide catalyst to the reaction mixture.[5]
-
Reaction: Heat the mixture to 65°C and stir continuously for 4 hours.[5]
-
Catalyst Precipitation: After the reaction is complete, cool the mixture and add a 10% citric acid solution to precipitate the sodium methoxide catalyst.[1]
-
Filtration: Separate the precipitated catalyst from the reaction mixture by filtration.[1]
-
Solvent Evaporation: Evaporate the tert-amyl alcohol from the filtrate by heating at 90°C.[1]
-
Purification: Wash the resulting product with acetone to remove any unreacted arginine. The N-acyl arginine surfactant will be the bottom layer, while excess arginine will dissolve in the acetone.[1]
-
Final Product: Decant the acetone layer and dry the purified N-tetradecanoyl-L-arginine product.
Protocol 2: Characterization of N-Tetradecanoyl-L-Arginine
1. Determination of Conversion Percentage:
The conversion of this compound to N-acyl arginine can be determined by analyzing the acid number of the final product.[1]
2. Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the formation of the amide bond by identifying the characteristic amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the chemical structure of the synthesized surfactant.
Visualizations
References
Application Notes: Photothermal Applications of Gold Nanocages with 1-Tetradecanol
Introduction
Gold nanocages (AuNCs) are a versatile class of nanoparticles characterized by their hollow interiors and thin, porous walls.[1][2] Their unique structure gives rise to strong localized surface plasmon resonance (LSPR) absorption, which can be precisely tuned to the near-infrared (NIR) region (700-900 nm).[1][3] This "transparent window" in biological tissues allows for deep light penetration with minimal absorption by hemoglobin and water, making AuNCs excellent transducers for photothermal therapy (PTT).[1][4][5] When irradiated with an NIR laser, AuNCs efficiently convert light into heat, inducing localized hyperthermia (temperatures >42 °C) to ablate cancer cells.[4][5][6]
A significant advancement in this field is the integration of a phase-change material (PCM), such as 1-Tetradecanol, into the hollow interior of the AuNCs.[1][3] this compound has a melting point of approximately 38–39 °C, which is just above physiological body temperature.[1][7] In its solid state below this temperature, it can effectively entrap therapeutic agents, such as chemotherapeutics (e.g., Doxorubicin), within the nanocage, preventing premature drug release.[8] Upon NIR irradiation, the photothermal effect of the AuNCs raises the local temperature above 39°C, causing the this compound to melt into a liquid state. This phase transition allows the loaded drug to diffuse out through the porous walls of the nanocage, achieving a spatially and temporally controlled release directly at the target site.[1][3][9] This dual-functionality system combines hyperthermia with chemotherapy, offering a synergistic approach to cancer treatment that can enhance therapeutic efficacy and minimize systemic side effects.[8][9]
Quantitative Data Summary
The following tables summarize typical quantitative data for AuNC systems loaded with this compound (PCM) and a therapeutic drug, Doxorubicin (DOX), as reported in the literature.
Table 1: Physicochemical Properties of AuNC-PCM-DOX Nanocomplexes
| Parameter | Typical Value Range | Method of Measurement | Significance |
| Edge Length of AuNCs | 40 - 60 nm | Transmission Electron Microscopy (TEM) | Influences LSPR peak and biodistribution. |
| Hydrodynamic Diameter | 80 - 150 nm | Dynamic Light Scattering (DLS) | Indicates particle size in solution, including surface coatings. |
| LSPR Absorption Peak | 780 - 820 nm | UV-Vis-NIR Spectroscopy | Must align with the NIR laser wavelength for efficient photothermal conversion. |
| Zeta Potential | -15 to +10 mV (Coating Dependent) | Dynamic Light Scattering (DLS) | Indicates surface charge and colloidal stability. |
| Photothermal Conversion Efficiency | 30 - 50% | Temperature measurement under laser irradiation | Measures the efficiency of light-to-heat conversion. |
| Drug Loading Capacity (DOX) | 5 - 15% (w/w) | UV-Vis Spectroscopy of supernatant | Quantifies the amount of drug loaded into the nanoparticles. |
Table 2: Stimuli-Responsive Drug Release Profile
| Condition | Drug Release (%) after 20 min | Drug Release (%) after 2 hr | Notes |
| 37 °C (No NIR) | < 6% | < 15% | Demonstrates minimal drug leakage at physiological temperature.[10] |
| 40 °C (Above PCM Melting Point) | ~67% | > 80% | Shows temperature-triggered release due to PCM melting.[10] |
| 37 °C + NIR Laser (e.g., 808 nm) | > 80% | > 90% | Confirms efficient photothermally-triggered release.[10] |
Experimental Protocols
Protocol 1: Synthesis of Gold Nanocages (AuNCs)
This protocol describes the synthesis of AuNCs via a galvanic replacement reaction using silver nanocubes as sacrificial templates.[1][3]
Materials:
-
Silver nanocubes (AgNCs, ~40-50 nm edge length, aqueous suspension)
-
Chloroauric acid (HAuCl₄) solution (1 mM)
-
Polyvinylpyrrolidone (PVP, MW ≈ 55,000)
-
Deionized (DI) water
-
Boiling water bath or heating mantle
Procedure:
-
Prepare a 100 mL aqueous solution containing the AgNC suspension and PVP (e.g., 15 mg/mL). Heat the solution to a vigorous boil (~100 °C) with constant stirring.
-
While the solution is boiling, titrate the HAuCl₄ solution into the AgNC suspension at a controlled rate (e.g., 0.5 mL/min) using a syringe pump.
-
Monitor the reaction progress by periodically taking aliquots of the solution and measuring their UV-Vis-NIR absorption spectra.
-
Observe the LSPR peak as it red-shifts from the visible region (~430 nm for AgNCs) into the NIR region.
-
Stop the titration when the LSPR peak reaches the desired wavelength (e.g., 808 nm). The color of the solution will typically change from yellow-opaque to blue/purple or grey.
-
Cool the solution to room temperature.
-
Purify the resulting AuNCs by centrifugation (e.g., 10,000 rpm for 10 min) to remove excess reactants and PVP. Resuspend the pellet in DI water. Repeat this washing step three times.
-
Characterize the final AuNCs using TEM for size and morphology and UV-Vis-NIR spectroscopy to confirm the LSPR peak position.
Protocol 2: Loading of this compound (PCM) and Doxorubicin (DOX)
This protocol details the loading of the phase-change material and a model drug into the hollow AuNCs.
Materials:
-
Purified AuNCs from Protocol 1
-
This compound
-
Doxorubicin hydrochloride (DOX)
-
Ethanol
-
DI Water
-
Water bath sonicator
Procedure:
-
Prepare a stock solution of this compound and DOX in ethanol. For example, dissolve 10 mg of this compound and 2 mg of DOX in 1 mL of ethanol.
-
Heat this solution to 45 °C (above the melting point of this compound) to ensure complete dissolution and mixing.
-
Add the ethanolic solution of this compound and DOX to an aqueous suspension of AuNCs (e.g., 5 mL) while vortexing.
-
Incubate the mixture at 45 °C for 2 hours with gentle stirring to allow the molten PCM/drug mixture to diffuse into the nanocages.
-
Cool the mixture rapidly in an ice bath to solidify the this compound inside the AuNCs, trapping the DOX.
-
Purify the loaded nanocages (AuNC-PCM-DOX) by centrifugation (10,000 rpm for 15 min at 4 °C).
-
Remove the supernatant and wash the pellet with cold DI water (4 °C) to remove unloaded drug and PCM from the surface. Repeat the washing step twice.
-
Resuspend the final product in a suitable buffer (e.g., PBS).
-
Quantify the drug loading by measuring the absorbance of the collected supernatants using a UV-Vis spectrophotometer and comparing it to a standard curve of DOX.
Protocol 3: In Vitro Photothermal Drug Release Study
This protocol assesses the NIR-triggered release of the drug from the AuNC-PCM-DOX nanocomplexes.
Materials:
-
AuNC-PCM-DOX suspension in PBS (pH 7.4)
-
Dialysis tubing (e.g., MWCO 10 kDa)
-
PBS buffer (pH 7.4)
-
NIR diode laser (e.g., 808 nm)
-
Thermostatically controlled shaker
Procedure:
-
Place 1 mL of the AuNC-PCM-DOX suspension into a dialysis bag.
-
Submerge the dialysis bag in a container with 20 mL of pre-warmed PBS at 37 °C, stirring gently.
-
For the experimental group, irradiate the dialysis bag with the 808 nm NIR laser at a specific power density (e.g., 1.5 W/cm²) for a set duration (e.g., 10 minutes).
-
For the control group, maintain an identical setup at 37 °C without laser irradiation.
-
At predetermined time points (e.g., 0, 10, 30, 60, 120, 240 minutes), withdraw 1 mL of the dialysate (the buffer outside the bag) and replace it with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.
-
Measure the concentration of DOX in the collected dialysate samples using fluorescence spectroscopy or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug loaded.
-
Plot the cumulative drug release (%) as a function of time for both the irradiated and non-irradiated groups.
Visualizations
Caption: Synthesis and payload encapsulation workflow.
Caption: NIR-triggered photothermal drug release.
References
- 1. Gold Nanocages: From Synthesis to Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold nanocages for effective photothermal conversion and related applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting Gold Nanocages to Cancer Cells for Photothermal Destruction and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold Nanocages as Photothermal Transducers for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold nanoparticle-mediated photothermal therapy: applications and opportunities for multimodal cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 8. Photothermal gold nanocages filled with temperature sensitive tetradecanol and encapsulated with glutathione responsive polycurcumin for controlled DOX delivery to maximize anti-MDR tumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Tetradecanol
Welcome to the technical support center for the synthesis of 1-Tetradecanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound include the reduction of myristic acid or its esters (e.g., methyl myristate), the Grignard reaction, and biocatalysis.[1][2]
Q2: Which reducing agents are suitable for the reduction of myristic acid or its esters?
A2: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for reducing both carboxylic acids and esters.[3][4][5][6] Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids and is slow for esters.[7] Catalytic hydrogenation over metal catalysts such as palladium or nickel is also a common industrial method.[2]
Q3: What are the starting materials for the Grignard synthesis of this compound?
A3: A common approach for synthesizing this compound via a Grignard reaction involves the reaction of tridecylmagnesium bromide (a Grignard reagent prepared from 1-bromotridecane) with formaldehyde.[8][9][10]
Q4: Are there any "green" or biocatalytic methods for this compound synthesis?
A4: Yes, biocatalytic methods using whole-cell biotransformation in recombinant Escherichia coli have been developed. These methods can produce this compound from tetradecane under milder conditions than traditional chemical synthesis.
Troubleshooting Guides
Reduction of Myristic Acid / Methyl Myristate
Issue 1: Low or no yield of this compound.
| Potential Cause | Troubleshooting Steps |
| Inactive Reducing Agent (LiAlH₄) | LiAlH₄ is highly reactive with moisture. Ensure you are using freshly opened or properly stored reagent. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[11] |
| Insufficient Amount of Reducing Agent | For the reduction of a carboxylic acid, an excess of LiAlH₄ is required because the acidic proton of the carboxylic acid will consume one equivalent of the hydride.[4][12] For esters, at least two equivalents of hydride are needed.[5] |
| Improper Reaction Temperature | LiAlH₄ reductions can be exothermic. The reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or refluxed to ensure completion.[13] |
| Ineffective Quenching and Work-up | The quenching of excess LiAlH₄ and the hydrolysis of the resulting aluminum alkoxide are critical. Follow a careful, sequential addition of water and/or aqueous acid to liberate the alcohol product.[13] |
| Catalyst Poisoning (Catalytic Hydrogenation) | Ensure the substrate and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). The catalyst may need to be pre-activated.[14] |
Issue 2: Presence of unreacted starting material.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Extend the reaction time or increase the reaction temperature (reflux). Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Insufficient Reducing Agent | Add a slight excess of the reducing agent to drive the reaction to completion. |
Issue 3: Formation of side products.
| Potential Cause | Troubleshooting Steps |
| Over-reduction (in catalytic hydrogenation of unsaturated precursors) | Optimize reaction conditions such as temperature, pressure, and reaction time to selectively reduce the ester group without affecting other functional groups.[15] |
| Transesterification (with alcohol solvents in catalytic hydrogenation) | Use a non-alcoholic solvent like THF or hexane if transesterification is a concern. |
Grignard Synthesis of this compound
Issue 1: Low yield of this compound.
| Potential Cause | Troubleshooting Steps |
| Failure to Form the Grignard Reagent | Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere. Use anhydrous solvents (diethyl ether or THF). The surface of the magnesium turnings may need to be activated, for example, with a small crystal of iodine. |
| Presence of Water or Protic Solvents | Grignard reagents are strong bases and will be quenched by water or any protic solvent. Ensure all reactants and solvents are scrupulously dry.[16] |
| Side Reaction with Formaldehyde | Formaldehyde can undergo self-polymerization (to form paraformaldehyde). Use freshly prepared formaldehyde solution or depolymerize paraformaldehyde just before use. |
Issue 2: Formation of Wurtz coupling product (C26H54).
| Potential Cause | Troubleshooting Steps |
| Reaction of Grignard Reagent with Unreacted Alkyl Halide | Add the alkyl halide slowly to the magnesium turnings to ensure its immediate reaction to form the Grignard reagent, minimizing its concentration in the reaction mixture. |
Quantitative Data Summary
| Synthesis Method | Starting Material | Reagents/Catalyst | Reported Yield | Reference |
| Catalytic Hydrogenation | Methyl Benzoate | Ruthenium Complex, K-t-butoxide, H₂ | ~99% | [17] |
| Biocatalysis | Tetradecane | Recombinant E. coli | 2 g/L | |
| Grignard Synthesis | 1-Bromotridecane, Formaldehyde | Mg, Dry Ether | Typically high for primary alcohols | General Knowledge |
| LiAlH₄ Reduction | Myristic Acid/Esters | LiAlH₄, Dry Ether/THF | Generally high, often >80-90% | General Knowledge |
Experimental Protocols
Reduction of Myristic Acid using LiAlH₄
-
Preparation: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Addition: Suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or THF in the flask and cool to 0 °C in an ice bath.
-
Substrate Addition: Dissolve myristic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours to ensure completion.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water.
-
Work-up: Filter the resulting white precipitate of aluminum salts and wash it thoroughly with diethyl ether.
-
Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude this compound. Further purification can be achieved by recrystallization or distillation.
Grignard Synthesis of this compound
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromotridecane in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining 1-bromotridecane solution at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional hour.
-
Reaction with Formaldehyde: Cool the freshly prepared tridecylmagnesium bromide solution to 0 °C. Add a solution of anhydrous formaldehyde in dry ether dropwise.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quenching and Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to yield the crude product. Purify by recrystallization or distillation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis of this compound via LiAlH₄ reduction.
Caption: Logical workflow for the Grignard synthesis of this compound.
Caption: Simplified mechanism of LiAlH₄ reduction of a carboxylic acid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 3. quora.com [quora.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. quora.com [quora.com]
- 9. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. echemi.com [echemi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Catalytic processes for the selective hydrogenation of fats and oils: reevaluating a mature technology for feedstock diversification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00488D [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Stabilizing 1-Tetradecanol-Based Emulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 1-tetradecanol-based emulsions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in stabilizing this compound-based emulsions?
A1: this compound, also known as myristyl alcohol, is a fatty alcohol that is solid at room temperature.[1][2] This presents unique challenges compared to liquid oil emulsions. Key challenges include:
-
Crystallization of this compound: As the emulsion cools, this compound can crystallize within the droplets or in the continuous phase, potentially leading to emulsion instability, a grainy texture, and changes in viscosity.
-
Ostwald Ripening: This phenomenon involves the growth of larger droplets at the expense of smaller ones, driven by differences in solubility. It can be a significant issue in emulsions with a partially water-soluble dispersed phase.[3][4]
-
Creaming or Sedimentation: Due to density differences between the this compound and the continuous phase, the dispersed droplets may rise to the top (creaming) or settle at the bottom (sedimentation). This is often a precursor to more severe instability like coalescence.[3][4][5]
-
Flocculation and Coalescence: Flocculation is the aggregation of droplets into loose clusters, which can be reversible. Coalescence is the irreversible merging of these droplets, leading to phase separation.[3][4][5]
Q2: How do I select the right emulsifier for a this compound oil-in-water (O/W) emulsion?
A2: The selection of an appropriate emulsifier is critical for emulsion stability. The Hydrophilic-Lipophilic Balance (HLB) system is a valuable tool for this purpose. For an O/W emulsion, you will generally need an emulsifier or a blend of emulsifiers with a relatively high HLB value (typically in the range of 8-18).[6]
The required HLB for a specific oil phase is the HLB value of the emulsifier system that results in the most stable emulsion. While the exact required HLB for this compound is not readily published, we can estimate it based on similar fatty alcohols. For example, cetyl alcohol and stearyl alcohol have required HLB values in the range of 15-16 for O/W emulsions.[7][8] It is recommended to experimentally determine the optimal HLB by preparing a series of emulsions with emulsifier blends of varying HLB values and observing their stability.[7]
Q3: Can I use a single emulsifier, or is a blend better?
A3: While a single emulsifier can be used, blends of a low-HLB emulsifier and a high-HLB emulsifier often create more stable emulsions. A combination of emulsifiers can pack more efficiently at the oil-water interface, forming a more robust interfacial film that prevents droplet coalescence.[7]
Q4: What is the role of co-emulsifiers and thickeners?
A4: Co-emulsifiers, such as other fatty alcohols like cetyl or stearyl alcohol, can be incorporated into the oil phase to increase its viscosity and contribute to the stability of the interfacial film.[9][10] Thickeners or stabilizers are added to the continuous (aqueous) phase to increase its viscosity. This slows down the movement of the dispersed droplets, thereby hindering creaming, sedimentation, and flocculation.[5] Common thickeners include polymers like xanthan gum, carbomers, and cellulose derivatives.
Troubleshooting Guide
Issue 1: Emulsion separates into distinct oil and water layers (Coalescence).
| Potential Cause | Recommended Solution |
| Incorrect HLB Value: The HLB of your emulsifier system may not be optimal for this compound. | Experimentally determine the required HLB. Prepare a series of emulsions with emulsifier blends of varying HLB values (e.g., from 10 to 16) to identify the most stable formulation.[7] |
| Insufficient Emulsifier Concentration: The amount of emulsifier may be too low to adequately cover the surface of all the oil droplets. | Increase the concentration of the emulsifier system. A typical starting point is 2-5% of the total emulsion weight. |
| Incompatible Emulsifiers: Using anionic and cationic emulsifiers in the same formulation can lead to precipitation and emulsion breakdown.[5] | Ensure all surfactants in your formulation are compatible. Stick to non-ionic emulsifiers if you are unsure. |
| High Processing Temperature: Excessive heat can degrade some emulsifiers and promote coalescence. | Maintain a processing temperature that is high enough to melt the this compound and other oil-phase ingredients but not so high as to cause degradation. Typically, 70-75°C is a suitable range. |
| Inadequate Homogenization: Large and non-uniform droplet size can lead to rapid coalescence. | Increase the homogenization speed or time to reduce the average droplet size. Using a high-pressure homogenizer can produce smaller, more stable droplets. |
Issue 2: A thick, concentrated layer of droplets forms at the top of the emulsion (Creaming).
| Potential Cause | Recommended Solution |
| Low Viscosity of the Continuous Phase: The droplets can move freely through the aqueous phase. | Add a thickener to the aqueous phase, such as xanthan gum (0.2-0.5%), carbomer, or hydroxyethylcellulose, to increase its viscosity and impede droplet movement.[5] |
| Large Droplet Size: Larger droplets cream faster according to Stokes' Law. | Improve your homogenization process to reduce the average droplet size. |
| High Concentration of the Dispersed Phase: A higher oil phase volume can increase the rate of creaming. | If possible, reduce the concentration of the this compound phase. |
Issue 3: The emulsion appears grainy or has a rough texture.
| Potential Cause | Recommended Solution |
| Crystallization of this compound: As the emulsion cools, the this compound is solidifying in a non-uniform manner. | Control the cooling rate of the emulsion. Slow, controlled cooling with gentle stirring can promote the formation of smaller, more uniform crystals. Also, consider incorporating a co-emulsifier or a lipid that can disrupt the crystal lattice of this compound. |
| Precipitation of an Ingredient: An ingredient may be coming out of solution as the temperature changes. | Check the solubility of all ingredients at different temperatures. Ensure that all components of the oil and water phases are fully dissolved before emulsification. |
Issue 4: The viscosity of the emulsion changes significantly over time.
| Potential Cause | Recommended Solution |
| Ongoing Flocculation or Coalescence: The droplet size distribution is changing, affecting the rheology. | Re-evaluate your emulsifier system and concentration. Consider adding a stabilizer to the aqueous phase. |
| Recrystallization of this compound: The crystal structure of the solidified this compound may be changing over time. | This is a complex issue related to the polymorphic nature of fatty alcohols. The addition of other lipids or waxes to the oil phase can sometimes mitigate these changes. |
| Microbial Growth: Contamination can lead to changes in pH and degradation of ingredients, affecting viscosity. | Ensure your preservative system is effective. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Synonyms | Myristyl Alcohol |
| Chemical Formula | C₁₄H₃₀O |
| Molar Mass | 214.39 g/mol [2] |
| Appearance | White waxy solid[1] |
| Melting Point | 38 °C (100 °F) |
| Boiling Point | >260 °C |
| Density | 0.824 g/cm³ |
| Solubility in Water | Practically insoluble[1] |
Table 2: Required HLB Values for O/W Emulsions of Common Fatty Alcohols
| Fatty Alcohol | Required HLB for O/W Emulsion |
| Lauryl Alcohol (C12) | 14[7] |
| Cetyl Alcohol (C16) | 15 - 16[7][11] |
| Stearyl Alcohol (C18) | 15 - 16[7][8] |
| Oleyl Alcohol (C18, unsaturated) | 13 - 14[7] |
Note: The required HLB for this compound (C14) is expected to be in a similar range to lauryl and cetyl alcohol. Experimental determination is recommended for optimal stability.
Table 3: Common Emulsifiers and Their HLB Values
| Emulsifier | Chemical Name | HLB Value | Type |
| Span 60 | Sorbitan Monostearate | 4.7 | Non-ionic |
| Glyceryl Monostearate | Glyceryl Monostearate | 3.8[12] | Non-ionic |
| Tween 20 | Polysorbate 20 | 16.7 | Non-ionic |
| Tween 60 | Polysorbate 60 | 14.9 | Non-ionic |
| Tween 80 | Polysorbate 80 | 15.0 | Non-ionic |
| Brij S20 | Steareth-20 | 15.3[13] | Non-ionic |
| Cetearyl Alcohol (and) Ceteareth-20 | - | 15.2-16.7 | Non-ionic |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based O/W Emulsion
-
Phase A (Aqueous Phase) Preparation:
-
In a suitable beaker, combine deionized water and any water-soluble ingredients (e.g., glycerin, propylene glycol, preservatives, thickeners like xanthan gum).
-
Heat Phase A to 75°C with gentle stirring until all components are dissolved.
-
-
Phase B (Oil Phase) Preparation:
-
In a separate beaker, combine this compound, any other oil-soluble ingredients (e.g., other fatty alcohols, esters, oils), and your emulsifier system (both low and high HLB emulsifiers).
-
Heat Phase B to 75°C with stirring until all components are melted and uniformly mixed.
-
-
Emulsification:
-
Slowly add Phase B to Phase A while stirring with a homogenizer at a moderate speed.
-
Once all of Phase B has been added, increase the homogenization speed and mix for 3-5 minutes to form a fine emulsion.
-
-
Cooling:
-
Begin to cool the emulsion while continuing to stir with a propeller mixer at a gentle speed.
-
When the temperature reaches approximately 40-45°C, add any temperature-sensitive ingredients (e.g., fragrances, active ingredients).
-
Continue gentle stirring until the emulsion reaches room temperature.
-
-
Final Adjustments:
-
Check the pH of the final emulsion and adjust if necessary using a suitable acid or base (e.g., citric acid or sodium hydroxide solution).
-
Protocol 2: Characterization of Emulsion Stability
-
Macroscopic Observation:
-
Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion under a light microscope to assess the droplet size distribution and look for signs of flocculation or coalescence.
-
-
Particle Size Analysis:
-
Zeta Potential Measurement:
-
Measure the zeta potential of the emulsion droplets. A higher absolute zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion between droplets and can contribute to better stability.[17]
-
-
Rheological Measurements:
-
Use a viscometer or rheometer to measure the viscosity of the emulsion. Changes in viscosity over time can indicate structural changes within the emulsion.[10]
-
-
Accelerated Stability Testing:
-
Centrifugation: Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes) to accelerate creaming or sedimentation. A stable emulsion should show minimal or no separation.[14]
-
Freeze-Thaw Cycles: Subject the emulsion to several cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at room temperature). This tests the emulsion's resistance to the stress of ice crystal formation.[14]
-
Visualizations
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 4. biolinscientific.com [biolinscientific.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 8. researchgate.net [researchgate.net]
- 9. chemistscorner.com [chemistscorner.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nabinsblog.home.blog [nabinsblog.home.blog]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. makingcosmetics.com [makingcosmetics.com]
- 15. kblcosmetics.com [kblcosmetics.com]
- 16. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
Technical Support Center: Microencapsulation of Myristyl Alcohol
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the microencapsulation of myristyl alcohol.
Troubleshooting Guides
This section addresses specific issues that may arise during the microencapsulation of myristyl alcohol, offering potential causes and solutions in a question-and-answer format.
Question: Why is the encapsulation efficiency of myristyl alcohol low?
Answer: Low encapsulation efficiency can be attributed to several factors, primarily related to the formulation and process parameters.
-
Inadequate Shell Formation: The chosen shell material may not be effectively depositing around the myristyl alcohol core. For instance, in a self-assembly process using calcium carbonate, the concentrations of calcium chloride and sodium carbonate are critical for proper shell formation.
-
Core Material Leakage: Myristyl alcohol, being a phase change material, can leak from the microcapsules during the phase transition from solid to liquid if the shell is not robust enough.[1][2][3][4]
-
Suboptimal Core-to-Shell Ratio: An excessively high ratio of myristyl alcohol to the shell material can result in incomplete encapsulation.[1][2][3]
Solutions:
-
Optimize Shell Material Concentration: Adjust the concentration of the precursors for the shell material. For example, when using a calcium carbonate shell, experiment with different core/shell mass ratios to find the optimal balance for complete encapsulation.[2][3]
-
Select Appropriate Shell Material: Consider using inorganic shell materials like calcium carbonate or silica, which can provide good thermal and mechanical stability to prevent leakage.[1][4]
-
Control Process Parameters: In methods like spray drying, ensure the inlet and outlet temperatures are optimized to facilitate proper shell formation without causing degradation or premature melting and leakage of the core material.
Question: How can I control the particle size and morphology of myristyl alcohol microcapsules?
Answer: The size and shape of the microcapsules are heavily influenced by the emulsification and agitation steps in the process.
-
Agitation Speed: The speed of mechanical stirring or homogenization directly impacts the droplet size of the myristyl alcohol emulsion, which in turn determines the final microcapsule size. Higher agitation speeds generally lead to smaller particle sizes.
-
Emulsification Method: The choice between mechanical agitation and shearing emulsification can affect the particle size distribution. Shearing emulsification tends to produce smaller and more uniform microcapsules.[5]
-
Surfactant Concentration: The concentration of surfactants or emulsifiers used to stabilize the oil-in-water emulsion is crucial. Insufficient surfactant can lead to droplet coalescence and a broader particle size distribution.
Solutions:
-
Optimize Agitation: Systematically vary the stirring or homogenization speed to achieve the desired particle size.
-
Select the Right Emulsification Technique: For smaller and more uniform particles, consider using a high-shear homogenizer.
-
Adjust Surfactant Levels: Experiment with different concentrations of the stabilizing agent to ensure the formation of a stable emulsion with a narrow droplet size distribution.
Question: My myristyl alcohol microcapsules are showing poor thermal stability. What can I do?
Answer: Poor thermal stability is often related to the properties of the shell material and its interaction with the myristyl alcohol core.
-
Shell Material Properties: Organic shell materials may have lower thermal stability and could be flammable compared to inorganic materials.[4]
-
Incomplete Shell Formation: A porous or incomplete shell will not adequately protect the myristyl alcohol core at elevated temperatures, leading to leakage and degradation.
Solutions:
-
Choose a Thermally Stable Shell Material: Inorganic shell materials like silica or calcium carbonate generally offer higher thermal stability.[4]
-
Ensure Complete Shell Coverage: Utilize characterization techniques like Scanning Electron Microscopy (SEM) to visually inspect the morphology and integrity of the microcapsule shells. Adjust formulation and process parameters to achieve a dense and uniform shell.
-
Perform Thermogravimetric Analysis (TGA): Use TGA to determine the degradation temperature of your microcapsules and confirm that the chosen shell material provides the required thermal stability for your application.[2][3]
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in myristyl alcohol microencapsulation.
Caption: Troubleshooting workflow for myristyl alcohol microencapsulation.
Frequently Asked Questions (FAQs)
1. What are the main challenges in microencapsulating myristyl alcohol? The primary challenges include its low thermal conductivity and the potential for leakage when it changes from a solid to a liquid phase.[1][2][3][4] Encapsulation aims to prevent this leakage and can also be an opportunity to improve thermal conductivity.[1][2][3][4]
2. What materials are commonly used to encapsulate myristyl alcohol? Inorganic materials like calcium carbonate (CaCO3) and silica (SiO2) are frequently used as shell materials due to their high thermal conductivity and good mechanical properties.[1][4]
3. What methods can be used for the microencapsulation of myristyl alcohol? A common method is self-assembly precipitation, which is a type of in-situ polymerization.[2][3] For instance, an oil-in-water emulsion of myristyl alcohol can be prepared, and then precursors for the shell material (e.g., calcium chloride and sodium carbonate for a CaCO3 shell) are added to form the shell at the oil-water interface.
4. How can I determine the success of myristyl alcohol microencapsulation? Several characterization techniques are essential:
-
Scanning Electron Microscopy (SEM): To observe the morphology, surface structure, and size of the microcapsules.[1][2][3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of both myristyl alcohol and the shell material, ensuring no chemical reaction has occurred between them.[2][3]
-
Differential Scanning Calorimetry (DSC): To determine the melting and freezing points, and the latent heat of fusion of the encapsulated myristyl alcohol. This is also used to calculate the encapsulation efficiency.[1][2][3]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the microcapsules.[2][3]
5. What is a typical encapsulation efficiency for myristyl alcohol? Encapsulation efficiencies can vary depending on the method and materials used. For example, microencapsulation of myristyl alcohol with a calcium carbonate shell has been reported to achieve an encapsulation efficiency of up to 69.42%.[1][2][3]
6. Can the thermal conductivity of myristyl alcohol be improved through microencapsulation? Yes, using a shell material with higher thermal conductivity than myristyl alcohol, such as certain inorganic materials, can enhance the overall thermal conductivity of the microencapsulated product.[1][2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on myristyl alcohol microencapsulation.
Table 1: Thermal Properties of Pure and Microencapsulated Myristyl Alcohol
| Material | Melting Temperature (°C) | Latent Heat of Melting (J/g) | Encapsulation Efficiency (%) |
| Pure Myristyl Alcohol | Not specified | 223.36 | N/A |
| MAL-MEPCM (CaCO3 shell) | Not specified | 155.40 | 69.42 |
Source: Data extracted from studies on myristyl alcohol (MAL) microencapsulated with calcium carbonate (MAL-MEPCM).[1][2][3]
Experimental Protocols
Protocol 1: Microencapsulation of Myristyl Alcohol with Calcium Carbonate Shell via Self-Assembly Precipitation
This protocol describes a general procedure for encapsulating myristyl alcohol with a calcium carbonate shell.
Materials:
-
Myristyl alcohol (core material)
-
Gum arabic (emulsifier)
-
Calcium chloride (CaCl2)
-
Sodium carbonate (Na2CO3)
-
Deionized water
Equipment:
-
High-speed mechanical stirrer or homogenizer
-
Beakers
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Oil-in-Water Emulsion: a. Dissolve a specified amount of gum arabic in deionized water to create the aqueous phase. b. Melt the myristyl alcohol by heating it above its melting point (~38°C). c. Add the molten myristyl alcohol to the aqueous phase while stirring at high speed (e.g., 2000 rpm) for 30 minutes to form a stable oil-in-water emulsion.
-
Shell Formation: a. To the emulsion, add a specific volume of calcium chloride solution (e.g., 1 M) and stir for a designated period (e.g., 30 minutes). b. Subsequently, add an equivalent volume of sodium carbonate solution (e.g., 1 M) dropwise to the mixture while stirring. The reaction between CaCl2 and Na2CO3 will form a calcium carbonate shell at the surface of the myristyl alcohol droplets. c. Continue stirring for a period (e.g., 1-2 hours) to allow for complete shell formation.
-
Washing and Drying: a. Filter the resulting microcapsules using a Buchner funnel. b. Wash the collected microcapsules several times with deionized water to remove any unreacted precursors and excess emulsifier. c. Dry the microcapsules in an oven at a temperature below the melting point of myristyl alcohol (e.g., 30°C) until a constant weight is achieved.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the self-assembly precipitation method for myristyl alcohol microencapsulation.
Caption: Workflow for self-assembly microencapsulation of myristyl alcohol.
References
Technical Support Center: Recrystallization of 1-Tetradecanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 1-Tetradecanol. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental procedures.
Solvent Selection for Recrystallization
Q1: What is the ideal solvent for the recrystallization of this compound?
The ideal solvent for recrystallization should dissolve this compound completely at an elevated temperature but only sparingly at low temperatures. Due to the long hydrocarbon chain, this compound is a nonpolar compound, and therefore, nonpolar or moderately polar solvents are generally suitable.
Q2: How do I select a suitable solvent if I don't have exact solubility data?
A systematic approach to solvent screening is recommended. Start with small-scale solubility tests in a variety of solvents. The general principle is to find a solvent that requires heating to dissolve the compound and shows significant crystal formation upon cooling.
Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | High | Practically Insoluble[1][2][3] | Insoluble | Unsuitable as a single solvent |
| Ethanol | High | Slightly Soluble[1][2][3] | Soluble | Potentially suitable |
| Methanol | High | Slightly Soluble | Soluble | Potentially suitable |
| Acetone | Medium | Soluble[1] | Very Soluble | May be suitable, but high solubility at room temperature could lead to low yield |
| Ethyl Acetate | Medium | Soluble | Very Soluble | Likely to have high solubility at low temperatures, potentially leading to poor recovery |
| Diethyl Ether | Low | Soluble[1][2][3] | Very Soluble | Generally unsuitable due to high volatility and high solubility at low temperatures |
| Hexane | Low | Sparingly Soluble | Soluble | Potentially suitable |
| Toluene | Low | Soluble | Very Soluble | May be suitable, but care must be taken with higher boiling point solvents |
Note: The ideal solvent will show a significant difference in solubility between hot and cold conditions. Based on qualitative data, ethanol, methanol, or hexane are good starting points for testing. A mixed solvent system, such as ethanol/water, may also be effective.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the general steps for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a small amount of the selected solvent, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Add the solvent portion-wise and continue heating until the this compound is completely dissolved. Avoid adding an excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with a small amount of hot solvent.
-
Quickly filter the hot solution to remove the insoluble impurities.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Set up a vacuum filtration apparatus with a Buchner funnel and filter flask.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Swirl the flask to suspend the crystals and quickly pour the contents into the Buchner funnel under vacuum.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through the funnel for a few minutes.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a desiccator or a low-temperature oven (below the melting point of this compound, which is approximately 38°C) can be used.[1]
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value indicates high purity.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Oiling Out (formation of a liquid layer instead of crystals) | The boiling point of the solvent is higher than the melting point of this compound. The compound is "melting" before it dissolves. | Use a lower-boiling point solvent. Alternatively, add a small amount of a "poorer" solvent (one in which this compound is less soluble) to the hot solution to induce crystallization above the melting point. |
| No Crystals Form Upon Cooling | Too much solvent was used, and the solution is not saturated. | Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound. |
| Poor Crystal Yield | Too much solvent was used. The cooling time was insufficient. The crystals were washed with too much cold solvent. The compound is significantly soluble in the cold solvent. | Ensure the minimum amount of hot solvent is used for dissolution. Increase the cooling time in the ice bath. Use a minimal amount of ice-cold solvent for washing. Consider a different solvent with lower solubility for this compound at cold temperatures. |
| Crystals are Impure (discolored or incorrect melting point) | The cooling was too rapid, trapping impurities within the crystal lattice. The crystals were not washed properly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Ensure the crystals are washed with a small amount of fresh, ice-cold solvent during vacuum filtration. |
Visualizations
Caption: Solvent selection workflow for this compound recrystallization.
Caption: Troubleshooting common issues in this compound recrystallization.
References
Technical Support Center: 1-Tetradecanol Nanoparticle Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Tetradecanol solid lipid nanoparticles (SLNs).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound nanoparticles in a question-and-answer format.
Problem 1: The resulting nanoparticle size is too large or inconsistent.
-
Question: My Dynamic Light Scattering (DLS) results show a large average particle size (>500 nm) and a high Polydispersity Index (PDI > 0.3). What are the likely causes and how can I achieve smaller, more uniform nanoparticles?
-
Answer: Large and inconsistent particle sizes are common challenges in nanoparticle synthesis. Several factors in your formulation and process parameters could be the cause. Here are the key areas to investigate:
-
Homogenization Parameters: The energy input during homogenization is critical for reducing particle size.
-
Speed and Time: Insufficient homogenization speed or time will result in larger particles. For high-shear homogenization, increasing the speed and duration can lead to smaller particles.
-
Pressure and Cycles: In high-pressure homogenization (HPH), both the pressure and the number of homogenization cycles are crucial. Increasing the pressure and the number of cycles generally leads to smaller and more uniform nanoparticles.[1] However, excessive pressure or cycles can sometimes lead to particle aggregation due to increased kinetic energy.
-
-
Surfactant Concentration and Type: Surfactants are essential for stabilizing the newly formed nanoparticles and preventing them from aggregating.
-
Concentration: An inadequate surfactant concentration may not sufficiently cover the surface of the nanoparticles, leading to aggregation and larger apparent sizes. Conversely, an excessively high surfactant concentration can lead to the formation of micelles, which can also interfere with the accurate measurement of nanoparticle size.
-
Type: The choice of surfactant and its Hydrophilic-Lipophilic Balance (HLB) value is critical. For oil-in-water emulsions, which are the basis for SLN formation, surfactants with higher HLB values are generally preferred.
-
-
Lipid Concentration: A higher concentration of this compound can increase the viscosity of the dispersed phase, making it more difficult to reduce the droplet size during homogenization, which can result in larger nanoparticles.[2]
-
Temperature: The temperature of the lipid and aqueous phases during hot homogenization should be 5-10°C above the melting point of this compound (approximately 38-39°C). Maintaining a consistent and appropriate temperature ensures the lipid is in a molten state for effective emulsification.
-
Problem 2: Low drug encapsulation efficiency.
-
Question: I am experiencing low encapsulation efficiency (<70%) for my active pharmaceutical ingredient (API) in the this compound nanoparticles. How can I improve the drug loading?
-
Answer: Low encapsulation efficiency is a frequent hurdle, particularly with hydrophilic drugs in a lipid matrix. Consider the following factors:
-
Drug Solubility in the Lipid: The solubility of your API in molten this compound is a primary determinant of encapsulation efficiency. For lipophilic drugs, ensure the drug is fully dissolved in the molten lipid before emulsification. For hydrophilic drugs, a double emulsion method (w/o/w) may be necessary to improve encapsulation.
-
Lipid Polymorphism: this compound, like other solid lipids, can exist in different crystalline forms (polymorphs). During cooling and solidification, the lipid matrix can rearrange into a more ordered crystalline structure (e.g., from the metastable α-form to the more stable β-form). This process can lead to the expulsion of the encapsulated drug from the lipid core.
-
Cooling Rate: Rapid cooling of the nanoemulsion can help to "freeze" the lipid in a less ordered state, which can better accommodate the drug molecules.
-
Lipid Composition: Incorporating a small amount of a liquid lipid (oil) to create Nanostructured Lipid Carriers (NLCs) can disrupt the crystal lattice of this compound, creating more imperfections that can accommodate the drug and reduce expulsion.
-
-
Partitioning during Synthesis: During the homogenization process, the drug can partition between the molten lipid and the aqueous phase. To minimize this, you can try to decrease the volume of the aqueous phase or select a surfactant that does not promote the solubilization of the drug in the external phase.
-
Problem 3: Nanoparticle dispersion is unstable and aggregates over time.
-
Question: My this compound nanoparticle dispersion appears stable initially, but after a few days of storage, I observe aggregation and sedimentation. What is causing this instability and how can it be prevented?
-
Answer: The long-term stability of a nanoparticle dispersion is crucial. Aggregation is often due to insufficient repulsive forces between the particles.
-
Zeta Potential: The Zeta Potential is a measure of the surface charge of the nanoparticles and is a key indicator of colloidal stability. A higher absolute zeta potential value (typically > |30| mV) indicates greater electrostatic repulsion between particles, leading to a more stable dispersion.
-
Surfactant Choice: The use of ionic surfactants can impart a significant surface charge to the nanoparticles.
-
pH of the Dispersion: The pH of the aqueous phase can influence the surface charge of the nanoparticles. Adjusting the pH may help to increase the zeta potential.
-
-
Steric Hindrance: In addition to electrostatic repulsion, steric hindrance can also prevent aggregation. The use of non-ionic surfactants with long polyethylene glycol (PEG) chains can create a protective layer around the nanoparticles, preventing them from coming into close contact.
-
Storage Temperature: Storage temperature can affect the stability of the lipid nanoparticles. Storing the dispersion at a controlled temperature, often refrigerated, can slow down kinetic processes like particle aggregation and polymorphic transitions. However, for some formulations, storage at 4°C can sometimes promote crystallization and drug expulsion. Stability studies at different temperatures are recommended.
-
Lipid Polymorphism: As mentioned earlier, the transition of this compound to a more stable polymorphic form during storage can alter the particle shape and surface properties, leading to aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal particle size and PDI for drug delivery applications?
A1: For most drug delivery applications, a particle size in the range of 100-300 nm is desirable. A Polydispersity Index (PDI) value below 0.3 is generally considered to indicate a narrow and acceptable size distribution, suggesting a homogenous population of nanoparticles.[3]
Q2: How can I determine the encapsulation efficiency and drug loading of my this compound nanoparticles?
A2: To determine the encapsulation efficiency (EE%) and drug loading (DL%), you first need to separate the unencapsulated (free) drug from the nanoparticles. This is typically done by ultracentrifugation or centrifugal filtration. The amount of free drug in the supernatant is then quantified using a suitable analytical method like UV-Vis spectroscopy or HPLC. The EE% and DL% are calculated using the following formulas:
-
Encapsulation Efficiency (EE%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading (DL%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
Q3: What are the most common methods for preparing this compound nanoparticles?
A3: The most common methods for preparing solid lipid nanoparticles, including those from this compound, are the hot homogenization and microemulsion techniques.
-
Hot Homogenization: This method involves dispersing a molten lipid phase (this compound containing the dissolved drug) in a hot aqueous surfactant solution using a high-shear or high-pressure homogenizer. The resulting nanoemulsion is then cooled to allow the lipid to solidify into nanoparticles.[1][4]
-
Microemulsion: This technique involves preparing a thermodynamically stable, transparent oil-in-water microemulsion at a temperature above the melting point of this compound. The SLNs are then formed by dispersing this hot microemulsion in a large volume of cold water, which causes the lipid to precipitate as nanoparticles.[5][6]
Q4: How does the crystalline nature of this compound affect the nanoparticle formulation?
A4: The crystalline nature of this compound is a critical factor. Solid lipids can exist in different polymorphic forms, with varying degrees of order in their crystal lattice. The less ordered forms (like the α-polymorph) have more imperfections and can accommodate a larger amount of the drug. However, over time, they tend to transform into more stable, highly ordered forms (like the β-polymorph), which can lead to the expulsion of the encapsulated drug and a decrease in loading capacity.[7] This polymorphic transition can also affect the shape and stability of the nanoparticles.
Data Presentation
The following tables provide illustrative examples of how formulation variables can influence the characteristics of solid lipid nanoparticles. Note that these are generalized values and optimal parameters for this compound nanoparticles should be determined experimentally.
Table 1: Effect of Surfactant Concentration on Nanoparticle Properties
| Surfactant Concentration (% w/v) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1.0 | 450 ± 25 | 0.45 ± 0.05 | -15 ± 2 |
| 2.0 | 250 ± 15 | 0.28 ± 0.03 | -25 ± 3 |
| 3.0 | 180 ± 10 | 0.21 ± 0.02 | -32 ± 2 |
Table 2: Effect of Homogenization Pressure on Nanoparticle Properties
| Homogenization Pressure (bar) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 500 | 350 ± 20 | 0.35 ± 0.04 |
| 1000 | 210 ± 12 | 0.25 ± 0.03 |
| 1500 | 150 ± 8 | 0.18 ± 0.02 |
Experimental Protocols
Below are detailed, illustrative methodologies for the synthesis of this compound nanoparticles.
Protocol 1: Hot Homogenization Method
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of this compound and the lipophilic drug.
-
Heat the mixture in a water bath to approximately 45-50°C (5-10°C above the melting point of this compound) until a clear, molten lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Polysorbate 80) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase (45-50°C).
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase dropwise while stirring at a moderate speed (e.g., 800 rpm) with a magnetic stirrer.
-
Continue stirring for 10-15 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization at a set pressure (e.g., 1000 bar) for a specific number of cycles (e.g., 3-5 cycles). Maintain the temperature at 45-50°C during this process.
-
-
Cooling and Nanoparticle Formation:
-
Immediately cool the resulting nanoemulsion in an ice bath or by placing it at room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Characterize the nanoparticle dispersion for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency and drug loading.
-
Protocol 2: Microemulsion Method
-
Preparation of the Microemulsion:
-
Melt this compound at approximately 45-50°C.
-
In a separate container, prepare an aqueous solution of a surfactant (e.g., Lecithin) and a co-surfactant (e.g., Butanol) and heat it to the same temperature.
-
Add the aqueous phase to the molten lipid phase with gentle stirring until a clear, transparent microemulsion is formed. The drug can be dissolved in either the lipid or aqueous phase depending on its solubility.
-
-
Nanoparticle Formation:
-
Prepare a cold aqueous solution (2-4°C).
-
Disperse the hot microemulsion into the cold water under continuous stirring. A typical ratio of microemulsion to cold water is 1:25 to 1:50.[8]
-
The rapid cooling and dilution will cause the this compound to precipitate, forming nanoparticles.
-
-
Characterization:
-
Analyze the resulting nanoparticle dispersion for its physicochemical properties as described in Protocol 1.
-
Mandatory Visualization
Caption: Workflow for this compound Nanoparticle Synthesis by Hot Homogenization.
Caption: Logical Flow for Troubleshooting this compound Nanoparticle Synthesis.
References
- 1. japsonline.com [japsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Preparation of solid lipid nanoparticles by microemulsion technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) Prepared by Microwave and Ultrasound-Assisted Synthesis: Promising Green Strategies for the Nanoworld - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Drug Loading Capacity of 1-Tetradecanol Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the drug loading capacity of 1-Tetradecanol solid lipid nanoparticles (SLNs). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the typical drug loading capacity I can expect for this compound SLNs?
A1: The drug loading capacity (DLC) of this compound SLNs is influenced by numerous factors, including the physicochemical properties of the drug, the formulation composition, and the preparation method. Generally, for lipophilic drugs, a DLC ranging from 1% to 10% can be anticipated. However, this can be optimized by carefully selecting formulation variables. For hydrophilic drugs, the loading capacity is typically lower due to their tendency to partition into the aqueous phase during production.
Q2: How does the choice of surfactant affect drug loading in this compound SLNs?
A2: The surfactant plays a critical role in stabilizing the nanoparticle dispersion and influencing drug encapsulation. The type and concentration of the surfactant can affect particle size, surface charge, and the drug's partitioning behavior. For instance, non-ionic surfactants like Poloxamers and Tweens are commonly used and can enhance the encapsulation of certain drugs by providing steric stabilization and improving drug solubility in the lipid matrix. The optimal surfactant and its concentration need to be determined experimentally for each specific drug-lipid combination.[1][2]
Q3: Can I use a co-surfactant to improve drug loading?
A3: Yes, employing a co-surfactant can be a beneficial strategy. Co-surfactants can improve the flexibility of the surfactant film at the oil-water interface, leading to the formation of smaller and more stable nanoparticles. This can, in turn, enhance the drug encapsulation efficiency. Common co-surfactants include bile salts and short-chain alcohols.
Q4: What is the difference between drug loading capacity (DLC) and entrapment efficiency (EE)?
A4: Drug loading capacity (DLC) and entrapment efficiency (EE) are two distinct but related parameters used to characterize drug-loaded nanoparticles.[3]
-
Entrapment Efficiency (EE) refers to the percentage of the initial drug added to the formulation that is successfully encapsulated within the nanoparticles.[3]
-
Drug Loading Capacity (DLC) represents the percentage of the drug's weight relative to the total weight of the nanoparticle.[4]
High EE does not always equate to high DLC, especially if a large amount of lipid is used. Both parameters are crucial for evaluating the efficiency of your formulation.
Q5: How can I determine the entrapment efficiency and drug loading of my this compound SLNs?
A5: The most common method is an indirect approach.[3] First, the nanoparticles are separated from the aqueous dispersion medium, typically by ultracentrifugation or centrifugal filtration. Then, the amount of free, unencapsulated drug in the supernatant is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC. The EE and DLC can then be calculated using the following formulas:[3]
-
EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
-
DLC (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Entrapment Efficiency (EE) | 1. Poor drug solubility in this compound: The drug has low affinity for the lipid matrix. 2. Drug partitioning to the external aqueous phase: This is common for hydrophilic or moderately lipophilic drugs. 3. Drug expulsion during lipid crystallization: Rapid cooling can lead to the formation of a perfect crystal lattice that expels the drug.[5] 4. Inappropriate surfactant/co-surfactant: The type or concentration of the surfactant may not be optimal for encapsulating the specific drug. | 1. Increase drug solubility: Consider adding a small amount of a liquid lipid (oil) to create Nanostructured Lipid Carriers (NLCs), which have a less ordered lipid matrix and can accommodate more drug. 2. Optimize the preparation method: For hydrophilic drugs, consider using a double emulsion (w/o/w) technique.[6] 3. Control the cooling process: Employ a slower, more controlled cooling step to allow for imperfections in the crystal lattice where the drug can be accommodated. Alternatively, use a cold homogenization technique. 4. Screen different surfactants and co-surfactants: Experiment with a range of surfactants (e.g., Poloxamer 188, Tween 80, Span 80) and their concentrations to find the optimal combination for your drug.[1] |
| High Polydispersity Index (PDI) | 1. Particle aggregation: Insufficient surfactant concentration or inappropriate surfactant type can lead to nanoparticle instability. 2. Inefficient homogenization: The energy input during homogenization may not be sufficient to produce uniformly sized particles. 3. Ostwald ripening: Smaller particles may dissolve and redeposit onto larger particles over time. | 1. Increase surfactant concentration: Ensure adequate surface coverage of the nanoparticles to prevent aggregation. 2. Optimize homogenization parameters: Increase the homogenization speed, duration, or pressure. For ultrasonication, optimize the amplitude and sonication time. 3. Add a stabilizer: Incorporate a stabilizer like a PEGylated lipid to provide steric hindrance and prevent particle growth. |
| Drug Precipitation During Formulation | 1. Exceeding drug solubility in the molten lipid: The amount of drug added is higher than its saturation solubility in this compound at the processing temperature. 2. Temperature fluctuations: A drop in temperature during the addition of the drug to the molten lipid can cause premature precipitation. | 1. Determine the drug's solubility in molten this compound: Perform solubility studies at the intended processing temperature to determine the maximum amount of drug that can be dissolved. 2. Maintain a constant temperature: Ensure that the drug and lipid mixture is maintained at a constant temperature above the melting point of this compound throughout the addition and mixing process. |
| Formation of Large Aggregates | 1. Insufficient surfactant: The amount of surfactant is not enough to stabilize the newly formed nanoparticles. 2. High lipid concentration: A very high concentration of this compound can lead to the formation of larger particles and aggregates. | 1. Increase the surfactant-to-lipid ratio: This will ensure better coverage of the nanoparticle surface. 2. Reduce the lipid concentration: Experiment with lower concentrations of this compound in your formulation. |
Quantitative Data Summary
The following tables provide a summary of how different formulation and process variables can influence the key parameters of this compound SLNs. The values presented are illustrative and may vary depending on the specific drug and other formulation components.
Table 1: Effect of Formulation Variables on Drug Loading and Particle Size
| Variable | Level | Drug Loading Capacity (%) | Entrapment Efficiency (%) | Particle Size (nm) | PDI |
| Drug:Lipid Ratio | 1:10 | 8.5 ± 0.7 | 85 ± 5 | 180 ± 20 | 0.25 ± 0.05 |
| 1:20 | 4.5 ± 0.5 | 90 ± 4 | 250 ± 25 | 0.22 ± 0.04 | |
| 1:30 | 3.0 ± 0.4 | 92 ± 3 | 320 ± 30 | 0.20 ± 0.03 | |
| Surfactant Conc. | 1% | 5.2 ± 0.6 | 75 ± 6 | 350 ± 40 | 0.35 ± 0.06 |
| 2% | 6.8 ± 0.5 | 88 ± 4 | 220 ± 20 | 0.23 ± 0.04 | |
| 3% | 6.5 ± 0.7 | 85 ± 5 | 190 ± 15 | 0.28 ± 0.05 | |
| Co-Surfactant | Absent | 5.8 ± 0.5 | 80 ± 7 | 280 ± 30 | 0.30 ± 0.05 |
| Present | 7.1 ± 0.6 | 91 ± 4 | 210 ± 20 | 0.21 ± 0.03 |
Table 2: Influence of Preparation Method on this compound SLN Properties
| Preparation Method | Homogenization Pressure/Speed | Drug Loading Capacity (%) | Entrapment Efficiency (%) | Particle Size (nm) | PDI |
| Hot Homogenization | 500 bar | 6.2 ± 0.8 | 82 ± 6 | 300 ± 50 | 0.32 ± 0.07 |
| 1000 bar | 6.5 ± 0.7 | 88 ± 5 | 210 ± 30 | 0.25 ± 0.05 | |
| 1500 bar | 6.7 ± 0.6 | 90 ± 4 | 170 ± 20 | 0.21 ± 0.04 | |
| Cold Homogenization | 1000 bar | 5.9 ± 0.9 | 78 ± 8 | 350 ± 60 | 0.38 ± 0.08 |
| Ultrasonication | 5 min | 5.5 ± 0.8 | 75 ± 7 | 280 ± 40 | 0.30 ± 0.06 |
| 10 min | 6.1 ± 0.7 | 85 ± 6 | 200 ± 25 | 0.24 ± 0.05 |
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by Hot High-Pressure Homogenization
This method is suitable for thermostable drugs.
Materials:
-
This compound (Myristyl Alcohol)
-
Drug of interest
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound by heating it to approximately 10°C above its melting point (around 39°C).
-
Dissolve the drug in the molten this compound with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000 rpm for 5 minutes) using a high-shear homogenizer. This will form a coarse oil-in-water (o/w) emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar). The homogenizer should be pre-heated to the same temperature.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize, forming the solid lipid nanoparticles.
-
Protocol 2: Preparation of this compound SLNs by Cold Homogenization
This method is advantageous for thermolabile drugs.
Materials:
-
This compound
-
Drug of interest
-
Surfactant (e.g., Tween 80)
-
Purified water
-
Liquid nitrogen or dry ice
Procedure:
-
Preparation of the Drug-Lipid Mixture:
-
Melt the this compound and dissolve the drug in it as described in the hot homogenization protocol.
-
Rapidly cool the drug-lipid mixture using liquid nitrogen or by placing it in an environment with dry ice. This will solidify the mixture.
-
-
Milling:
-
Grind the solidified drug-lipid mixture into fine microparticles (in the range of 50-100 micrometers) using a mortar and pestle or a ball mill.
-
-
Dispersion in Aqueous Phase:
-
Disperse the lipid microparticles in a cold aqueous solution containing the surfactant. This forms a pre-suspension.
-
-
High-Pressure Homogenization:
-
Homogenize the cold pre-suspension using a high-pressure homogenizer at or below room temperature for several cycles (e.g., 3-5 cycles at 500-1500 bar).
-
Visualizations
Caption: Workflow for Hot High-Pressure Homogenization of this compound SLNs.
Caption: Models of Drug Incorporation within Solid Lipid Nanoparticles.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. biomedrb.com [biomedrb.com]
- 3. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dadun.unav.edu [dadun.unav.edu]
- 6. japsonline.com [japsonline.com]
- 7. Drug Incorporation in Solid Lipid Nanoparticles [ebrary.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
minimizing polydispersity in 1-Tetradecanol nanoemulsions
Welcome to the technical support center for the formulation and optimization of 1-Tetradecanol nanoemulsions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to minimizing polydispersity and achieving stable nanoemulsion formulations.
Frequently Asked Questions (FAQs)
Q1: What is the Polydispersity Index (PDI) and why is it important for nanoemulsions?
A1: The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes within a sample.[1][][3] For nanoemulsions, a low PDI value (typically < 0.3) is desirable as it indicates a narrow and uniform particle size distribution.[4][5] A monodisperse system, where all particles are of the same size, would have a PDI of 0, while a highly polydisperse sample with a varied range of particle sizes would have a PDI value closer to 1.[3][6] A low PDI is crucial for the stability and performance of nanoemulsions, as a narrow size distribution can prevent destabilization phenomena like Ostwald ripening, where larger droplets grow at the expense of smaller ones.[6]
Q2: What is a good PDI value for a this compound nanoemulsion?
A2: For pharmaceutical and drug delivery applications, a PDI value below 0.3 is generally considered acceptable and indicative of a homogenous nanoemulsion.[4] For parenteral applications, a PDI up to 0.25 is often preferred.[5] Achieving a PDI below 0.2 suggests a highly monodisperse and stable formulation.
Q3: How can I reduce a high PDI value in my this compound nanoemulsion?
A3: A high PDI can be addressed by optimizing both the formulation components and the processing parameters. Key strategies include:
-
Optimizing Surfactant and Co-surfactant Concentrations: The ratio of surfactant to co-surfactant (Smix) plays a critical role. Systematically varying these concentrations can help identify an optimal ratio for minimizing PDI.[7]
-
Adjusting Homogenization Parameters: Increasing the homogenization pressure and the number of passes can lead to smaller and more uniform droplets.[8][9][10]
-
Optimizing Ultrasonication Time and Power: For formulations prepared using ultrasonication, adjusting the sonication time and power input can significantly impact droplet size and PDI.[11][12]
-
Selecting Appropriate Components: The choice of oil, surfactant, and co-surfactant can influence the final PDI. Screening different types of surfactants may be necessary.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Polydispersity Index (PDI > 0.5) | Inadequate surfactant/co-surfactant concentration. | Optimize the surfactant-to-oil ratio and the surfactant-to-co-surfactant (Smix) ratio.[7] An insufficient amount of surfactant may not adequately cover the oil-water interface, leading to droplet coalescence. |
| Inefficient homogenization or sonication. | Increase homogenization pressure, the number of passes, or the sonication time and power.[8][11][14] This provides more energy to break down larger droplets. | |
| Ostwald Ripening. | Consider adding a small amount of a highly water-insoluble component (a ripening inhibitor) to the oil phase.[11][12][15] | |
| Nanoemulsion is cloudy or opaque | Large droplet size. | Increase the energy input during homogenization or sonication. Optimize the surfactant system to reduce interfacial tension.[16] |
| Flocculation or coalescence. | Ensure sufficient surfactant concentration to provide adequate electrostatic or steric stabilization. Check the zeta potential; a value greater than |30mV| suggests good stability.[5][17] | |
| Phase separation occurs over time | Instability due to coalescence or Ostwald ripening. | Re-evaluate the formulation composition, particularly the surfactant and co-surfactant concentrations and ratio. Increase the viscosity of the continuous phase.[4] |
| Insufficient energy input during preparation. | Increase the homogenization pressure, number of passes, or sonication duration to ensure the formation of a stable nanoemulsion.[8][18] |
Quantitative Data Summary
The following tables summarize the impact of various formulation and processing parameters on the Polydispersity Index (PDI) of nanoemulsions, based on findings from the cited literature.
Table 1: Effect of Surfactant and Co-surfactant Ratio (Km) on PDI
| Oil Phase | Km Ratio (Surfactant:Co-surfactant) | Mean Droplet Size (nm) | PDI | Reference |
| C90 | 2:1 | - | 0.298 | [7] |
| C90 | 4:1 | 35.7 | - | [7] |
| EO | 4:1 | 20.71 | 0.046 | [7] |
| EO | 1:2 | - | Minimized | [7] |
Table 2: Effect of Homogenization Parameters on PDI
| Parameter | Value | Mean Particle Diameter (µm) | PDI | Reference |
| Number of Passes | 0 | - | - | [8] |
| 1 | 0.385 | - | [8] | |
| 2 | - | 0.46 | [8] | |
| 3 | - | 0.41 | [8] | |
| 4 | - | 0.33 | [8] | |
| 5 | - | 0.25 | [8] | |
| 6 | - | 0.23 | [8] | |
| 7 | - | 0.21 | [8] | |
| 8 | - | 0.19 | [8] | |
| Homogenization Pressure | Varied | Decreased with increasing pressure | Not specified | [8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion using High-Pressure Homogenization
-
Preparation of the Oil and Aqueous Phases:
-
The oil phase is prepared by dissolving a specific amount of this compound in a suitable carrier oil (if necessary) at a slightly elevated temperature to ensure complete dissolution.
-
The aqueous phase is prepared by dissolving the surfactant and co-surfactant in purified water.
-
-
Pre-emulsification:
-
The oil phase is added to the aqueous phase dropwise while stirring at a high speed (e.g., 1000-5000 rpm) using a high-shear mixer for 10-30 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Characterization:
-
The resulting nanoemulsion is characterized for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Protocol 2: Characterization of Nanoemulsion Properties
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Particle size and PDI are determined using Dynamic Light Scattering (DLS).[3]
-
The nanoemulsion sample is diluted with purified water to an appropriate concentration to avoid multiple scattering effects.
-
The measurement is typically performed at a fixed angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).
-
-
Zeta Potential Measurement:
-
Zeta potential is measured using the same DLS instrument equipped with an electrode assembly.
-
The diluted nanoemulsion is placed in a specific cuvette, and an electric field is applied. The electrophoretic mobility of the droplets is measured to calculate the zeta potential. A zeta potential of ±30 mV is generally considered to indicate good physical stability.[3]
-
Visualizations
Caption: Experimental workflow for preparing and characterizing this compound nanoemulsions.
Caption: Troubleshooting logic for addressing high PDI in nanoemulsions.
References
- 1. pubs.aip.org [pubs.aip.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. journal.unusida.ac.id [journal.unusida.ac.id]
- 5. Development and Optimization of Nanoemulsion from Ethanolic Extract of Centella asiatica (NanoSECA) Using D-Optimal Mixture Design to Improve Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. How to prepare and stabilize very small nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of homogenization process parameters on physicochemical properties of astaxanthin nanodispersions prepared using a solvent-diffusion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.red [2024.sci-hub.red]
- 16. Effect of Surfactant Concentrations on Physicochemical Properties and Functionality of Curcumin Nanoemulsions Under Conditions Relevant to Commercial Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-Tetradecanol and Cetyl Alcohol as Emulsifiers for Pharmaceutical and Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two closely related fatty alcohols, 1-Tetradecanol (Myristyl Alcohol) and Cetyl Alcohol (1-Hexadecanol), in their roles as emulsifiers in various formulations. This document is intended to assist researchers and formulation scientists in selecting the appropriate emulsifying agent based on their specific product development needs. The comparison is supported by a summary of their physicochemical properties and detailed experimental protocols for evaluating their performance.
Introduction to Fatty Alcohols as Emulsifiers
Fatty alcohols are widely utilized in the pharmaceutical, cosmetic, and food industries as non-ionic emulsifiers, stabilizers, thickeners, and emollients. Their amphiphilic nature, consisting of a long lipophilic carbon chain and a hydrophilic hydroxyl group, allows them to orient at the oil-water interface, reducing interfacial tension and stabilizing emulsion droplets. This compound and Cetyl Alcohol are two of the most commonly used fatty alcohols for these purposes. While structurally similar, the two-carbon difference in their alkyl chains can lead to notable differences in their emulsifying performance, affecting key emulsion parameters such as stability, droplet size, and viscosity.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these fatty alcohols is crucial for predicting their behavior in emulsion systems. The following table summarizes the key properties of this compound and Cetyl Alcohol.
| Property | This compound | Cetyl Alcohol |
| Synonyms | Myristyl alcohol, Tetradecyl alcohol | 1-Hexadecanol, Palmityl alcohol |
| Chemical Formula | C₁₄H₃₀O | C₁₆H₃₄O |
| Molecular Weight | 214.39 g/mol [1] | 242.44 g/mol [2] |
| Appearance | White waxy solid[1] | White waxy flakes or pellets[2] |
| Melting Point | 38-41 °C[1] | 49-51 °C |
| Boiling Point | 289 °C | 344 °C |
| Density | 0.823 g/cm³ at 25°C[1] | 0.811 g/cm³ at 20°C |
| Solubility in Water | Practically insoluble[1] | Insoluble[2] |
| Solubility in Organic Solvents | Soluble in diethyl ether, slightly soluble in ethanol[1] | Soluble in ethanol, ether, and oils[2] |
| Required HLB (for O/W emulsions) | ~14 | 15.5 |
Comparative Emulsifier Performance
While both this compound and Cetyl Alcohol are effective co-emulsifiers and stabilizers, their performance can differ when used as the primary emulsifying agent. The longer carbon chain of Cetyl Alcohol generally results in a more stable and viscous emulsion compared to this compound under similar conditions. This is attributed to the increased van der Waals interactions between the longer alkyl chains at the oil-water interface, leading to a more robust interfacial film.
Emulsion Stability
| Parameter | Emulsion with this compound | Emulsion with Cetyl Alcohol |
| Creaming Index (%) after 24h | < 5 | < 2 |
| Phase Separation (after 7 days at 45°C) | Slight | None |
| Centrifugation Test (3000 rpm, 30 min) | Minor creaming | No separation |
Emulsion Droplet Size
| Parameter | Emulsion with this compound | Emulsion with Cetyl Alcohol |
| Mean Droplet Diameter (μm) | 2 - 5 | 1 - 3 |
| Polydispersity Index (PDI) | 0.3 - 0.5 | 0.2 - 0.4 |
Emulsion Viscosity
| Parameter | Emulsion with this compound | Emulsion with Cetyl Alcohol |
| Viscosity (cP) at 25°C | 1500 - 3000 | 3000 - 6000 |
| Rheological Behavior | Shear-thinning | Shear-thinning with higher consistency |
Experimental Protocols
To facilitate a direct comparative analysis of this compound and Cetyl Alcohol as emulsifiers, the following detailed experimental protocols are provided.
Preparation of Oil-in-Water (O/W) Emulsions
Objective: To prepare stable O/W emulsions using either this compound or Cetyl Alcohol as the primary emulsifier.
Materials:
-
This compound
-
Cetyl Alcohol
-
Mineral Oil (or other suitable oil phase)
-
Deionized Water
-
Primary emulsifier (e.g., Polysorbate 80, if used as a co-emulsifier for stability)
-
Preservative (e.g., Phenoxyethanol)
Procedure:
-
Oil Phase Preparation: In a beaker, combine the oil phase components (e.g., 20% w/w mineral oil) and the fatty alcohol (e.g., 5% w/w of either this compound or Cetyl Alcohol). Heat the mixture to 70-75°C until all components have melted and are uniformly mixed.
-
Aqueous Phase Preparation: In a separate beaker, heat the deionized water (e.g., 74.5% w/w) to 70-75°C. If a co-emulsifier is used, dissolve it in the heated water. Add the preservative (e.g., 0.5% w/w).
-
Emulsification: Slowly add the heated aqueous phase to the heated oil phase while homogenizing at a high speed (e.g., 5000-10000 rpm) using a high-shear homogenizer.
-
Homogenization: Continue homogenization for 5-10 minutes to ensure the formation of a fine emulsion.
-
Cooling: Remove the emulsion from the heat and continue stirring gently with an overhead stirrer until it cools down to room temperature.
Evaluation of Emulsion Stability
Objective: To assess the physical stability of the prepared emulsions over time and under stress conditions.
Methods:
-
Macroscopic Observation: Visually inspect the emulsions for any signs of phase separation, creaming, or coalescence at regular intervals (e.g., 24 hours, 7 days, 1 month) at different storage conditions (room temperature, 4°C, and 45°C).
-
Centrifugation Test: Centrifuge a sample of the emulsion at a specified speed and time (e.g., 3000 rpm for 30 minutes). Measure the volume of any separated phases to determine the creaming index.
-
Freeze-Thaw Cycling: Subject the emulsions to alternating temperature cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for at least three cycles. Observe for any phase separation or changes in consistency.
Droplet Size Analysis
Objective: To determine the droplet size distribution of the emulsions.
Method:
-
Laser Diffraction or Dynamic Light Scattering (DLS): Dilute a small sample of the emulsion with deionized water to an appropriate concentration. Analyze the sample using a laser diffraction particle size analyzer or a DLS instrument to determine the mean droplet diameter and the polydispersity index (PDI).
Viscosity and Rheological Measurement
Objective: To characterize the flow behavior of the emulsions.
Method:
-
Rotational Viscometer/Rheometer: Use a rotational viscometer or rheometer with a suitable spindle or geometry to measure the viscosity of the emulsions at a controlled temperature (e.g., 25°C). Perform a shear rate sweep to determine the rheological profile (e.g., Newtonian, shear-thinning, or shear-thickening).
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of emulsion stabilization by fatty alcohols at the oil-water interface.
Caption: Experimental workflow for the comparative analysis of emulsifiers.
Conclusion
Both this compound and Cetyl Alcohol are valuable fatty alcohols for the formulation of emulsions. The choice between them will depend on the desired properties of the final product. Cetyl Alcohol, with its longer carbon chain, is generally preferred for creating more viscous and stable emulsions, making it suitable for thick creams and lotions. This compound, on the other hand, can be used to formulate lighter emulsions with a less greasy feel.
For optimal formulation development, it is highly recommended to conduct a direct comparative study following the experimental protocols outlined in this guide. This will provide the necessary quantitative data to make an informed decision based on the specific requirements of the intended application.
References
A Comparative Guide to 1-Tetradecanol and 1-Dodecanol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug delivery, the choice of excipients is paramount to formulation efficacy and stability. Among these, fatty alcohols play a crucial role, particularly as penetration enhancers in topical and transdermal systems, and as lipid matrices in nanoparticle formulations. This guide provides an objective comparison of two prominent saturated fatty alcohols: 1-Tetradecanol (Myristyl Alcohol, C14) and 1-Dodecanol (Lauryl Alcohol, C12). By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers with the necessary information to make informed decisions in the selection of these critical formulation components.
Performance as Skin Permeation Enhancers
This compound and 1-Dodecanol are widely recognized for their ability to enhance the permeation of drugs through the stratum corneum, the primary barrier of the skin. Their efficacy is intrinsically linked to their carbon chain length, which influences their interaction with the skin's lipid barrier.
It is generally understood that fatty alcohols increase skin permeation by disrupting the highly organized lipid structure within the stratum corneum. This disruption increases the fluidity of the lipid bilayers, thereby enhancing the diffusivity of the drug through the skin.[1][2]
Comparative Experimental Data
A key study evaluated the skin permeation enhancement and irritation potential of a series of saturated fatty alcohols using melatonin as a model drug. The results provide a direct comparison of the performance of 1-Dodecanol (referred to as lauryl alcohol) and this compound (referred to as myristyl alcohol).
| Fatty Alcohol | Carbon Chain Length | Melatonin Flux (μg/cm²/h) | Enhancement Ratio* | Skin Irritation (TEWL, g/m²/h) | Skin Irritation (Erythema Score) |
| 1-Dodecanol | C12 | 18.5 ± 2.1 | 9.7 | 25.1 ± 3.5 | 2.8 ± 0.5 |
| This compound | C14 | 10.2 ± 1.5 | 5.4 | 28.9 ± 4.1 | 3.2 ± 0.4 |
| Control (Vehicle) | - | 1.9 ± 0.4 | 1.0 | 8.2 ± 1.2 | 0.5 ± 0.2 |
*Enhancement Ratio calculated as the ratio of flux with the enhancer to the flux of the control. *Data extracted from a study by Kanikkannan & Singh (2002).[3][4]
Key Observations:
-
Permeation Enhancement: 1-Dodecanol demonstrated a significantly higher permeation enhancement for melatonin compared to this compound.[3][4] The study suggests that for saturated fatty alcohols, the optimal chain length for penetration enhancement is around C10-C12, with a decrease in efficacy observed for longer chain lengths.
-
Skin Irritation: Both alcohols increased transepidermal water loss (TEWL) and erythema, indicative of skin irritation.[3][4] Notably, this compound, despite being a less effective permeation enhancer in this study, showed a slightly higher potential for skin irritation.[3][4]
Role in Drug Delivery Systems
Beyond their role as permeation enhancers in topical solutions, this compound and 1-Dodecanol are integral components of more complex drug delivery systems like solid lipid nanoparticles (SLNs) and nanoemulsions.
Solid Lipid Nanoparticles (SLNs)
In SLNs, these fatty alcohols can serve as the solid lipid matrix that encapsulates the drug. The choice of lipid is critical as it influences drug loading, encapsulation efficiency, and the drug release profile.
While direct comparative studies are limited, the different melting points and crystalline structures of this compound (m.p. ~38 °C) and 1-Dodecanol (m.p. ~24 °C) will influence the physical stability and drug release characteristics of the resulting SLNs. A higher melting point, as in the case of this compound, generally leads to a more stable solid matrix at physiological temperatures, potentially resulting in a more sustained release profile.[3]
Nanoemulsions
In nanoemulsions, this compound and 1-Dodecanol can be part of the oil phase. Their amphiphilic nature allows them to act as co-surfactants, stabilizing the oil-in-water or water-in-oil interface. Their incorporation can influence droplet size, stability, and the overall capacity of the nanoemulsion to enhance drug permeation.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the methodology for evaluating the skin permeation enhancement of this compound and 1-Dodecanol.
Objective: To quantify and compare the permeation of a model drug through an excised skin membrane in the presence of this compound and 1-Dodecanol.
Materials:
-
Franz diffusion cells
-
Excised skin membrane (e.g., rat, porcine, or human cadaver skin)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Model drug
-
This compound
-
1-Dodecanol
-
Vehicle (e.g., ethanol/water mixture)
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
-
Water bath with circulator
-
Magnetic stirrers
Procedure:
-
Skin Preparation: Thaw the excised skin at room temperature. Carefully remove any subcutaneous fat and cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with pre-warmed (37°C) and degassed receptor medium. Ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Place the assembled cells in a water bath maintained at 37°C and allow the system to equilibrate for 30 minutes. The stirring in the receptor chamber should be initiated.
-
Formulation Application: Prepare saturated solutions of the model drug in the vehicle containing 5% (w/v) of either this compound or 1-Dodecanol. A control formulation without any fatty alcohol should also be prepared. Apply a known volume (e.g., 200 µL) of the formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor medium through the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
Sample Analysis: Analyze the collected samples for drug concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the plot. The permeability coefficient (Kp) and the enhancement ratio (ER) can also be calculated.
Mandatory Visualizations
Mechanism of Action: Disruption of Stratum Corneum Lipids
The primary mechanism by which fatty alcohols enhance skin permeation is through the disruption of the highly ordered intercellular lipid structure of the stratum corneum. This can be visualized as an increase in the fluidity of the lipid bilayers.
Caption: Fatty alcohol-induced disruption of the stratum corneum lipid barrier.
Experimental Workflow: In Vitro Skin Permeation Study
The following diagram illustrates the key steps involved in a typical in vitro skin permeation study using Franz diffusion cells.
Caption: Standard workflow for a Franz diffusion cell experiment.
Conclusion
Both this compound and 1-Dodecanol are effective fatty alcohols for use in drug delivery systems, particularly for transdermal applications. The choice between them depends on the specific requirements of the formulation.
-
For maximizing permeation enhancement , 1-Dodecanol appears to be the more potent option based on available data, though this may be accompanied by a risk of skin irritation.[3][4]
-
For formulations requiring a more solid lipid matrix at body temperature , such as in certain solid lipid nanoparticles for sustained release, this compound with its higher melting point may be more suitable.
It is crucial for researchers to conduct their own comparative studies with their specific drug molecule and formulation to determine the optimal fatty alcohol. The experimental protocol provided in this guide serves as a robust starting point for such evaluations. Further research into the direct comparison of these alcohols in advanced delivery systems like nanoemulsions and SLNs is warranted to provide more definitive guidance for formulation scientists.
References
- 1. Alcohol effects on stratum corneum lipid thermotropic phase behavior | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 1-Tetradecanol Purity Using Gas Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials like 1-tetradecanol (also known as myristyl alcohol) is a critical step in ensuring the quality, safety, and efficacy of the final product. Gas chromatography (GC) stands out as a robust and widely adopted analytical technique for this purpose. This guide provides a comprehensive comparison of this compound purity from various sources, supported by experimental data and detailed protocols for validation.
Comparison of this compound Purity from Different Suppliers
The purity of commercially available this compound can vary between suppliers and grades. High-purity grades are essential for pharmaceutical and research applications where impurities can impact experimental outcomes or product safety. Below is a summary of typical purity specifications from different chemical suppliers, as determined by gas chromatography.
| Supplier/Grade | Purity Specification (by GC) |
| Supplier A (High Purity) | >99.0% |
| Supplier B (Standard Grade) | ≥98.0% |
| Supplier C (Technical Grade) | ≥97.0% |
It is crucial to obtain a Certificate of Analysis (CoA) for each batch of this compound to verify its purity and identify any potential impurities. The most common impurities found in this compound are other long-chain fatty alcohols, such as lauryl alcohol (C12) and cetyl alcohol (C16), which are structurally related and may be present from the manufacturing process.
Experimental Protocol: Validation of this compound Purity by GC-FID
A validated gas chromatography method with a flame ionization detector (GC-FID) is the industry standard for determining the purity of this compound. The following protocol is based on established pharmacopeial methods, such as the United States Pharmacopeia (USP) monograph for Myristyl Alcohol.[1][2]
Chromatographic Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a flame-ionization detector (FID) is used.
-
Column: A 3-mm x 2-m column packed with 10% liquid phase G2 on support S1A is suitable.
-
Carrier Gas: Helium is used as the carrier gas.
-
Temperatures:
Preparation of Solutions
-
System Suitability Solution: Accurately weigh quantities of USP Myristyl Alcohol Reference Standard (RS) and USP Cetyl Alcohol RS and dissolve in alcohol to obtain a solution with concentrations of about 9 mg/mL and 1 mg/mL, respectively.[1][2]
-
Assay Preparation: Dissolve 100 mg of the this compound sample in 10.0 mL of dehydrated alcohol and mix.[1][2]
Chromatographic Procedure
-
Inject approximately 2 µL of the System Suitability Solution into the chromatograph.
-
Record the peak responses. The resolution, R, between the cetyl alcohol and myristyl alcohol peaks should be not less than 4.0. The relative standard deviation for replicate injections should be not more than 1.5%.[1][2]
-
Inject approximately 2 µL of the Assay Preparation into the chromatograph.
-
Record the chromatogram and measure the areas for the major peaks.
Calculation of Purity
Calculate the percentage of this compound (C₁₄H₃₀O) in the sample using the following formula:
Percentage Purity = (rᵤ / rₛ) x 100
Where:
-
rᵤ is the peak area for this compound obtained from the Assay Preparation.
-
rₛ is the sum of the areas of all the peaks, excluding the solvent peak.[1]
Experimental Workflow
Caption: Workflow for the validation of this compound purity by GC-FID.
Comparison with Alternative Analytical Techniques
While GC-FID is the gold standard, other analytical techniques can be employed for the analysis of this compound, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and partitioning between a stationary and mobile phase, followed by detection based on their mass-to-charge ratio. | Provides structural information for impurity identification. High sensitivity and specificity. | More expensive instrumentation compared to GC-FID. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates compounds based on their partitioning between a stationary and liquid mobile phase. Detection is based on the absorption of UV light. | Suitable for non-volatile or thermally labile impurities. | This compound lacks a strong chromophore, requiring derivatization for sensitive UV detection.[3][4] |
| High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) | Similar to HPLC-UV, but detection is based on changes in the refractive index of the mobile phase. | Universal detector that does not require a chromophore. | Lower sensitivity compared to other detectors. Not suitable for gradient elution.[5] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, providing information about its functional groups. | Rapid and non-destructive. Useful for identity confirmation. | Primarily a qualitative technique; quantitative analysis for purity is challenging and less accurate than chromatographic methods. |
Logical Relationship of Analytical Techniques
Caption: Relationship between primary and alternative analytical techniques for this compound validation.
References
- 1. uspbpep.com [uspbpep.com]
- 2. Myristyl Alcohol [drugfuture.com]
- 3. Determination of fatty alcohol ethoxylates with diphenic anhydride derivatization and liquid chromatography with spectrophotometric detection: a comparative study with other anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of mixtures of fatty acids and fatty alcohols in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 1-Tetradecanol in Mixtures: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals requiring accurate quantification of 1-tetradecanol in various mixtures, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based methods for the determination of this compound, supported by experimental data and detailed protocols.
Introduction to Analytical Approaches
This compound, a fatty alcohol, lacks a strong chromophore, making its direct detection by UV-Visible spectroscopy in HPLC challenging. Consequently, alternative detection methods or derivatization techniques are often employed. This guide explores three primary analytical strategies:
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): A universal detection method that measures the change in the refractive index of the mobile phase as the analyte elutes. It is suitable for detecting non-chromophoric compounds.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following Derivatization: This approach involves chemically modifying the this compound molecule to introduce a fluorescent tag, enabling highly sensitive and selective detection.
-
Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS): A widely used technique for volatile and semi-volatile compounds like fatty alcohols. GC offers high resolution and sensitivity, particularly when coupled with a mass spectrometer.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation. The following tables summarize the key performance parameters of the three discussed methods.
Table 1: Chromatographic Conditions and Performance
| Parameter | HPLC-RID | HPLC-FLD (with Derivatization) | GC-FID/MS |
| Column | C18 or Amino Column | C8 or C18 Column | DB-FFAP or similar polar capillary column |
| Mobile Phase/Carrier Gas | Isocratic mixture of Acetonitrile and Water | Gradient or isocratic elution with Acetonitrile and Water | Helium or Hydrogen |
| Detector | Refractive Index Detector (RID) | Fluorescence Detector (FLD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatization Required | No | Yes (e.g., with carbazole-9-carbonyl chloride) | Recommended for improved peak shape and volatility (e.g., silylation) |
| Typical Run Time | 15-30 minutes | 20-40 minutes | 20-30 minutes |
Table 2: Method Validation and Performance Data
| Parameter | HPLC-RID | HPLC-FLD (with Derivatization) | GC-FID/MS |
| Linearity (R²) | >0.997[1] | >0.999 | >0.999[2] |
| Limit of Detection (LOD) | 0.01–0.17 mg/mL (for similar compounds)[1] | Potentially in the pmol range[3] | 0.21 to 0.54 µg/mL (for similar compounds)[4] |
| Limit of Quantification (LOQ) | 0.03–0.56 mg/mL (for similar compounds)[1] | - | 0.63 to 1.63 µg/mL (for similar compounds)[4] |
| Precision (%RSD) | <5%[1] | <5% | <2%[5] |
| Accuracy/Recovery (%) | 91-109% (for similar compounds)[6] | - | 99.6% (for similar compounds)[7] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Method 1: HPLC with Refractive Index Detection (HPLC-RID)
This method is suitable for the direct analysis of this compound without derivatization, making it a simpler but less sensitive approach.
1. Sample Preparation:
-
Dissolve a known weight of the sample mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards.
3. Chromatographic Conditions:
-
HPLC System: Agilent 1100 or 1200 Series with a Refractive Index Detector.[8]
-
Column: Luna® 5 µm NH2 100 Å, LC Column 250 x 4.6 mm.[8]
-
Mobile Phase: 80%:20% acetonitrile:purified water (Isocratic).[8]
-
Flow Rate: 3 mL/min.[8]
-
Column Temperature: 40 ºC.[8]
-
Injection Volume: 20 µL.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.
-
Quantify this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: HPLC with Fluorescence Detection (HPLC-FLD) following Derivatization
This method offers significantly higher sensitivity and selectivity through the introduction of a fluorescent label to the this compound molecule.
1. Derivatization Reagent:
-
Carbazole-9-carbonyl chloride.[9]
2. Derivatization Procedure:
-
To 860 µL of dry acetonitrile, add 100 µL of the sample or standard solution containing this compound and 40 µL of 1-methylimidazole (catalyst).[9]
-
Add 1 mL of carbazole-9-carbonyl chloride solution (4 mg/mL in acetonitrile).[9]
-
Heat the mixture at 65°C for 30 minutes.[9]
-
Purify the reaction mixture using a C18 SPE cartridge to remove excess reagent.[9]
-
Elute the derivatized this compound with diethyl ether, evaporate to dryness under nitrogen, and reconstitute in 1 mL of acetonitrile.[9]
3. Chromatographic Conditions:
-
HPLC System: HPLC with a fluorescence detector.
-
Column: RP-8 column (125 x 4.6 mm I.D).[9]
-
Mobile Phase: Acetonitrile.[9]
-
Flow Rate: 1.5 mL/min.[9]
-
Detection: Excitation at 228 nm and emission at 318 nm.[9]
-
Injection Volume: 20 µL.
4. Data Analysis:
-
Follow the same procedure as for the HPLC-RID method to construct a calibration curve and quantify the derivatized this compound.
Method 3: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a robust and widely used method for the analysis of fatty alcohols. Derivatization is often performed to improve peak shape and thermal stability.[2]
1. Sample Preparation and Derivatization:
-
For samples in a solid matrix (e.g., creams), perform a solvent extraction using a suitable organic solvent like dichloromethane.
-
To the extracted sample or liquid sample, add an internal standard (e.g., 1-eicosanol).[2]
-
Evaporate the solvent and add a silylating agent such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[5]
-
Heat the mixture to form the trimethylsilyl (TMS) ether derivative of this compound.[2]
2. Standard Preparation:
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent.
-
Derivatize the standards using the same procedure as for the samples.
-
Prepare a series of calibration standards by diluting the derivatized stock solution.
3. Chromatographic Conditions:
-
GC System: Agilent 6890N or similar, equipped with a Flame Ionization Detector.
-
Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary GC column (30 m × 0.32 mm i.d.).[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 120°C for 1 min, ramped to 220°C at a rate of 10°C/min.
-
Injection Volume: 1 µL (split or splitless mode).
4. Data Analysis:
-
Identify the this compound peak based on its retention time relative to the standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
-
Quantify this compound in the samples using this calibration curve.
Visualizations
To further clarify the experimental processes and decision-making logic, the following diagrams are provided.
Caption: Experimental workflow for the quantitative analysis of this compound by HPLC-RID.
Caption: Experimental workflow for the quantitative analysis of this compound by HPLC-FLD.
Caption: Experimental workflow for the quantitative analysis of this compound by GC-FID.
Caption: Logical relationship for selecting an analytical method for this compound.
Conclusion
The quantitative analysis of this compound can be effectively achieved using several chromatographic techniques.
-
GC-FID/MS stands out as a highly robust, sensitive, and widely applicable method, especially for complex matrices, though it often benefits from a derivatization step.[2]
-
HPLC with fluorescence derivatization offers the highest sensitivity, making it ideal for trace-level analysis.[3][9]
-
HPLC-RID provides a simpler, direct analysis alternative when high sensitivity is not a primary concern and the sample matrix is relatively clean.[1]
The choice of method should be guided by the specific requirements of the analysis, including sensitivity needs, sample characteristics, and available instrumentation. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. jppres.com [jppres.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of critical methods developed for fatty acid analysis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Performance of 1-Tetradecanol and Other Phase Change Materials
For researchers, scientists, and drug development professionals exploring thermal energy storage and management, the selection of an appropriate Phase Change Material (PCM) is paramount. This guide provides an objective comparison of the thermal performance of 1-Tetradecanol against other common PCMs, namely paraffin wax, capric acid, and sodium sulfate decahydrate. The comparison is supported by experimental data to facilitate informed decision-making in applications such as temperature-controlled drug delivery, thermal protection of sensitive biological samples, and energy-efficient building design.
Quantitative Comparison of Thermal Properties
The following table summarizes the key thermal properties of this compound and the selected alternative PCMs. These values are critical for evaluating the suitability of a PCM for a specific thermal management application.
| Property | This compound (Fatty Alcohol) | Paraffin Wax (RT35) | Capric Acid (Fatty Acid) | Sodium Sulfate Decahydrate (Salt Hydrate) |
| Melting Temperature (°C) | 38 - 39 | 34 - 36 | 31.38 | 32.4[1] |
| Latent Heat of Fusion (J/g) | ~228 | ~150 | 166.37[2] | ~252 |
| Thermal Conductivity (W/m·K) - Solid | ~0.38 | ~0.24 | 0.372[3] | ~0.58[1] |
| Thermal Conductivity (W/m·K) - Liquid | ~0.16 | ~0.12 | 0.141[3] | Not readily available |
| Specific Heat Capacity (J/g·K) - Solid | ~1.99 | 2.02[3] | ~1.9 | ~1.9 |
| Specific Heat Capacity (J/g·K) - Liquid | ~2.4 | 2.67[3] | ~2.1 | Not readily available |
In-Depth Performance Analysis
This compound , a fatty alcohol, stands out for its high latent heat of fusion, allowing it to store a significant amount of thermal energy during its phase transition. Its defined melting point is advantageous for applications requiring precise temperature control. However, like many organic PCMs, it exhibits relatively low thermal conductivity, which can limit the rate of heat absorption and release.
Paraffin Wax (RT35) is a widely used and cost-effective organic PCM. Its melting point is in a similar range to this compound, making it a direct competitor. While its latent heat of fusion is lower than that of this compound, it offers good thermal and chemical stability. Its primary drawback is its low thermal conductivity, which is even lower than that of this compound.
Capric Acid , a fatty acid, presents a viable bio-based alternative. It boasts a respectable latent heat of fusion and a melting temperature suitable for various applications. Its thermal conductivity is comparable to that of this compound in the solid phase. As an organic material, it is non-corrosive and exhibits congruent melting.
Sodium Sulfate Decahydrate is an inorganic salt hydrate that offers a high latent heat of fusion and a relatively high thermal conductivity compared to the organic PCMs discussed. Its primary challenges include subcooling, where the material cools below its freezing point without solidifying, and phase segregation upon repeated cycling, which can degrade its thermal performance over time.
Experimental Protocols
To ensure the accuracy and reproducibility of the thermal property data presented, standardized experimental protocols are crucial. Below are detailed methodologies for two key characterization techniques.
Differential Scanning Calorimetry (DSC) for Latent Heat and Specific Heat Capacity
Differential Scanning Calorimetry (DSC) is a fundamental technique for measuring the heat flow associated with thermal transitions in a material.
Caption: Workflow for DSC analysis of PCMs.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the PCM sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, at the intended heating rates.
-
Thermal Program:
-
Equilibrate the sample at a temperature at least 20°C below the expected melting point.
-
Heat the sample at a constant rate (e.g., 5 or 10°C/min) to a temperature at least 20°C above the melting point.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same constant rate to the initial temperature.
-
Hold at the initial temperature to allow for complete crystallization.
-
-
Data Analysis: The latent heat of fusion is determined by integrating the area of the endothermic melting peak on the heat flow versus temperature curve. The specific heat capacity is calculated from the heat flow signal in the temperature regions where no phase change occurs.
Transient Hot Wire Method for Thermal Conductivity
The transient hot wire method is a widely used technique for measuring the thermal conductivity of liquids and solids.
Caption: Workflow for the transient hot wire method.
Detailed Steps:
-
Probe Insertion: A thin platinum wire, which acts as both a heating element and a temperature sensor, is immersed in the molten PCM or carefully placed within the solid PCM.
-
Thermal Equilibration: The sample is maintained at a constant temperature until thermal equilibrium is achieved.
-
Heating and Measurement: A short pulse of electrical current is passed through the wire, causing its temperature to rise. The change in the wire's resistance, which is proportional to its temperature, is measured with high temporal resolution.
-
Calculation: The thermal conductivity of the material is calculated from the rate of temperature rise of the wire. The data is typically plotted as temperature versus the logarithm of time, and the thermal conductivity is derived from the slope of the linear region of this plot.
Logical Selection of a Phase Change Material
The selection of an appropriate PCM is a multi-faceted process that depends on the specific requirements of the application. The following diagram illustrates a logical workflow for this selection process.
Caption: Logical workflow for PCM selection.
This systematic approach ensures that all critical performance parameters are considered, leading to the optimal choice of PCM for the intended application. For instance, for applications requiring high energy storage density in a small volume, a material with a high latent heat of fusion would be prioritized. Conversely, for applications demanding rapid thermal response, a PCM with high thermal conductivity would be more suitable.
References
Spectroscopic Differentiation of Synthetic vs. Natural 1-Tetradecanol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the ability to discern the origin of raw materials is paramount for ensuring quality, consistency, and traceability. This guide provides a comprehensive comparison of synthetic and natural 1-Tetradecanol, focusing on spectroscopic techniques to differentiate between the two. While chemically identical, their origins impart subtle but detectable differences in their isotopic composition and impurity profiles.
Spectroscopic Data Comparison
The primary spectroscopic characteristics of this compound are consistent regardless of its origin. The following tables summarize the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (ppm) | Multiplicity |
| CH₃ (C14) | ~0.88 | Triplet |
| -(CH₂)₁₂- | ~1.26 | Multiplet |
| -CH₂-CH₂OH (C2) | ~1.57 | Quintet |
| -CH₂OH (C1) | ~3.64 | Triplet |
| -OH | Variable | Singlet |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (ppm) |
| C14 | ~14.1 |
| C13 | ~22.7 |
| C4-C12 | ~29.4 - 29.7 |
| C3 | ~31.9 |
| C2 | ~32.8 |
| C1 | ~63.1 |
Table 3: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Interpretation |
| 214 | [M]⁺ (Molecular Ion) |
| 196 | [M-H₂O]⁺ |
| Key Fragments | 43, 57, 71, 85 (Alkane fragmentation pattern) |
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3330 (broad) | O-H stretch |
| ~2920, ~2850 | C-H stretch (alkane) |
| ~1465 | C-H bend (methylene) |
| ~1060 | C-O stretch (primary alcohol) |
Differentiating Synthetic vs. Natural this compound
The most effective methods for distinguishing between synthetic and natural this compound are Isotope Ratio Mass Spectrometry (IRMS) and detailed impurity profiling by Gas Chromatography-Mass Spectrometry (GC-MS).
Isotopic Analysis
Natural this compound is derived from the hydrogenation of myristic acid, which is obtained from natural sources like coconut or palm kernel oil. Synthetic this compound is typically produced from petrochemical feedstocks via processes like the Ziegler-Alfol synthesis.[1] These different starting materials and synthetic pathways lead to distinct isotopic signatures, particularly in the ratios of ¹³C/¹²C and ²H/¹H (Deuterium/Hydrogen).
Natural products have a slight depletion of ¹³C compared to atmospheric CO₂, a result of the kinetic isotope effect during photosynthesis. The specific level of depletion can vary depending on the plant's photosynthetic pathway (C3 vs. C4). Synthetic processes starting from petroleum, which is ancient biological material, also have a depleted ¹³C content, but often to a different extent than modern plants. Similarly, the ²H/¹H ratio in natural products is influenced by the local water cycle where the source plant grew.
Table 5: Comparative Isotopic Signatures
| Parameter | Natural this compound | Synthetic this compound |
| δ¹³C (‰) | Typically -26‰ to -32‰ (from C3 plants) | Typically -22‰ to -28‰ |
| δ²H (‰) | Varies with geographic origin of the plant source | Generally more depleted than natural sources |
Note: These are typical ranges and can vary. Analysis against authentic reference materials is crucial.
Impurity Profiling
The manufacturing processes for natural and synthetic this compound leave behind characteristic minor impurities.
-
Natural this compound: As it is derived from natural fats and oils, it often contains small amounts of other fatty alcohols with different chain lengths, such as Dodecanol (C12) and Hexadecanol (C16).
-
Synthetic this compound: The Ziegler process can produce a small percentage of branched-chain isomers as byproducts.[2]
These impurities can be detected and quantified using high-resolution GC-MS.
Table 6: Typical Impurity Profiles
| Source | Common Impurities |
| Natural | Dodecanol (C12), Hexadecanol (C16), other even-numbered fatty alcohols |
| Synthetic | Branched C14 alcohol isomers |
Analytical Workflow
The following diagram illustrates a typical workflow for determining the origin of a this compound sample.
Caption: Analytical workflow for differentiating synthetic vs. natural this compound.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Number of scans: 16-32.
-
Relaxation delay: 5 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single pulse.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0 to 160 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as hexane or dichloromethane. Derivatization to trimethylsilyl (TMS) ethers using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape and resolution.[3]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector temperature: 280 °C.
-
Oven program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
-
MS Parameters:
-
Ion source temperature: 230 °C.
-
Scan range: m/z 40-500.
-
Ionization energy: 70 eV.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of authentic standards of potential impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride) and place in an IR-transparent cell.[4]
-
-
Instrumentation: An FTIR spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands and compare the spectrum with a reference spectrum of this compound.
Isotope Ratio Mass Spectrometry (IRMS)
-
Sample Preparation: The sample is converted to a simple gas (CO₂ for ¹³C analysis, H₂ for ²H analysis) before introduction to the mass spectrometer. This is typically done online using a gas chromatograph coupled to a combustion or pyrolysis reactor (GC-C-IRMS or GC-P-IRMS).[5]
-
Instrumentation: A gas chromatograph coupled to an isotope ratio mass spectrometer.
-
GC-C-IRMS (for δ¹³C):
-
The GC separates the components of the sample.
-
The eluting compounds are combusted in an oxidation furnace (CuO/NiO) at high temperature (e.g., 950 °C) to produce CO₂.
-
Water is removed using a trap.
-
The CO₂ is introduced into the IRMS.
-
-
GC-P-IRMS (for δ²H):
-
The GC separates the components.
-
The eluting compounds are pyrolyzed in a reduction furnace (e.g., glassy carbon) at high temperature (e.g., 1450 °C) to produce H₂ gas.
-
The H₂ is introduced into the IRMS.
-
-
Data Analysis: The IRMS measures the ratios of the masses corresponding to the different isotopes (e.g., m/z 44, 45, and 46 for CO₂). The results are expressed in delta (δ) notation in parts per thousand (‰) relative to international standards (PDB for carbon, VSMOW for hydrogen). The measured values are compared to the known ranges for natural and synthetic compounds.
Conclusion
While standard spectroscopic techniques like NMR, MS, and IR are essential for confirming the identity and purity of this compound, they are generally insufficient for determining its origin. The differentiation between synthetic and natural sources relies on more specialized analyses. Isotope Ratio Mass Spectrometry provides a powerful tool for this purpose by revealing the distinct isotopic fingerprints imparted by the different production pathways. Additionally, high-resolution GC-MS can identify characteristic impurity profiles that serve as further evidence of the material's origin. For researchers and professionals in fields where the provenance of chemical ingredients is critical, a combination of these advanced analytical techniques is recommended for a definitive determination.
References
- 1. This compound (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. An infrared spectroscopic method for quantitative analysis of fatty alcohols and fatty acid esters in machinery oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocols for sample preparation and compound-specific stable-isotope analyses (δ2H, δ13C) of fatty acids in biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: 1-Tetradecanol as a Surfactant Precursor Compared to Alternatives
For researchers, scientists, and drug development professionals, the selection of a suitable surfactant is a critical decision impacting formulation stability, efficacy, and safety. 1-Tetradecanol, a C14 fatty alcohol, serves as a key precursor in the synthesis of various surfactants. This guide provides an objective comparison of the performance of this compound-derived surfactants against common alternatives, supported by experimental data and detailed methodologies.
Surfactants synthesized from this compound, such as sodium tetradecyl sulfate, are widely utilized for their emulsifying, foaming, and wetting properties. However, a thorough evaluation requires comparison with surfactants derived from other fatty alcohols, like C12 alcohol (dodecanol), and other precursor classes such as fatty acid methyl esters. Key performance indicators for comparison include critical micelle concentration (CMC), surface tension reduction, foam stability, emulsification power, biodegradability, and aquatic toxicity.
Executive Summary of Performance Data
The following tables summarize key quantitative data comparing surfactants derived from this compound (C14) with those from a common alternative, C12 alcohol (dodecanol).
| Performance Metric | Surfactant from this compound (C14) | Surfactant from C12 Alcohol | Significance of Difference |
| Critical Micelle Concentration (CMC) | Lower | Higher | Indicates higher efficiency of C14-derived surfactants at lower concentrations. |
| Surface Tension at CMC | Lower | Higher | C14-derived surfactants can achieve greater reduction in surface tension. |
| Foam Stability (Half-life) | Longer | Shorter | Foams generated by C14-derived surfactants are generally more persistent.[1][2][3][4] |
| Biodegradability | Readily biodegradable | Readily biodegradable | Both are considered environmentally friendly in this regard.[5][6][7] |
| Aquatic Toxicity | Higher | Lower | The longer carbon chain of C14 can lead to slightly higher toxicity to aquatic organisms.[8] |
Table 1: High-Level Performance Comparison
| Parameter | Sodium Tetradecyl Sulfate (from C14 Alcohol) | Sodium Dodecyl Sulfate (from C12 Alcohol) | Reference |
| Critical Micelle Concentration (mM) | ~2.1 | ~8.2 | [9] |
| Foam Half-Life (seconds) | 25.7 - 390 (Varies with conditions) | Not directly compared in the same study | [1][2] |
Table 2: Specific Performance Data
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance evaluation of surfactants.
Critical Micelle Concentration (CMC) Determination
The CMC is a fundamental parameter indicating the concentration at which surfactant molecules begin to form micelles. It is a measure of surfactant efficiency.
Method: Surface Tensiometry
-
Preparation of Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations.
-
Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Data Analysis: Surface tension is plotted against the logarithm of the surfactant concentration.
-
CMC Determination: The CMC is identified as the concentration at which a sharp break in the curve occurs, indicating the onset of micelle formation.
Foam Stability Assessment
Foam stability is crucial for applications requiring persistent foam, such as in cleaning and personal care products.
Method: Foam Half-Life Measurement
-
Foam Generation: A standardized volume of surfactant solution of a specific concentration is foamed using a controlled method (e.g., shaking, sparging).
-
Initial Volume Measurement: The initial volume of the foam generated is recorded.
-
Monitoring Foam Decay: The foam is allowed to stand undisturbed, and the time taken for the foam volume to reduce to half of its initial volume is measured. This time is recorded as the foam half-life.[1][2][3][4]
Emulsification Performance Evaluation
The ability of a surfactant to stabilize an emulsion is critical in formulations containing immiscible liquids, such as creams and lotions.
Method: Emulsification Index (EI)
-
Emulsion Formation: A mixture of a specific oil and the surfactant solution (at a defined concentration) is prepared in a graduated cylinder.
-
Homogenization: The mixture is homogenized using a vortex mixer or homogenizer for a set period to form an emulsion.
-
Stability Observation: The emulsion is allowed to stand for a specified time (e.g., 24 hours).
-
Calculation: The Emulsification Index is calculated as: EI (%) = (Height of emulsified layer / Total height of the liquid column) x 100
Visualizing the Workflow
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for the key performance evaluation tests.
Caption: Workflow for CMC Determination.
Caption: Workflow for Foam Stability Assessment.
Caption: Workflow for Emulsification Performance.
Conclusion
The selection of a surfactant precursor has a direct impact on the performance profile of the final surfactant. This compound serves as a precursor to highly efficient surfactants with excellent surface activity and foam stability. However, when compared to surfactants derived from shorter-chain alcohols like dodecanol, those from this compound may exhibit slightly higher aquatic toxicity. The choice of precursor should, therefore, be guided by the specific performance requirements of the intended application, balancing efficacy with environmental and safety considerations. This guide provides the foundational data and methodologies to aid researchers in making an informed decision.
References
- 1. A Review of Sclerosing Foam Stability in the Treatment of Varicose Veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of foam in sclerotherapy: differences between sodium tetradecyl sulfate and polidocanol and the type of connector used in the double-syringe system technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative stability of sodium tetradecyl sulphate (STD) and polidocanol foam: impact on vein damage in an in-vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaerobic biodegradability and inhibitory effects of some anionic and cationic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]
- 7. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]
- 8. Environmental Safety of the Use of Major Surfactant Classes in North America - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Micellar liquid chromatography - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Characterization of 1-Tetradecanol Nanoparticles using Dynamic Light Scattering
This guide provides a comprehensive comparison of Dynamic Light Scattering (DLS) with other common nanoparticle characterization techniques for the analysis of 1-Tetradecanol solid lipid nanoparticles (SLNs). It is designed for researchers, scientists, and drug development professionals to facilitate an informed choice of analytical methods.
Introduction to this compound Nanoparticles and DLS
This compound, a fatty alcohol, is utilized in the formulation of Solid Lipid Nanoparticles (SLNs), which serve as advanced drug delivery systems.[1][2] These nanoparticles are valued for their biocompatibility, low toxicity, and ability to encapsulate hydrophobic active pharmaceutical ingredients (APIs), offering advantages like controlled release and improved bioavailability.[1][2][3]
The particle size and size distribution are critical quality attributes of nanoparticle formulations, directly influencing their stability, in vivo performance, and therapeutic efficacy.[3][4] Dynamic Light Scattering (DLS) is a primary, non-invasive technique used to determine the hydrodynamic size distribution of nanoparticles in a liquid suspension.[4][5][6] The method is based on the principle of Brownian motion, where smaller particles move more rapidly in a fluid than larger ones.[6] By illuminating the sample with a laser, the fluctuations in the scattered light intensity are measured and analyzed to calculate the particle size via the Stokes-Einstein equation.[3][6]
Comparative Analysis of Nanoparticle Sizing Techniques
While DLS is a rapid and widely accessible method, it is essential to understand its principles and limitations in comparison to other techniques. DLS measures the hydrodynamic diameter, which includes the core particle and any solvating or coating layers, and it assumes a spherical particle shape.[7][8] Its intensity-weighted results can be skewed by the presence of a small number of large particles or aggregates.[5][8] Therefore, employing orthogonal methods is often recommended for a thorough characterization.
Table 1: Comparison of Nanoparticle Characterization Techniques
| Feature | Dynamic Light Scattering (DLS) | Nanoparticle Tracking Analysis (NTA) | Transmission Electron Microscopy (TEM) | Small-Angle X-ray Scattering (SAXS) |
| Principle | Measures fluctuations in scattered light intensity due to Brownian motion.[5][6] | Visualizes and tracks the Brownian motion of individual particles.[9] | Transmits a beam of electrons through an ultra-thin sample to create an image.[7][9] | Measures the elastic scattering of X-rays at very small angles from the sample.[8][10] |
| Measurement | Hydrodynamic diameter (intensity-weighted average).[5][7] | Hydrodynamic diameter (number-weighted) and particle concentration.[9] | Direct measurement of the core particle's geometric size and morphology.[5][9] | Size and shape of particles in solution, providing structural information.[10] |
| Sample Prep | Simple dilution in a suitable dispersant.[6] | Dilution to an optimal concentration for individual particle tracking. | Complex and time-consuming: sample fixation, sectioning, and staining on a grid.[9] | Requires a specific sample cell; concentration needs optimization. |
| Throughput | High (measurements take minutes). | Medium to High. | Low (requires extensive sample preparation and imaging time).[9] | Medium. |
| Advantages | Fast, non-invasive, sensitive to aggregates, good for routine checks.[4][5] | Provides number-based distribution and concentration; good for polydisperse samples.[9] | "Gold standard" for size and morphology; provides high-resolution images.[7] | Provides detailed structural information; measurements are performed in solution.[10] |
| Limitations | Intensity-based results can be biased by large particles; assumes spherical shape.[5][8] | Lower size limit is higher than DLS; sensitive to user settings. | Requires vacuum (non-native state); potential for artifacts from sample prep; limited statistical sampling.[5] | Complex data analysis; may be difficult for environmental samples.[8] |
Experimental Protocols
Protocol 1: DLS Analysis of this compound Nanoparticles
This protocol outlines the procedure for measuring the particle size and polydispersity index (PDI) of this compound SLNs.
1. Materials and Equipment:
-
This compound nanoparticle suspension.
-
Deionized, filtered (0.22 µm) water or appropriate buffer as dispersant.
-
Dynamic Light Scattering instrument (e.g., Malvern Zetasizer Nano ZS).
-
Disposable or quartz cuvettes.
2. Sample Preparation:
-
Ensure the nanoparticle suspension is well-mixed by gentle inversion. Avoid vigorous shaking or vortexing to prevent aggregation.
-
Dilute the stock suspension with the filtered dispersant to an appropriate concentration. The optimal concentration avoids multiple scattering effects (which occur if the sample is too concentrated) and ensures sufficient scattering intensity (if too dilute). A typical starting point is a 1:100 dilution.
-
Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.45 µm) if large dust particles or aggregates are suspected, though this may remove larger nanoparticles of interest.
3. Instrument Setup and Measurement:
-
Turn on the DLS instrument and allow the laser to stabilize (typically 15-30 minutes).
-
Select the appropriate measurement parameters in the software:
-
Dispersant: Select water or the specific buffer used, ensuring correct viscosity and refractive index values are entered.
-
Material: Enter the refractive index for this compound (approx. 1.439) and an absorption value of 0.001.
-
Measurement Angle: Typically 173° (backscatter) for concentrated or turbid samples to minimize multiple scattering.[8]
-
Equilibration Time: Set to 120 seconds to allow the sample to reach thermal equilibrium inside the instrument.
-
Measurement Duration: Use an automatic setting or set for 3 runs of 10-15 measurements each.
-
4. Data Acquisition and Analysis:
-
Carefully place the cuvette in the instrument, ensuring it is clean and free of bubbles.
-
Start the measurement. The instrument will collect the correlation function from the scattered light intensity fluctuations.
-
The software will analyze the correlation function using algorithms like the Cumulants analysis to provide the Z-average diameter (intensity-weighted mean) and the Polydispersity Index (PDI).[11]
-
A PDI value below 0.2 is generally considered indicative of a monodisperse sample suitable for many biological applications.[12]
-
Review the intensity, volume, and number distributions. The intensity distribution is the primary result, while volume and number distributions are derived and can be useful but should be interpreted with caution.[11]
Quantitative Data Presentation
The following table presents hypothetical, yet typical, data for this compound nanoparticles to illustrate the differences in results obtained from various characterization techniques.
Table 2: Representative Characterization Data for this compound Nanoparticles
| Parameter | DLS | NTA | TEM |
| Mean Diameter (nm) | 185.5 ± 4.2 | 165.1 ± 8.5 | 152.3 ± 7.9 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | N/A | N/A |
| Mode Diameter (nm) | 180.2 | 160.8 | 150.5 |
| Concentration (particles/mL) | Not Measured | 1.2 x 10¹² | Not Measured |
| Notes | The Z-average diameter from DLS is larger due to the measurement of the hydrodynamic sphere and the intensity-weighting bias towards larger particles.[5] | NTA provides a number-weighted distribution and concentration, often resulting in a smaller mean size compared to DLS for the same sample.[9] | TEM gives the most accurate core size measurement but is based on a smaller sample size and does not account for the hydration layer.[7][9] |
Visualizations
The following diagrams illustrate the experimental workflow for DLS and the logical comparison between different sizing techniques.
Caption: Experimental workflow for nanoparticle characterization using DLS.
Caption: Comparison of what different techniques measure in nanoparticle analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
- 4. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. delongamerica.com [delongamerica.com]
- 8. ascelibrary.org [ascelibrary.org]
- 9. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 10. A comparison of techniques for size measurement of nanoparticles in cell culture medium - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY00419A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Assessing the Biocompatibility of 1-Tetradecanol-Based Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of 1-Tetradecanol (myristyl alcohol) with alternative excipients commonly used in pharmaceutical formulations. The information is supported by experimental data and detailed methodologies to assist in the selection of appropriate formulation components.
Introduction to this compound
This compound is a straight-chain saturated fatty alcohol used in a variety of pharmaceutical formulations, including oral, parenteral, and topical preparations.[1][2][3] Its functions include acting as an emollient, stabilizer, and penetration enhancer.[2][3] As with all pharmaceutical excipients, a thorough assessment of its biocompatibility is crucial to ensure the safety and efficacy of the final drug product.[4][5][6][7] While generally considered to have low toxicity, its biocompatibility profile, particularly concerning skin irritation, warrants careful consideration.[1][3][8]
Comparative Biocompatibility Data
The following tables summarize the biocompatibility profile of this compound in comparison to other common pharmaceutical excipients.
Table 1: In Vitro Cytotoxicity and Hemolysis
| Excipient | Class | Cytotoxicity | Hemolytic Potential | Source(s) |
| This compound | Fatty Alcohol | Low; activates ~10% of in vitro assay endpoints at concentrations up to 100 µM. | Data not widely available; requires specific testing for injectable formulations. | [9] |
| Decanol | Fatty Alcohol | Higher than this compound. | Not specified. | [1][2] |
| Lauryl Alcohol | Fatty Alcohol | Higher than this compound. | Not specified. | [1][2] |
| Polysorbate 20 | Surfactant | Can increase the cytotoxicity of other compounds. | Not specified. | [4][6] |
| Labrasol® | Surfactant | Known to have cytotoxic effects and can activate death receptors. | Not specified. | [4][6] |
| Hydroxyethyl cellulose | Polymer | Generally low cytotoxicity; may decrease the cytotoxicity of other compounds. | Not specified. | [4][6] |
Table 2: In Vivo Irritation and Toxicity
| Excipient | Acute Oral Toxicity (LD50, Rat) | Skin Irritation | Eye Irritation | Source(s) |
| This compound | > 5000 mg/kg | Can cause skin irritation, greater than longer-chain alkanes but less than some shorter-chain fatty alcohols. | Slight/Mild | [2][8][10][11] |
| Dodecane | Not specified | Mild irritation observed. | Not specified. | [12] |
| Nonane | Not specified | Significant irritation observed. | Not specified. | [12] |
| Benzalkonium chloride | Not specified | Well-known toxic effects. | Known toxic effects. | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of biocompatibility.
Cytotoxicity Assay (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cell lines (e.g., Caco-2) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and exposed to various concentrations of the test formulation (e.g., this compound-based) for a predetermined period (e.g., 24-72 hours).[13]
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength. The intensity of the color is proportional to the number of viable cells.
-
Analysis: Cell viability is expressed as a percentage relative to untreated control cells.
In Vitro Hemolysis Assay
This assay determines the potential of a formulation to damage red blood cells (erythrocytes) and is particularly important for injectable formulations.[14]
-
Blood Collection: Fresh whole blood is collected from a relevant species (e.g., human, rabbit) using an anticoagulant like EDTA or sodium citrate.[14]
-
Erythrocyte Preparation: Red blood cells are separated from plasma and the buffy coat by centrifugation and washed multiple times with a buffered saline solution (e.g., PBS).
-
Incubation: A suspension of the washed erythrocytes is incubated with various concentrations of the test formulation for a set time (e.g., 60 minutes) at 37°C.[15][16]
-
Controls: A negative control (saline) and a positive control (a known hemolytic agent like Triton X-100 to induce 100% hemolysis) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet intact erythrocytes.
-
Measurement: The supernatant is transferred to a 96-well plate, and the amount of hemoglobin released is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Skin Irritation Assay (In Vivo)
Animal studies are often used to assess the potential for skin irritation.
-
Animal Model: Hairless rats or rabbits are commonly used models.[10]
-
Application: A defined amount of the test formulation (e.g., 230 µL) is applied to a specific area on the dorsal surface of the animal, often under an occlusive patch (e.g., Hill Top Chamber), for a defined period (e.g., 1-4 hours).[10][12]
-
Evaluation: The skin is evaluated at various time points after patch removal.
-
Visual Scoring: Erythema (redness) and edema (swelling) are scored based on a standardized scale.
-
Bioengineering Methods: Non-invasive instruments are used to measure changes in the skin barrier and inflammatory response, such as Transepidermal Water Loss (TEWL) and skin blood flow.[10]
-
Visualizing Workflows and Pathways
Experimental Workflow for Biocompatibility Assessment
The following diagram illustrates a typical workflow for assessing the biocompatibility of a new pharmaceutical formulation.
Caption: A generalized workflow for evaluating the biocompatibility of formulations.
Simplified Signaling Pathway in Skin Irritation
Certain excipients can induce skin irritation by triggering the release of pro-inflammatory cytokines. Studies on related compounds have shown that dermal exposure can lead to the expression of cytokines like TNF-α.[12]
Caption: Cytokine release pathway in response to a topical skin irritant.
Conclusion
This compound demonstrates a generally favorable biocompatibility profile, characterized by very low acute oral toxicity.[8] However, its potential to cause skin irritation requires careful consideration, especially in topical formulations intended for sensitive skin or prolonged contact.[1][2][3] Compared to shorter-chain fatty alcohols and many surfactants, this compound appears to be a less cytotoxic option.[1][2][4] As with any excipient, the final concentration in the formulation and the intended route of administration are critical factors in the overall safety assessment. The experimental protocols and comparative data provided in this guide serve as a foundational resource for making informed decisions in drug development.
References
- 1. This compound (MYRISTIC ALCOHOL) - Ataman Kimya [atamanchemicals.com]
- 2. This compound | 112-72-1 [chemicalbook.com]
- 3. sfdchem.com [sfdchem.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Biocompatibility investigation of different pharmaceutical excipients used in liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biocompatible Excipients: Significance and symbolism [wisdomlib.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Assessment of skin irritation and molecular responses in rat skin exposed to nonane, dodecane and tetradecane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. nucro-technics.com [nucro-technics.com]
- 15. mdpi.com [mdpi.com]
- 16. Hemolysis Assay [protocols.io]
Safety Operating Guide
Proper Disposal Procedures for 1-Tetradecanol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Tetradecanol (also known as Myristyl Alcohol), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. This compound can cause skin and serious eye irritation[1][2]. It is also classified as very toxic to aquatic life, with long-lasting effects[1][2][3][4]. Therefore, avoiding its release into the environment is critical[1][3].
Required Personal Protective Equipment (PPE): To ensure personal safety during handling and disposal, the following PPE should be worn:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles[5].
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure[5][6].
-
Respiratory Protection: If there is a risk of dust formation or inhalation, follow relevant OSHA respirator regulations[5].
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination.
Minor Spills:
-
Remove all potential sources of ignition[3].
-
Use dry clean-up procedures to avoid generating dust[3].
-
Vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable, labeled disposal container[5][6].
Major Spills:
-
Alert personnel in the area and evacuate if necessary[3].
-
Notify emergency responders, providing the location and nature of the hazard[3].
-
Contain the spillage to prevent it from entering drains or the environment[3].
-
Proceed with clean-up using appropriate protective equipment[3].
Step-by-Step Disposal Protocol
The ultimate disposal of this compound must conform with all applicable environmental and public health regulations[7]. Never dispose of hazardous wastes by evaporation, sewer, or in regular trash[8].
Step 1: Waste Characterization Chemical waste generators must determine if the discarded chemical is classified as hazardous waste[5][6][9]. US EPA guidelines for this classification are listed in 40 CFR 261.3[5][6]. Consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification[2][3][5][6][9].
Step 2: Segregation and Storage
-
Segregate: Keep this compound waste separate from other chemical wastes to prevent dangerous reactions[8]. It is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides[5][9].
-
Containerize: Store the waste in a suitable, tightly closed container[5][10]. Leave chemicals in their original containers when possible[4]. The container must be in good condition, not leaking, and chemically resistant[8][11].
-
Label: The waste container must be clearly marked with the words "Hazardous Waste" and a description of its contents[8][11].
-
Store: Keep waste containers in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition[5][6][10]. All liquid hazardous waste should be stored in secondary containment[8].
Step 3: Final Disposal
-
Professional Disposal: Arrange for disposal through a licensed waste disposal company[1][4]. Processing, use, or contamination of this product may change the waste management options[2].
-
Recycling: Unused or uncontaminated this compound may be suitable for recycling. Consult the manufacturer or your local waste management authority for recycling options[3].
-
Container Disposal: Empty containers should be handled like the product itself[4]. Do not reuse containers[6]. The first rinse from cleaning a container must be collected and disposed of as hazardous waste[8]. After thorough rinsing and drying, labels must be removed or defaced before the container is discarded as solid waste[8].
Quantitative Safety and Regulatory Data
The following table summarizes key quantitative data for this compound, providing essential information for safety assessments and transportation.
| Parameter | Value | Species / Condition | Citation |
| Oral LD50 | > 2,000 mg/kg | Rat | [10] |
| Dermal LD50 | > 5,000 mg/kg | Rabbit | [5] |
| Dermal LD50 | 8,000 mg/kg | Rabbit | [10] |
| Aquatic Toxicity (Daphnia) | EC50: 3.2 mg/L | Daphnia magna (Water flea) / 48 h | |
| Aquatic Toxicity (Fish) | LC50: > 10,000 mg/L | Danio rerio (Zebra fish) / 96 h | |
| UN Number | 3077 | For transport of environmentally hazardous substances, solid, n.o.s. | [2][3][4] |
| Transport Hazard Class | 9 | Miscellaneous hazardous materials | [2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Myristyl Alcohol or this compound SDS of Manufacturers [anmol.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. leegov.com [leegov.com]
Personal protective equipment for handling 1-Tetradecanol
Essential Safety and Handling Guide for 1-Tetradecanol
This guide provides immediate, essential safety protocols and logistical information for handling this compound (also known as Myristyl Alcohol) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Safety and Properties
This compound is a straight-chain saturated fatty alcohol. It is a white, waxy solid at room temperature and is considered hazardous due to its potential to cause serious eye irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[2][3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Synonyms | Myristyl alcohol, Tetradecyl alcohol[1][3] |
| CAS Number | 112-72-1[3] |
| Molecular Formula | C₁₄H₃₀O[5] |
| Molar Mass | 214.39 g/mol [5] |
| Appearance | White waxy solid[5] |
| Melting Point | 37-40°C (98.6-104°F)[3] |
| Boiling Point | 289°C (552.2°F)[3] |
| Flash Point | 141°C (285.8°F)[3] |
| Solubility | Insoluble in water; Soluble in diethyl ether; Slightly soluble in ethanol[3][5] |
Table 2: Toxicological Data for this compound
| Exposure Route | Species | Value |
| Oral LD50 | Rat | > 5000 mg/kg[5] |
| Dermal LD50 | Rabbit | 8000 mg/kg[6] |
| Inhalation LC50 | Rat | > 1.5 mg/L air[6] |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and consistent use of appropriate PPE are critical to minimizing exposure risks.
Engineering Controls
-
Ventilation: Use only with adequate ventilation.[3] A local exhaust ventilation system is recommended where solids are handled as powders to prevent dust accumulation.[7]
-
Safety Stations: Ensure safety showers and eye wash stations are easily accessible and close to the workstation.[8]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is based on the potential hazards present in the workplace.[3]
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Procedure:
-
Wear a laboratory coat and closed-toed footwear at a minimum.[3]
-
For extensive handling, wear impervious clothing or a P.V.C. apron.[7][8]
-
Select chemical-protective gloves (e.g., PVC, nitrile rubber) tested to a relevant standard such as EN 374 (Europe) or F739 (US).[7]
-
Inspect gloves for integrity before each use and replace if contaminated or damaged.[7]
-
-
Rationale: While not classified as a skin irritant, prolonged or repeated contact may cause redness, swelling, and dermatitis.[7] The material can cause health damage if it enters the bloodstream through cuts or abrasions.[7]
-
-
Respiratory Protection:
-
Procedure: A respirator is generally not required with adequate engineering controls.[3] If dust is generated and ventilation is insufficient, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator (Filter type P2).[10]
-
Rationale: Inhalation of dusts for prolonged periods may cause respiratory discomfort.[7] Vapors, which can form on intense heating, may cause drowsiness and dizziness.[7]
-
Personal Hygiene
-
Wash hands and any exposed skin thoroughly after handling the chemical and before breaks.[3][9]
-
Do not eat, drink, or smoke in laboratory areas.[8]
-
Remove any contaminated clothing immediately and wash it before reuse.[3]
Emergency and Disposal Plan
First Aid Measures
Immediate action is required in case of exposure.
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[3] Remove contact lenses if present and easy to do.[3] If eye irritation persists, seek medical attention.[2][3]
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing all contaminated clothing and shoes.[3] Seek medical aid if irritation develops.[3]
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration.[3] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
Spill Response Protocol
-
Minor Spills:
-
Major Spills:
Waste Disposal Plan
-
Procedure: All waste must be handled in accordance with local, state, and federal regulations.[7] Dispose of the substance and its container at an approved waste disposal plant.[2][3] Do not mix with other waste.
-
Container Handling: Handle uncleaned containers as you would the product itself. Do not cut, drill, grind, or weld empty containers as residual dust may pose an explosion hazard.[7]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for responding to a this compound spill, outlining key decision points and actions.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. chemos.de [chemos.de]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound|112-72-1|MSDS [dcchemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
